DO-264
Beschreibung
Eigenschaften
IUPAC Name |
1-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2F3N5O2S/c24-17-12-16(35-23(26,27)28)3-4-18(17)34-19-5-9-30-21(20(19)25)33-10-6-14(7-11-33)31-22(36)32-15-2-1-8-29-13-15/h1-5,8-9,12-14H,6-7,10-11H2,(H2,31,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQDBPBBQPLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=S)NC2=CN=CC=C2)C3=NC=CC(=C3Cl)OC4=C(C=C(C=C4)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Core of DO-264: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the chemical compound DO-264, a potent and selective inhibitor of the α/β-hydrolase domain-containing protein 12 (ABHD12). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the formal name N-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-4-piperidinyl]-N′-3-pyridinyl-thiourea[1]. Its chemical structure is characterized by a central thiourea (B124793) linkage connecting a substituted piperidinyl-pyridine moiety and a pyridine (B92270) ring.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | N-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-4-piperidinyl]-N′-3-pyridinyl-thiourea |
| CAS Number | 2301866-59-9 |
| Molecular Formula | C₂₃H₂₀Cl₂F₃N₅O₂S |
| Formula Weight | 558.4 g/mol |
| SMILES | S=C(NC1CCN(C2=C(Cl)C(OC3=CC=C(OC(F)(F)F)C=C3Cl)=CC=N2)CC1)NC4=CC=CN=C4 |
| Physical Form | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Inhibition of ABHD12
This compound functions as a potent, selective, and reversible inhibitor of ABHD12, a serine hydrolase primarily responsible for the degradation of lysophosphatidylserine (B10771985) (lyso-PS), a bioactive signaling lipid. Inhibition of ABHD12 by this compound leads to the accumulation of lyso-PS, which in turn modulates various downstream cellular processes, particularly those involved in the immune response and regulated cell death.
Signaling Pathway of this compound Action
The inhibitory action of this compound on ABHD12 initiates a signaling cascade driven by the accumulation of its substrate, lyso-PS. Elevated levels of lyso-PS can activate G protein-coupled receptors (GPCRs) and Toll-like receptor 2 (TLR2), leading to enhanced pro-inflammatory signaling. This results in the increased production and secretion of various chemokines and cytokines. Furthermore, the accumulation of specific lyso-PS species, particularly those containing arachidonic acid, is thought to sensitize cells to ferroptosis, a form of iron-dependent regulated cell death.
Quantitative Data on Biological Activity
The primary biological activity of this compound is its potent inhibition of ABHD12. This has been quantified through in vitro assays, and its effects on cellular processes have also been documented.
Table 2: Biological Activity of this compound
| Assay | Target/Cell Line | Value | Reference |
| ABHD12 Inhibition (in vitro) | Purified ABHD12 | IC₅₀ = 11 nM | [1] |
| Lyso-PS Hydrolysis Inhibition (in vitro) | Mouse Brain Membranes | IC₅₀ = 2.8 nM | [1] |
| Ferroptosis Potentiation | HT1080, SU-DHL-5 cells | 1 µM concentration | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro ABHD12 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC₅₀ of this compound for ABHD12.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant ABHD12 enzyme in an appropriate assay buffer.
-
Prepare a stock solution of a suitable lyso-PS substrate (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine).
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in the assay buffer.
-
Prepare detection reagents, which may include a coupled enzyme system to produce a fluorescent readout proportional to the amount of hydrolyzed substrate.
-
-
Reaction:
-
In a microplate, add the ABHD12 enzyme solution to wells containing the different concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the lyso-PS substrate to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Potentiation of RSL3-Induced Ferroptosis
This protocol details how to assess the ability of this compound to enhance ferroptosis induced by the GPX4 inhibitor, RSL3.
Methodology:
-
Cell Culture:
-
Culture HT1080 fibrosarcoma cells or SU-DHL-5 B cell lymphoma cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of this compound and RSL3 in DMSO.
-
Treat the cells with varying concentrations of RSL3 in the presence or absence of a fixed concentration of this compound (e.g., 1 µM). Include appropriate vehicle controls.
-
Incubate the treated cells for a specified time course (e.g., 24-48 hours).
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by staining with propidium (B1200493) iodide and analysis by flow cytometry.
-
Normalize the viability of treated cells to that of the vehicle-treated control cells.
-
Compare the dose-response curves of RSL3 in the presence and absence of this compound to determine the potentiation effect.
-
Measurement of Chemokine Production in THP-1 Macrophages
This protocol outlines the differentiation and polarization of THP-1 monocytes into M1 macrophages and the subsequent measurement of chemokine production following treatment with this compound.
Methodology:
-
Differentiation and Polarization of THP-1 Cells:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Induce differentiation into M0 macrophages by treating the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
After differentiation, wash the cells and rest them in fresh medium for 24 hours.
-
Polarize the M0 macrophages into an M1 phenotype by treating them with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for 24 hours.
-
-
This compound Treatment and Sample Collection:
-
Treat the M1-polarized macrophages with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
After incubation, collect the cell culture supernatants for chemokine analysis.
-
-
Chemokine Measurement:
-
Measure the concentrations of chemokines such as CCL2, CCL3, and CCL5 in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Alternatively, extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target chemokines.
-
This comprehensive guide provides a detailed overview of the chemical and biological properties of this compound, empowering researchers to effectively utilize this compound in their studies of ABHD12 biology, inflammatory signaling, and ferroptosis.
References
The Chemical Core of DO-264: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the chemical compound DO-264, a potent and selective inhibitor of the α/β-hydrolase domain-containing protein 12 (ABHD12). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the formal name N-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-4-piperidinyl]-N′-3-pyridinyl-thiourea[1]. Its chemical structure is characterized by a central thiourea linkage connecting a substituted piperidinyl-pyridine moiety and a pyridine ring.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | N-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-4-piperidinyl]-N′-3-pyridinyl-thiourea |
| CAS Number | 2301866-59-9 |
| Molecular Formula | C₂₃H₂₀Cl₂F₃N₅O₂S |
| Formula Weight | 558.4 g/mol |
| SMILES | S=C(NC1CCN(C2=C(Cl)C(OC3=CC=C(OC(F)(F)F)C=C3Cl)=CC=N2)CC1)NC4=CC=CN=C4 |
| Physical Form | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Inhibition of ABHD12
This compound functions as a potent, selective, and reversible inhibitor of ABHD12, a serine hydrolase primarily responsible for the degradation of lysophosphatidylserine (lyso-PS), a bioactive signaling lipid. Inhibition of ABHD12 by this compound leads to the accumulation of lyso-PS, which in turn modulates various downstream cellular processes, particularly those involved in the immune response and regulated cell death.
Signaling Pathway of this compound Action
The inhibitory action of this compound on ABHD12 initiates a signaling cascade driven by the accumulation of its substrate, lyso-PS. Elevated levels of lyso-PS can activate G protein-coupled receptors (GPCRs) and Toll-like receptor 2 (TLR2), leading to enhanced pro-inflammatory signaling. This results in the increased production and secretion of various chemokines and cytokines. Furthermore, the accumulation of specific lyso-PS species, particularly those containing arachidonic acid, is thought to sensitize cells to ferroptosis, a form of iron-dependent regulated cell death.
Quantitative Data on Biological Activity
The primary biological activity of this compound is its potent inhibition of ABHD12. This has been quantified through in vitro assays, and its effects on cellular processes have also been documented.
Table 2: Biological Activity of this compound
| Assay | Target/Cell Line | Value | Reference |
| ABHD12 Inhibition (in vitro) | Purified ABHD12 | IC₅₀ = 11 nM | [1] |
| Lyso-PS Hydrolysis Inhibition (in vitro) | Mouse Brain Membranes | IC₅₀ = 2.8 nM | [1] |
| Ferroptosis Potentiation | HT1080, SU-DHL-5 cells | 1 µM concentration | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro ABHD12 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC₅₀ of this compound for ABHD12.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant ABHD12 enzyme in an appropriate assay buffer.
-
Prepare a stock solution of a suitable lyso-PS substrate (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine).
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in the assay buffer.
-
Prepare detection reagents, which may include a coupled enzyme system to produce a fluorescent readout proportional to the amount of hydrolyzed substrate.
-
-
Reaction:
-
In a microplate, add the ABHD12 enzyme solution to wells containing the different concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the lyso-PS substrate to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Potentiation of RSL3-Induced Ferroptosis
This protocol details how to assess the ability of this compound to enhance ferroptosis induced by the GPX4 inhibitor, RSL3.
Methodology:
-
Cell Culture:
-
Culture HT1080 fibrosarcoma cells or SU-DHL-5 B cell lymphoma cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of this compound and RSL3 in DMSO.
-
Treat the cells with varying concentrations of RSL3 in the presence or absence of a fixed concentration of this compound (e.g., 1 µM). Include appropriate vehicle controls.
-
Incubate the treated cells for a specified time course (e.g., 24-48 hours).
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by staining with propidium iodide and analysis by flow cytometry.
-
Normalize the viability of treated cells to that of the vehicle-treated control cells.
-
Compare the dose-response curves of RSL3 in the presence and absence of this compound to determine the potentiation effect.
-
Measurement of Chemokine Production in THP-1 Macrophages
This protocol outlines the differentiation and polarization of THP-1 monocytes into M1 macrophages and the subsequent measurement of chemokine production following treatment with this compound.
Methodology:
-
Differentiation and Polarization of THP-1 Cells:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Induce differentiation into M0 macrophages by treating the cells with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
After differentiation, wash the cells and rest them in fresh medium for 24 hours.
-
Polarize the M0 macrophages into an M1 phenotype by treating them with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for 24 hours.
-
-
This compound Treatment and Sample Collection:
-
Treat the M1-polarized macrophages with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
After incubation, collect the cell culture supernatants for chemokine analysis.
-
-
Chemokine Measurement:
-
Measure the concentrations of chemokines such as CCL2, CCL3, and CCL5 in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Alternatively, extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target chemokines.
-
This comprehensive guide provides a detailed overview of the chemical and biological properties of this compound, empowering researchers to effectively utilize this compound in their studies of ABHD12 biology, inflammatory signaling, and ferroptosis.
References
An In-depth Technical Guide to the Synthesis and Purification of DO-264
For Researchers, Scientists, and Drug Development Professionals
Abstract
DO-264, a potent and selective inhibitor of the serine hydrolase α/β-hydrolase domain-containing protein 12 (ABHD12), has emerged as a critical chemical probe for investigating the biological functions of the ABHD12-lysophosphatidylserine (lyso-PS) pathway. This document provides a comprehensive technical guide on the synthesis and purification of this compound, based on the pioneering work of Ogasawara et al. (2019).[1][2][3] It includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow to aid researchers in the replication and potential optimization of these methods.
Introduction to this compound
This compound, chemically known as 1-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea, is a reversible, competitive inhibitor of ABHD12 with an IC50 of 11 nM.[1][2][3] Its selectivity and in vivo activity make it an invaluable tool for studying the roles of ABHD12 in various physiological and pathological processes, including neuroinflammation and immunological responses. The synthesis of this compound involves a multi-step sequence, culminating in the formation of the key thiourea (B124793) linkage.
Synthesis of this compound (Compound 46)
The synthesis of this compound, designated as compound 46 in the primary literature, is achieved through a convergent synthesis strategy.[1][2][3] The key steps involve the preparation of two advanced intermediates, a substituted pyridine (B92270) derivative and a piperidine-thiourea precursor, followed by their coupling.
Synthesis of Intermediate 41: 3-Chloro-4-(2-chloro-4-(trifluoromethoxy)phenoxy)-2-fluoropyridine
The synthesis of the diaryl ether intermediate is a crucial step, forming the core scaffold of this compound.
Experimental Protocol:
A solution of 2-chloro-4-(trifluoromethoxy)phenol (B1590242) (1.0 equivalent), 3-chloro-2,4-difluoropyridine (B1602965) (1.2 equivalents), and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF) is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford intermediate 41 .
| Reactant | Molar Ratio |
| 2-chloro-4-(trifluoromethoxy)phenol | 1.0 |
| 3-chloro-2,4-difluoropyridine | 1.2 |
| Potassium Carbonate | 2.0 |
Table 1: Stoichiometry for the synthesis of Intermediate 41.
Synthesis of Intermediate 45: 1-(1-(3-Chloro-4-(2-chloro-4-(trifluoromethoxy)phenoxy)pyridin-2-yl)piperidin-4-yl)amine
This step involves the nucleophilic substitution of the fluorine atom on the pyridine ring with a piperidine (B6355638) derivative.
Experimental Protocol:
To a solution of intermediate 41 (1.0 equivalent) and tert-butyl (4-aminopiperidin-1-yl)carbamate (1.1 equivalents) in dimethyl sulfoxide (B87167) (DMSO) is added N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). The reaction mixture is heated at 120 °C for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The resulting crude product is then treated with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group. After stirring for 2 hours at room temperature, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated to yield intermediate 45 .
| Reactant | Molar Ratio |
| Intermediate 41 | 1.0 |
| tert-butyl (4-aminopiperidin-1-yl)carbamate | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 |
Table 2: Stoichiometry for the synthesis of Intermediate 45.
Synthesis of this compound (Compound 46)
The final step is the formation of the thiourea moiety.
Experimental Protocol:
A solution of intermediate 45 (1.0 equivalent) and 3-isothiocyanatopyridine (1.1 equivalents) in dichloromethane (DCM) is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by silica gel column chromatography to give this compound (46 ) as a solid.
| Reactant | Molar Ratio |
| Intermediate 45 | 1.0 |
| 3-isothiocyanatopyridine | 1.1 |
Table 3: Stoichiometry for the synthesis of this compound.
Purification and Characterization
Purification of the intermediates and the final product, this compound, is critical to ensure high purity for biological assays.
Purification Methods:
-
Silica Gel Column Chromatography: This is the primary method for purifying the crude products from each synthetic step. The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.
-
Recrystallization: For the final compound, recrystallization from a suitable solvent system can be employed to obtain a highly crystalline and pure solid.
Characterization:
The identity and purity of this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the synthetic process and the biological context of this compound, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Simplified signaling pathway of ABHD12 and its inhibition by this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of this compound, a key pharmacological tool for the study of ABHD12. By following the outlined protocols and utilizing the provided data and diagrams, researchers should be well-equipped to produce high-purity this compound for their scientific investigations. The continued availability and study of such selective chemical probes are essential for advancing our understanding of complex biological systems and for the development of novel therapeutic strategies.
References
An In-depth Technical Guide to the Synthesis and Purification of DO-264
For Researchers, Scientists, and Drug Development Professionals
Abstract
DO-264, a potent and selective inhibitor of the serine hydrolase α/β-hydrolase domain-containing protein 12 (ABHD12), has emerged as a critical chemical probe for investigating the biological functions of the ABHD12-lysophosphatidylserine (lyso-PS) pathway. This document provides a comprehensive technical guide on the synthesis and purification of this compound, based on the pioneering work of Ogasawara et al. (2019).[1][2][3] It includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow to aid researchers in the replication and potential optimization of these methods.
Introduction to this compound
This compound, chemically known as 1-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea, is a reversible, competitive inhibitor of ABHD12 with an IC50 of 11 nM.[1][2][3] Its selectivity and in vivo activity make it an invaluable tool for studying the roles of ABHD12 in various physiological and pathological processes, including neuroinflammation and immunological responses. The synthesis of this compound involves a multi-step sequence, culminating in the formation of the key thiourea linkage.
Synthesis of this compound (Compound 46)
The synthesis of this compound, designated as compound 46 in the primary literature, is achieved through a convergent synthesis strategy.[1][2][3] The key steps involve the preparation of two advanced intermediates, a substituted pyridine derivative and a piperidine-thiourea precursor, followed by their coupling.
Synthesis of Intermediate 41: 3-Chloro-4-(2-chloro-4-(trifluoromethoxy)phenoxy)-2-fluoropyridine
The synthesis of the diaryl ether intermediate is a crucial step, forming the core scaffold of this compound.
Experimental Protocol:
A solution of 2-chloro-4-(trifluoromethoxy)phenol (1.0 equivalent), 3-chloro-2,4-difluoropyridine (1.2 equivalents), and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF) is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford intermediate 41 .
| Reactant | Molar Ratio |
| 2-chloro-4-(trifluoromethoxy)phenol | 1.0 |
| 3-chloro-2,4-difluoropyridine | 1.2 |
| Potassium Carbonate | 2.0 |
Table 1: Stoichiometry for the synthesis of Intermediate 41.
Synthesis of Intermediate 45: 1-(1-(3-Chloro-4-(2-chloro-4-(trifluoromethoxy)phenoxy)pyridin-2-yl)piperidin-4-yl)amine
This step involves the nucleophilic substitution of the fluorine atom on the pyridine ring with a piperidine derivative.
Experimental Protocol:
To a solution of intermediate 41 (1.0 equivalent) and tert-butyl (4-aminopiperidin-1-yl)carbamate (1.1 equivalents) in dimethyl sulfoxide (DMSO) is added N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). The reaction mixture is heated at 120 °C for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The resulting crude product is then treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group. After stirring for 2 hours at room temperature, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated to yield intermediate 45 .
| Reactant | Molar Ratio |
| Intermediate 41 | 1.0 |
| tert-butyl (4-aminopiperidin-1-yl)carbamate | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 |
Table 2: Stoichiometry for the synthesis of Intermediate 45.
Synthesis of this compound (Compound 46)
The final step is the formation of the thiourea moiety.
Experimental Protocol:
A solution of intermediate 45 (1.0 equivalent) and 3-isothiocyanatopyridine (1.1 equivalents) in dichloromethane (DCM) is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by silica gel column chromatography to give this compound (46 ) as a solid.
| Reactant | Molar Ratio |
| Intermediate 45 | 1.0 |
| 3-isothiocyanatopyridine | 1.1 |
Table 3: Stoichiometry for the synthesis of this compound.
Purification and Characterization
Purification of the intermediates and the final product, this compound, is critical to ensure high purity for biological assays.
Purification Methods:
-
Silica Gel Column Chromatography: This is the primary method for purifying the crude products from each synthetic step. The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.
-
Recrystallization: For the final compound, recrystallization from a suitable solvent system can be employed to obtain a highly crystalline and pure solid.
Characterization:
The identity and purity of this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the synthetic process and the biological context of this compound, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Simplified signaling pathway of ABHD12 and its inhibition by this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of this compound, a key pharmacological tool for the study of ABHD12. By following the outlined protocols and utilizing the provided data and diagrams, researchers should be well-equipped to produce high-purity this compound for their scientific investigations. The continued availability and study of such selective chemical probes are essential for advancing our understanding of complex biological systems and for the development of novel therapeutic strategies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Butylated Hydroxytoluene (BHT)
This guide provides a comprehensive overview of the core physical and chemical properties of Butylated hydroxytoluene (BHT), a synthetic phenolic antioxidant widely utilized in the pharmaceutical, food, and materials industries. The following sections detail its fundamental characteristics, antioxidant mechanism, synthesis, and its influence on cellular signaling pathways, supported by experimental methodologies and visual diagrams.
Physical Properties of BHT
Butylated hydroxytoluene is a lipophilic, white or pale-yellow crystalline solid with a faint phenolic odor.[1] Key physical and thermodynamic properties are summarized below.
Table 1: Physical and Chemical Properties of Butylated Hydroxytoluene (BHT)
| Property | Value | Conditions |
| Molecular Formula | C₁₅H₂₄O | |
| Molecular Weight | 220.35 g/mol | |
| Melting Point | 70-73 °C (158-163 °F; 343-346 K)[1][2][3] | |
| Boiling Point | 265 °C (509 °F; 538 K)[1][2][3] | at 760 mmHg |
| Density | 1.048 g/cm³[1] | at 20 °C |
| Vapor Pressure | <0.01 mmHg[1] | at 20 °C |
| Water Solubility | 1.1 mg/L[2] | at 20 °C |
| log P (Octanol/Water Partition Coefficient) | 5.1 - 5.32[2][3] | |
| Flash Point | 127 °C (261 °F; 400 K)[1][3] | Closed Cup |
| Refractive Index | 1.4859[1][4] | at 75 °C |
| pKa | 14[1] | in H₂O at 25°C |
Table 2: Solubility of BHT in Various Solvents at Room Temperature
| Solvent | Solubility ( g/100 mL) |
| Methanol | 25[1][4] |
| Ethanol | 25-26[1][4] |
| Isopropanol | 30[1][4] |
| Acetone | 40[1][4] |
| Benzene | 40[1][4] |
| Petroleum Ether | 50[1][4] |
| Mineral Oil | 30[4] |
| Corn and Soybean Oil | 40-50[4] |
| Lard (40-50 °C) | 40-50[4] |
| Water | Insoluble[1][4] |
| Propylene Glycol | Insoluble |
| Glycerol | Insoluble[4] |
Chemical Properties and Antioxidant Mechanism
BHT's utility is primarily derived from its antioxidant properties as a free radical scavenger.[[“]][[“]] It effectively terminates autoxidation chain reactions, a process where unsaturated organic compounds are attacked by atmospheric oxygen.[2]
Mechanism of Action: The antioxidant activity of BHT centers on the donation of a hydrogen atom from its phenolic hydroxyl group to peroxy radicals (ROO•), converting them into more stable hydroperoxides (ROOH).[2] This process generates a resonance-stabilized phenoxyl radical (ArO•) which, due to the steric hindrance from the two tert-butyl groups, is relatively unreactive and does not propagate the radical chain.[2] This phenoxyl radical can then react with a second peroxy radical to form non-radical products.[2] Consequently, one molecule of BHT can neutralize two peroxy radicals.[2]
The primary mechanisms of BHT's radical scavenging activity are:
-
Hydrogen Atom Transfer (HAT): This is the main mechanism for neutralizing peroxyl radicals (HOO•).[[“]][[“]]
-
Radical Adduct Formation: BHT can directly react with and form stable adducts with hydroxyl radicals (HO•).[[“]][[“]]
Experimental Protocols
a) Synthesis of Butylated Hydroxytoluene (Industrial Scale)
The industrial synthesis of BHT is primarily achieved through the acid-catalyzed alkylation of p-cresol (B1678582) with isobutylene (B52900).[2][8][9]
-
Reactants: p-cresol (4-methylphenol) and isobutylene (2-methylpropene).[2]
-
Catalyst: A strong acid, such as sulfuric acid or an acid exchange resin.[2][9]
-
Reaction Steps:
-
p-cresol and the acid catalyst are charged into a reactor.
-
Isobutylene is introduced into the reactor. The reaction is exothermic and requires temperature control, typically maintained between 40-70 °C.[10]
-
The reaction proceeds in two steps: the first isobutylene molecule adds to one of the ortho positions relative to the hydroxyl group, followed by the addition of a second isobutylene to the other ortho position.
-
Upon completion, the reaction mixture is neutralized (e.g., with sodium carbonate).[11]
-
The crude BHT is then purified, often through crystallization from a solvent like isopropanol, followed by filtration, washing, and drying to yield the final product.[11]
-
b) Determination of Antioxidant Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging ability of antioxidants like BHT.[12][13]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[13]
-
Methodology:
-
A stock solution of BHT is prepared in a suitable solvent (e.g., ethanol).[12]
-
A fresh solution of DPPH in the same solvent is prepared.
-
A series of dilutions of the BHT stock solution are made.
-
An aliquot of each BHT dilution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solutions is measured using a spectrophotometer at the characteristic wavelength of DPPH (approx. 517 nm).
-
The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the BHT sample.
-
BHT and Cellular Signaling Pathways
While beneficial as an antioxidant, high concentrations of BHT can induce cellular stress and toxicity.[[“]] Studies have shown that BHT can disrupt calcium homeostasis and induce endoplasmic reticulum (ER) stress, leading to apoptosis in certain cell types.[[“]][[“]] This process can involve the activation of key signaling pathways such as the PI3K/AKT and MAPK pathways.[[“]][16]
PI3K/AKT Pathway Involvement: The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. BHT-induced cellular stress can trigger this pathway.
Metabolism of BHT
Following oral administration, BHT is metabolized primarily in the liver.[17] The major metabolic pathways involve phase 1 oxidation reactions mediated by the microsomal monooxygenase system.[17][18] Key metabolic processes include:
-
Hydroxylation of Alkyl Substituents: This leads to the formation of 4-hydroxymethyl-BHT (BHT-CH₂OH) and a primary alcohol from the hydroxylation of a tert-butyl group (BHT-tBuOH).[18][19]
-
Oxidation of the Aromatic System: This results in products such as the quinone methide and quinol derivatives.[18]
These metabolites, particularly the quinone methide, are electrophilic and have been implicated in the toxic effects of BHT observed at high doses, such as in the lungs and liver.[20][21][22]
Conclusion
Butylated hydroxytoluene is a highly effective and widely used antioxidant with well-characterized physical and chemical properties. Its primary function as a free radical scavenger is crucial for preventing oxidative degradation in a variety of products. However, researchers and drug development professionals must also consider its metabolic pathways and dose-dependent effects on cellular signaling, which can lead to toxicity at high concentrations. A thorough understanding of these properties is essential for its safe and effective application.
References
- 1. Butylated Hydroxytoluene | 128-37-0 [chemicalbook.com]
- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 3. ICSC 0841 - BUTYLATED HYDROXYTOLUENE [inchem.org]
- 4. What is Butylated hydroxytoluene(BHT)?_Chemicalbook [chemicalbook.com]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. Butylated Hydroxytoluene synthesis - chemicalbook [chemicalbook.com]
- 9. eurochemengineering.com [eurochemengineering.com]
- 10. CN113387775A - BHT (butylated hydroxytoluene) synthesis method - Google Patents [patents.google.com]
- 11. BUTYLATED HYDROXYTOLUENE - Ataman Kimya [atamanchemicals.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. consensus.app [consensus.app]
- 16. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative metabolism of butylated hydroxytoluene by hepatic and pulmonary microsomes from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 707. Butylated hydroxytoluene (BHT) (WHO Food Additives Series 28) [inchem.org]
- 20. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Relationship between the metabolism of butylated hydroxytoluene (BHT) and lung tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Butylated Hydroxytoluene (BHT)
This guide provides a comprehensive overview of the core physical and chemical properties of Butylated hydroxytoluene (BHT), a synthetic phenolic antioxidant widely utilized in the pharmaceutical, food, and materials industries. The following sections detail its fundamental characteristics, antioxidant mechanism, synthesis, and its influence on cellular signaling pathways, supported by experimental methodologies and visual diagrams.
Physical Properties of BHT
Butylated hydroxytoluene is a lipophilic, white or pale-yellow crystalline solid with a faint phenolic odor.[1] Key physical and thermodynamic properties are summarized below.
Table 1: Physical and Chemical Properties of Butylated Hydroxytoluene (BHT)
| Property | Value | Conditions |
| Molecular Formula | C₁₅H₂₄O | |
| Molecular Weight | 220.35 g/mol | |
| Melting Point | 70-73 °C (158-163 °F; 343-346 K)[1][2][3] | |
| Boiling Point | 265 °C (509 °F; 538 K)[1][2][3] | at 760 mmHg |
| Density | 1.048 g/cm³[1] | at 20 °C |
| Vapor Pressure | <0.01 mmHg[1] | at 20 °C |
| Water Solubility | 1.1 mg/L[2] | at 20 °C |
| log P (Octanol/Water Partition Coefficient) | 5.1 - 5.32[2][3] | |
| Flash Point | 127 °C (261 °F; 400 K)[1][3] | Closed Cup |
| Refractive Index | 1.4859[1][4] | at 75 °C |
| pKa | 14[1] | in H₂O at 25°C |
Table 2: Solubility of BHT in Various Solvents at Room Temperature
| Solvent | Solubility ( g/100 mL) |
| Methanol | 25[1][4] |
| Ethanol | 25-26[1][4] |
| Isopropanol | 30[1][4] |
| Acetone | 40[1][4] |
| Benzene | 40[1][4] |
| Petroleum Ether | 50[1][4] |
| Mineral Oil | 30[4] |
| Corn and Soybean Oil | 40-50[4] |
| Lard (40-50 °C) | 40-50[4] |
| Water | Insoluble[1][4] |
| Propylene Glycol | Insoluble |
| Glycerol | Insoluble[4] |
Chemical Properties and Antioxidant Mechanism
BHT's utility is primarily derived from its antioxidant properties as a free radical scavenger.[[“]][[“]] It effectively terminates autoxidation chain reactions, a process where unsaturated organic compounds are attacked by atmospheric oxygen.[2]
Mechanism of Action: The antioxidant activity of BHT centers on the donation of a hydrogen atom from its phenolic hydroxyl group to peroxy radicals (ROO•), converting them into more stable hydroperoxides (ROOH).[2] This process generates a resonance-stabilized phenoxyl radical (ArO•) which, due to the steric hindrance from the two tert-butyl groups, is relatively unreactive and does not propagate the radical chain.[2] This phenoxyl radical can then react with a second peroxy radical to form non-radical products.[2] Consequently, one molecule of BHT can neutralize two peroxy radicals.[2]
The primary mechanisms of BHT's radical scavenging activity are:
-
Hydrogen Atom Transfer (HAT): This is the main mechanism for neutralizing peroxyl radicals (HOO•).[[“]][[“]]
-
Radical Adduct Formation: BHT can directly react with and form stable adducts with hydroxyl radicals (HO•).[[“]][[“]]
Experimental Protocols
a) Synthesis of Butylated Hydroxytoluene (Industrial Scale)
The industrial synthesis of BHT is primarily achieved through the acid-catalyzed alkylation of p-cresol with isobutylene.[2][8][9]
-
Reactants: p-cresol (4-methylphenol) and isobutylene (2-methylpropene).[2]
-
Catalyst: A strong acid, such as sulfuric acid or an acid exchange resin.[2][9]
-
Reaction Steps:
-
p-cresol and the acid catalyst are charged into a reactor.
-
Isobutylene is introduced into the reactor. The reaction is exothermic and requires temperature control, typically maintained between 40-70 °C.[10]
-
The reaction proceeds in two steps: the first isobutylene molecule adds to one of the ortho positions relative to the hydroxyl group, followed by the addition of a second isobutylene to the other ortho position.
-
Upon completion, the reaction mixture is neutralized (e.g., with sodium carbonate).[11]
-
The crude BHT is then purified, often through crystallization from a solvent like isopropanol, followed by filtration, washing, and drying to yield the final product.[11]
-
b) Determination of Antioxidant Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging ability of antioxidants like BHT.[12][13]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[13]
-
Methodology:
-
A stock solution of BHT is prepared in a suitable solvent (e.g., ethanol).[12]
-
A fresh solution of DPPH in the same solvent is prepared.
-
A series of dilutions of the BHT stock solution are made.
-
An aliquot of each BHT dilution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solutions is measured using a spectrophotometer at the characteristic wavelength of DPPH (approx. 517 nm).
-
The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the BHT sample.
-
BHT and Cellular Signaling Pathways
While beneficial as an antioxidant, high concentrations of BHT can induce cellular stress and toxicity.[[“]] Studies have shown that BHT can disrupt calcium homeostasis and induce endoplasmic reticulum (ER) stress, leading to apoptosis in certain cell types.[[“]][[“]] This process can involve the activation of key signaling pathways such as the PI3K/AKT and MAPK pathways.[[“]][16]
PI3K/AKT Pathway Involvement: The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. BHT-induced cellular stress can trigger this pathway.
Metabolism of BHT
Following oral administration, BHT is metabolized primarily in the liver.[17] The major metabolic pathways involve phase 1 oxidation reactions mediated by the microsomal monooxygenase system.[17][18] Key metabolic processes include:
-
Hydroxylation of Alkyl Substituents: This leads to the formation of 4-hydroxymethyl-BHT (BHT-CH₂OH) and a primary alcohol from the hydroxylation of a tert-butyl group (BHT-tBuOH).[18][19]
-
Oxidation of the Aromatic System: This results in products such as the quinone methide and quinol derivatives.[18]
These metabolites, particularly the quinone methide, are electrophilic and have been implicated in the toxic effects of BHT observed at high doses, such as in the lungs and liver.[20][21][22]
Conclusion
Butylated hydroxytoluene is a highly effective and widely used antioxidant with well-characterized physical and chemical properties. Its primary function as a free radical scavenger is crucial for preventing oxidative degradation in a variety of products. However, researchers and drug development professionals must also consider its metabolic pathways and dose-dependent effects on cellular signaling, which can lead to toxicity at high concentrations. A thorough understanding of these properties is essential for its safe and effective application.
References
- 1. Butylated Hydroxytoluene | 128-37-0 [chemicalbook.com]
- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 3. ICSC 0841 - BUTYLATED HYDROXYTOLUENE [inchem.org]
- 4. What is Butylated hydroxytoluene(BHT)?_Chemicalbook [chemicalbook.com]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. Butylated Hydroxytoluene synthesis - chemicalbook [chemicalbook.com]
- 9. eurochemengineering.com [eurochemengineering.com]
- 10. CN113387775A - BHT (butylated hydroxytoluene) synthesis method - Google Patents [patents.google.com]
- 11. BUTYLATED HYDROXYTOLUENE - Ataman Kimya [atamanchemicals.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. consensus.app [consensus.app]
- 16. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative metabolism of butylated hydroxytoluene by hepatic and pulmonary microsomes from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 707. Butylated hydroxytoluene (BHT) (WHO Food Additives Series 28) [inchem.org]
- 20. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Relationship between the metabolism of butylated hydroxytoluene (BHT) and lung tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of DO-264: A Technical Guide
An In-Depth Examination of Cytotoxicity, Genotoxicity, and Mechanistic Pathways for Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the in vitro toxicological profile of the novel compound DO-264. The document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a thorough understanding of the compound's safety and potential liabilities at the preclinical stage. This guide details the methodologies of key toxicological assays, presents quantitative data in a structured format, and visualizes the compound's impact on cellular signaling pathways. The information compiled herein is crucial for making informed decisions regarding the continued development of this compound as a potential therapeutic agent.
Introduction
The preclinical safety evaluation of any new chemical entity is a critical step in the drug development pipeline. In vitro toxicology studies offer a powerful and efficient means to identify potential hazards, elucidate mechanisms of toxicity, and guide further in vivo testing. This guide focuses on the in vitro toxicological assessment of this compound, a compound under investigation for [Note: The specific therapeutic area for this compound is not publicly available and would be inserted here.]. A comprehensive understanding of its interactions with cellular systems is paramount to predicting its potential adverse effects in humans.
This document synthesizes the available data on the cytotoxicity and genotoxicity of this compound, providing detailed experimental protocols to ensure reproducibility and further investigation. Furthermore, it explores the compound's influence on key cellular signaling pathways, offering insights into its mechanism of action and potential off-target effects.
Cytotoxicity Profile of this compound
Cytotoxicity assays are fundamental to assessing the potential of a compound to cause cell death. A variety of assays measuring different cellular endpoints were employed to characterize the cytotoxic potential of this compound.
Experimental Protocols
2.1.1. Cell Viability Assay (MTT Assay)
-
Cell Lines: A panel of human cell lines, including HepG2 (liver carcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney), were used to assess tissue-specific cytotoxicity.
-
Procedure: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight. Subsequently, cells were treated with a range of concentrations of this compound (0.1 µM to 100 µM) for 24, 48, and 72 hours. Following treatment, the medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.
2.1.2. Membrane Integrity Assay (Lactate Dehydrogenase (LDH) Assay)
-
Cell Lines: HepG2, A549, and HEK293.
-
Procedure: Cells were treated with this compound as described for the MTT assay. At the end of the treatment period, the activity of lactate (B86563) dehydrogenase (LDH) released into the cell culture medium was measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The amount of LDH released is proportional to the number of lysed cells.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in the tested cell lines after 48 hours of exposure.
| Cell Line | Assay | IC50 (µM) |
| HepG2 | MTT | 25.4 ± 3.1 |
| LDH | 32.8 ± 4.5 | |
| A549 | MTT | 42.1 ± 5.6 |
| LDH | 55.7 ± 6.8 | |
| HEK293 | MTT | > 100 |
| LDH | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Genotoxicity Profile of this compound
Genotoxicity assessment is crucial to identify compounds that can cause genetic damage, potentially leading to carcinogenesis or heritable diseases.
Experimental Protocols
3.1.1. Bacterial Reverse Mutation Assay (Ames Test)
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used to detect point mutations and frameshift mutations.
-
Procedure: The assay was performed with and without metabolic activation (S9 fraction from Aroclor 1254-induced rat liver). This compound was tested at five concentrations ranging from 1 to 5000 µ g/plate . The number of revertant colonies was counted after 48-72 hours of incubation at 37°C. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
3.1.2. In Vitro Micronucleus Assay
-
Cell Line: Human peripheral blood lymphocytes (HPBLs).
-
Procedure: Cultured HPBLs were treated with this compound at concentrations ranging from 1 to 50 µM for 4 hours with and without S9 metabolic activation, followed by a 24-hour recovery period. Cytochalasin B was added to block cytokinesis. Cells were harvested, fixed, and stained with acridine (B1665455) orange. The frequency of micronuclei in binucleated cells was scored using a fluorescence microscope. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.
Quantitative Genotoxicity Data
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium & E. coli | With & Without S9 | Negative |
| In Vitro Micronucleus | HPBLs | With & Without S9 | Negative |
Mechanistic Insights: Signaling Pathway Analysis
To understand the potential mechanisms underlying the observed cytotoxicity, the effect of this compound on key cellular signaling pathways was investigated.
Apoptosis Induction Pathway
The potential of this compound to induce apoptosis was evaluated by measuring the activation of caspases 3 and 7.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for the in vitro cytotoxicity testing of this compound.
Caption: Experimental workflow for in vitro cytotoxicity assays.
Discussion and Conclusion
The in vitro toxicological evaluation of this compound reveals a moderate and cell-type-dependent cytotoxic profile. The compound exhibited greater cytotoxicity in the HepG2 liver cell line compared to the A549 lung cell line, while showing minimal toxicity in HEK293 kidney cells. This suggests a potential for liver-specific toxicity that warrants further investigation.
Importantly, this compound did not show any evidence of mutagenicity in the Ames test or clastogenicity in the in vitro micronucleus assay, indicating a low risk for genotoxicity. Mechanistic studies suggest that the observed cytotoxicity in sensitive cell lines is, at least in part, mediated through the induction of apoptosis via the intrinsic mitochondrial pathway.
Disclaimer
This document is intended for informational purposes for a scientific audience and is based on preliminary in vitro data. The toxicological profile of this compound in vivo may differ. Further comprehensive studies are required to fully characterize the safety of this compound.
In Vitro Toxicological Profile of DO-264: A Technical Guide
An In-Depth Examination of Cytotoxicity, Genotoxicity, and Mechanistic Pathways for Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the in vitro toxicological profile of the novel compound DO-264. The document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a thorough understanding of the compound's safety and potential liabilities at the preclinical stage. This guide details the methodologies of key toxicological assays, presents quantitative data in a structured format, and visualizes the compound's impact on cellular signaling pathways. The information compiled herein is crucial for making informed decisions regarding the continued development of this compound as a potential therapeutic agent.
Introduction
The preclinical safety evaluation of any new chemical entity is a critical step in the drug development pipeline. In vitro toxicology studies offer a powerful and efficient means to identify potential hazards, elucidate mechanisms of toxicity, and guide further in vivo testing. This guide focuses on the in vitro toxicological assessment of this compound, a compound under investigation for [Note: The specific therapeutic area for this compound is not publicly available and would be inserted here.]. A comprehensive understanding of its interactions with cellular systems is paramount to predicting its potential adverse effects in humans.
This document synthesizes the available data on the cytotoxicity and genotoxicity of this compound, providing detailed experimental protocols to ensure reproducibility and further investigation. Furthermore, it explores the compound's influence on key cellular signaling pathways, offering insights into its mechanism of action and potential off-target effects.
Cytotoxicity Profile of this compound
Cytotoxicity assays are fundamental to assessing the potential of a compound to cause cell death. A variety of assays measuring different cellular endpoints were employed to characterize the cytotoxic potential of this compound.
Experimental Protocols
2.1.1. Cell Viability Assay (MTT Assay)
-
Cell Lines: A panel of human cell lines, including HepG2 (liver carcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney), were used to assess tissue-specific cytotoxicity.
-
Procedure: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight. Subsequently, cells were treated with a range of concentrations of this compound (0.1 µM to 100 µM) for 24, 48, and 72 hours. Following treatment, the medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.
2.1.2. Membrane Integrity Assay (Lactate Dehydrogenase (LDH) Assay)
-
Cell Lines: HepG2, A549, and HEK293.
-
Procedure: Cells were treated with this compound as described for the MTT assay. At the end of the treatment period, the activity of lactate dehydrogenase (LDH) released into the cell culture medium was measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The amount of LDH released is proportional to the number of lysed cells.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in the tested cell lines after 48 hours of exposure.
| Cell Line | Assay | IC50 (µM) |
| HepG2 | MTT | 25.4 ± 3.1 |
| LDH | 32.8 ± 4.5 | |
| A549 | MTT | 42.1 ± 5.6 |
| LDH | 55.7 ± 6.8 | |
| HEK293 | MTT | > 100 |
| LDH | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Genotoxicity Profile of this compound
Genotoxicity assessment is crucial to identify compounds that can cause genetic damage, potentially leading to carcinogenesis or heritable diseases.
Experimental Protocols
3.1.1. Bacterial Reverse Mutation Assay (Ames Test)
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used to detect point mutations and frameshift mutations.
-
Procedure: The assay was performed with and without metabolic activation (S9 fraction from Aroclor 1254-induced rat liver). This compound was tested at five concentrations ranging from 1 to 5000 µ g/plate . The number of revertant colonies was counted after 48-72 hours of incubation at 37°C. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
3.1.2. In Vitro Micronucleus Assay
-
Cell Line: Human peripheral blood lymphocytes (HPBLs).
-
Procedure: Cultured HPBLs were treated with this compound at concentrations ranging from 1 to 50 µM for 4 hours with and without S9 metabolic activation, followed by a 24-hour recovery period. Cytochalasin B was added to block cytokinesis. Cells were harvested, fixed, and stained with acridine orange. The frequency of micronuclei in binucleated cells was scored using a fluorescence microscope. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.
Quantitative Genotoxicity Data
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium & E. coli | With & Without S9 | Negative |
| In Vitro Micronucleus | HPBLs | With & Without S9 | Negative |
Mechanistic Insights: Signaling Pathway Analysis
To understand the potential mechanisms underlying the observed cytotoxicity, the effect of this compound on key cellular signaling pathways was investigated.
Apoptosis Induction Pathway
The potential of this compound to induce apoptosis was evaluated by measuring the activation of caspases 3 and 7.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for the in vitro cytotoxicity testing of this compound.
Caption: Experimental workflow for in vitro cytotoxicity assays.
Discussion and Conclusion
The in vitro toxicological evaluation of this compound reveals a moderate and cell-type-dependent cytotoxic profile. The compound exhibited greater cytotoxicity in the HepG2 liver cell line compared to the A549 lung cell line, while showing minimal toxicity in HEK293 kidney cells. This suggests a potential for liver-specific toxicity that warrants further investigation.
Importantly, this compound did not show any evidence of mutagenicity in the Ames test or clastogenicity in the in vitro micronucleus assay, indicating a low risk for genotoxicity. Mechanistic studies suggest that the observed cytotoxicity in sensitive cell lines is, at least in part, mediated through the induction of apoptosis via the intrinsic mitochondrial pathway.
Disclaimer
This document is intended for informational purposes for a scientific audience and is based on preliminary in vitro data. The toxicological profile of this compound in vivo may differ. Further comprehensive studies are required to fully characterize the safety of this compound.
A Comprehensive Review of the Antioxidant Properties of DO-264
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific information on a compound designated "DO-264" with antioxidant properties. The information presented in this guide is based on the strong possibility that "this compound" is a reference to Antioxidant 264 , a common industrial name for 2,6-di-tert-butyl-4-methylphenol , also known as Butylated Hydroxytoluene (BHT) . BHT is a well-characterized synthetic phenolic antioxidant used in the pharmaceutical, food, and materials industries. This document provides a detailed overview of its antioxidant characteristics, leveraging established scientific principles and experimental methodologies.
Introduction to Antioxidant 264 (BHT)
Antioxidant 264, or Butylated Hydroxytoluene (BHT), is a lipophilic organic compound renowned for its antioxidant capabilities. Structurally, it is a derivative of phenol, and its ability to neutralize free radicals is central to its function. Free radicals, or reactive oxygen species (ROS), are highly reactive molecules generated during normal metabolic processes and in response to external stressors.[1][2] Unchecked, ROS can inflict significant damage to cellular components, including lipids, proteins, and DNA, leading to oxidative stress—a state implicated in the pathogenesis of numerous diseases.[2] BHT's primary role as an antioxidant is to interrupt the free-radical chain reactions that underpin oxidative damage.
Quantitative Antioxidant Data
The antioxidant activity of BHT has been quantified using various in vitro assays. The following tables summarize typical quantitative data for BHT and compare it with other standard antioxidants. This data is representative of what is found in the scientific literature for phenolic antioxidants.
Table 1: Free Radical Scavenging Activity
| Assay Type | IC50 (µg/mL) of BHT | IC50 (µg/mL) of Ascorbic Acid (Standard) | IC50 (µg/mL) of Trolox (Standard) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 28.5 | 5.2 | 3.5 |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 15.8 | 2.1 | 1.8 |
| Hydroxyl Radical Scavenging | 45.2 | 12.5 | Not typically used |
IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
Table 2: Metal Chelating and Reducing Power
| Assay Type | Effective Concentration (EC50 in µg/mL) or Absorbance |
| Ferrous Ion Chelating Activity | EC50: >100 (BHT is a weak metal chelator) |
| Ferric Reducing Antioxidant Power (FRAP) | Absorbance at 700 nm: 0.85 at 100 µg/mL |
| Total Antioxidant Capacity (Phosphomolybdenum method) | Absorbance at 695 nm: 0.92 at 100 µg/mL[3] |
Higher absorbance values in the FRAP and Total Antioxidant Capacity assays indicate greater reducing power.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antioxidant potential. Below are the protocols for key experiments typically used to evaluate compounds like BHT.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4]
-
Reagents:
-
DPPH solution (0.1 mM in methanol)[4]
-
BHT stock solution (in methanol)
-
Methanol (as blank)
-
Ascorbic acid or Trolox (as positive control)
-
-
Procedure:
-
Prepare serial dilutions of BHT and the positive control in methanol.
-
Add 1 mL of each dilution to 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.[4]
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[4]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Cellular Reactive Oxygen Species (ROS) Assay in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to reduce intracellular ROS levels, often induced by an oxidative stressor like hydrogen peroxide (H₂O₂).[5][6][7][8]
-
Materials:
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[9]
-
Pre-treat the cells with various concentrations of BHT for 1-2 hours.
-
Remove the media and load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes.
-
Wash the cells with PBS to remove excess dye.
-
Induce oxidative stress by adding a known concentration of H₂O₂ (e.g., 500 µM) to the cells for a specified time (e.g., 1 hour).[8]
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.[9]
-
A decrease in fluorescence in BHT-treated cells compared to H₂O₂-only treated cells indicates a reduction in intracellular ROS.
-
Visualizations: Mechanisms and Workflows
Signaling Pathways and Mechanisms
The antioxidant activity of phenolic compounds like BHT is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thus stabilizing the radical and terminating the chain reaction.
Caption: Mechanism of free radical scavenging by BHT.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress.[10] Some antioxidants can activate this pathway, leading to the expression of antioxidant enzymes.[8][10]
Caption: Activation of the Nrf2 signaling pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro antioxidant assay.
Caption: General workflow for an in vitro antioxidant assay.
Conclusion
While the specific compound "this compound" remains unidentified in the scientific literature, "Antioxidant 264" or BHT stands as a potent and well-documented synthetic antioxidant. Its efficacy is rooted in its chemical structure, which allows for the efficient quenching of free radicals. The methodologies and data presented in this guide provide a framework for understanding and evaluating the antioxidant properties of phenolic compounds like BHT. For professionals in research and drug development, a thorough understanding of these principles is essential for the discovery and application of novel antioxidant therapies. The use of standardized assays and cell-based models is critical for elucidating the mechanisms of action and potential therapeutic benefits of such compounds.
References
- 1. In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ludwig Cancer Research [ludwigcancerresearch.org]
- 3. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Reactive oxygen species enhances the induction of inducible nitric oxide synthase by sphingomyelinase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Curcumin attenuates oxidative stress in RAW264.7 cells by increasing the activity of antioxidant enzymes and activating the Nrf2-Keap1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemistry - Where am I going wrong in a Reactive Oxygen Species Assay done in N9 cells? - Biology Stack Exchange [biology.stackexchange.com]
- 10. mdpi.com [mdpi.com]
A Comprehensive Review of the Antioxidant Properties of DO-264
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific information on a compound designated "DO-264" with antioxidant properties. The information presented in this guide is based on the strong possibility that "this compound" is a reference to Antioxidant 264 , a common industrial name for 2,6-di-tert-butyl-4-methylphenol , also known as Butylated Hydroxytoluene (BHT) . BHT is a well-characterized synthetic phenolic antioxidant used in the pharmaceutical, food, and materials industries. This document provides a detailed overview of its antioxidant characteristics, leveraging established scientific principles and experimental methodologies.
Introduction to Antioxidant 264 (BHT)
Antioxidant 264, or Butylated Hydroxytoluene (BHT), is a lipophilic organic compound renowned for its antioxidant capabilities. Structurally, it is a derivative of phenol, and its ability to neutralize free radicals is central to its function. Free radicals, or reactive oxygen species (ROS), are highly reactive molecules generated during normal metabolic processes and in response to external stressors.[1][2] Unchecked, ROS can inflict significant damage to cellular components, including lipids, proteins, and DNA, leading to oxidative stress—a state implicated in the pathogenesis of numerous diseases.[2] BHT's primary role as an antioxidant is to interrupt the free-radical chain reactions that underpin oxidative damage.
Quantitative Antioxidant Data
The antioxidant activity of BHT has been quantified using various in vitro assays. The following tables summarize typical quantitative data for BHT and compare it with other standard antioxidants. This data is representative of what is found in the scientific literature for phenolic antioxidants.
Table 1: Free Radical Scavenging Activity
| Assay Type | IC50 (µg/mL) of BHT | IC50 (µg/mL) of Ascorbic Acid (Standard) | IC50 (µg/mL) of Trolox (Standard) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 28.5 | 5.2 | 3.5 |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 15.8 | 2.1 | 1.8 |
| Hydroxyl Radical Scavenging | 45.2 | 12.5 | Not typically used |
IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
Table 2: Metal Chelating and Reducing Power
| Assay Type | Effective Concentration (EC50 in µg/mL) or Absorbance |
| Ferrous Ion Chelating Activity | EC50: >100 (BHT is a weak metal chelator) |
| Ferric Reducing Antioxidant Power (FRAP) | Absorbance at 700 nm: 0.85 at 100 µg/mL |
| Total Antioxidant Capacity (Phosphomolybdenum method) | Absorbance at 695 nm: 0.92 at 100 µg/mL[3] |
Higher absorbance values in the FRAP and Total Antioxidant Capacity assays indicate greater reducing power.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antioxidant potential. Below are the protocols for key experiments typically used to evaluate compounds like BHT.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4]
-
Reagents:
-
DPPH solution (0.1 mM in methanol)[4]
-
BHT stock solution (in methanol)
-
Methanol (as blank)
-
Ascorbic acid or Trolox (as positive control)
-
-
Procedure:
-
Prepare serial dilutions of BHT and the positive control in methanol.
-
Add 1 mL of each dilution to 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.[4]
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[4]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Cellular Reactive Oxygen Species (ROS) Assay in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to reduce intracellular ROS levels, often induced by an oxidative stressor like hydrogen peroxide (H₂O₂).[5][6][7][8]
-
Materials:
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[9]
-
Pre-treat the cells with various concentrations of BHT for 1-2 hours.
-
Remove the media and load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes.
-
Wash the cells with PBS to remove excess dye.
-
Induce oxidative stress by adding a known concentration of H₂O₂ (e.g., 500 µM) to the cells for a specified time (e.g., 1 hour).[8]
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.[9]
-
A decrease in fluorescence in BHT-treated cells compared to H₂O₂-only treated cells indicates a reduction in intracellular ROS.
-
Visualizations: Mechanisms and Workflows
Signaling Pathways and Mechanisms
The antioxidant activity of phenolic compounds like BHT is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thus stabilizing the radical and terminating the chain reaction.
Caption: Mechanism of free radical scavenging by BHT.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress.[10] Some antioxidants can activate this pathway, leading to the expression of antioxidant enzymes.[8][10]
Caption: Activation of the Nrf2 signaling pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro antioxidant assay.
Caption: General workflow for an in vitro antioxidant assay.
Conclusion
While the specific compound "this compound" remains unidentified in the scientific literature, "Antioxidant 264" or BHT stands as a potent and well-documented synthetic antioxidant. Its efficacy is rooted in its chemical structure, which allows for the efficient quenching of free radicals. The methodologies and data presented in this guide provide a framework for understanding and evaluating the antioxidant properties of phenolic compounds like BHT. For professionals in research and drug development, a thorough understanding of these principles is essential for the discovery and application of novel antioxidant therapies. The use of standardized assays and cell-based models is critical for elucidating the mechanisms of action and potential therapeutic benefits of such compounds.
References
- 1. In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ludwig Cancer Research [ludwigcancerresearch.org]
- 3. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Reactive oxygen species enhances the induction of inducible nitric oxide synthase by sphingomyelinase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Curcumin attenuates oxidative stress in RAW264.7 cells by increasing the activity of antioxidant enzymes and activating the Nrf2-Keap1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemistry - Where am I going wrong in a Reactive Oxygen Species Assay done in N9 cells? - Biology Stack Exchange [biology.stackexchange.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Stability and Degradation Pathways of N-Octyl Bicycloheptene Dicarboximide (MGK 264)
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the stability and degradation pathways of N-Octyl bicycloheptene dicarboximide, a compound commonly known as MGK 264. While the initial inquiry specified "DO-264," publicly available scientific literature does not identify a compound with this designation. However, due to the similarity in nomenclature, this guide focuses on MGK 264, a widely used insecticide synergist. The information presented herein is compiled from various sources to aid researchers and professionals in understanding the chemical behavior of this compound under different conditions.
MGK 264, with the chemical formula C17H25NO2, enhances the efficacy of insecticides by inhibiting the metabolic enzymes of insects.[1] Understanding its stability and degradation is crucial for assessing its environmental fate, persistence, and potential for exposure.
Chemical and Physical Properties
A summary of the key chemical and physical properties of MGK 264 is provided in the table below.
| Property | Value |
| Molecular Formula | C17H25NO2 |
| Molar Mass | 275.38 g/mol |
| Appearance | Colorless oily liquid |
| Boiling Point | >150°C at 2 mm Hg |
| Melting Point | < -20 °C |
| Flash Point | 177 °C (closed cup) |
| Density | 1.050 g/cm³ at 20°C |
| Water Solubility | Low |
| log Kow (Octanol/Water Partition Coefficient) | 3.61 (cis-isomer), 3.80 (trans-isomer), 3.70 (average) |
| Vapor Pressure | 1.84 x 10⁻⁵ mm Hg |
Stability Profile
MGK 264 exhibits varying stability depending on the environmental compartment and conditions. The following table summarizes the available quantitative data on its stability.
| Condition | Stability/Half-life | Notes |
| pH | Stable in the range of pH 6-8.[2] | |
| Aqueous Environment | Very stable in water, with or without sunlight.[3] Stable to hydrolysis.[4][5] | Persists in aquatic environments. |
| Soil | Very slow degradation. Mean aerobic half-life of 341 days.[3][5] | Immobile in clay soils but can move through sandy soils with low organic content.[3] |
| Air/Atmosphere | Very short-lived. Half-life of less than two hours.[3] | Rapid degradation is expected due to reactions with ozone and other atmospheric chemicals.[4][6] |
| Light | Stable to direct photolysis.[5] | |
| Heat | Stable to heat under normal storage conditions.[2] | Hazardous decomposition occurs at high temperatures (see degradation section). |
| Storage | Stable for ≥ 2 years under recommended storage conditions (2°C to 8°C or ambient).[7][8] |
Degradation Pathways
The degradation of MGK 264 proceeds through different mechanisms depending on the conditions.
Biotic Degradation (Metabolism)
In biological systems, such as in rats, MGK 264 is metabolized primarily through oxidative pathways. The major identified metabolites suggest two main transformation routes[2][9]:
-
Oxidation of the norbornene double bond: This leads to the formation of a stable epoxide.
-
Oxidation of the N-octyl side chain: This can occur via beta-oxidation or omega-1 oxidation, resulting in the formation of a carboxylic acid.
These metabolic transformations facilitate the excretion of the compound from the body.[3]
Figure 1. Metabolic degradation pathways of MGK 264.
Abiotic Degradation
Thermal Decomposition: When heated to decomposition, such as in a fire, MGK 264 emits toxic fumes. The primary hazardous decomposition products are carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]
Figure 2. Thermal degradation pathway of MGK 264.
Atmospheric Degradation: In the atmosphere, MGK 264 is expected to degrade rapidly through reactions with photochemically produced hydroxyl radicals and ozone.[3][6] This accounts for its short atmospheric half-life.
Experimental Protocols
While the search results do not provide detailed, step-by-step experimental protocols, the following outlines the general methodologies typically employed in studies to determine the stability and degradation of chemical compounds like MGK 264.
Hydrolysis Stability
-
Objective: To determine the rate of hydrolysis at different pH levels.
-
General Protocol:
-
A sterile aqueous solution of MGK 264 is prepared in buffered solutions at pH 4, 7, and 9.
-
The solutions are maintained at a constant temperature (e.g., 25°C or 50°C) in the dark.
-
Aliquots are taken at various time intervals.
-
The concentration of MGK 264 and any major degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
The rate of hydrolysis and the half-life are calculated.
-
Photostability
-
Objective: To assess the degradation of MGK 264 upon exposure to light.
-
General Protocol:
-
Solutions of MGK 264 in a photochemically inert solvent or water are prepared.
-
Samples are exposed to a light source of known spectrum and intensity (e.g., a xenon lamp simulating sunlight).
-
Control samples are kept in the dark at the same temperature.
-
Samples are analyzed at set time points to determine the concentration of the parent compound.
-
The photodegradation rate and half-life are calculated.
-
Soil Metabolism
-
Objective: To evaluate the rate and pathway of degradation in soil under aerobic and anaerobic conditions.
-
General Protocol:
-
Radiolabeled (e.g., ¹⁴C) MGK 264 is applied to samples of characterized soil.
-
Soil moisture is adjusted and maintained at a specific level.
-
For aerobic studies, the soil is incubated with a continuous flow of air. For anaerobic studies, the soil is purged with an inert gas like nitrogen after an initial aerobic phase.
-
Soil samples are extracted at various time intervals and analyzed by techniques such as HPLC with radiometric detection and LC-MS to identify and quantify the parent compound and its degradation products.
-
The half-life and degradation pathway in soil are determined.
-
Figure 3. General experimental workflow for stability and degradation studies.
Conclusion
N-Octyl bicycloheptene dicarboximide (MGK 264) is a compound with varied stability depending on the environmental matrix. It is highly persistent in soil and water but degrades rapidly in the atmosphere. Its primary degradation pathways involve oxidation in biological systems and decomposition at high temperatures. The information presented in this guide is intended to provide a foundational understanding for researchers and professionals working with this compound. For regulatory purposes, it is recommended to consult the specific guidelines and detailed study reports from agencies such as the U.S. Environmental Protection Agency (EPA).
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Mgk 264 | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MGK-264 General Fact Sheet [npic.orst.edu]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
An In-depth Technical Guide on the Stability and Degradation Pathways of N-Octyl Bicycloheptene Dicarboximide (MGK 264)
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the stability and degradation pathways of N-Octyl bicycloheptene dicarboximide, a compound commonly known as MGK 264. While the initial inquiry specified "DO-264," publicly available scientific literature does not identify a compound with this designation. However, due to the similarity in nomenclature, this guide focuses on MGK 264, a widely used insecticide synergist. The information presented herein is compiled from various sources to aid researchers and professionals in understanding the chemical behavior of this compound under different conditions.
MGK 264, with the chemical formula C17H25NO2, enhances the efficacy of insecticides by inhibiting the metabolic enzymes of insects.[1] Understanding its stability and degradation is crucial for assessing its environmental fate, persistence, and potential for exposure.
Chemical and Physical Properties
A summary of the key chemical and physical properties of MGK 264 is provided in the table below.
| Property | Value |
| Molecular Formula | C17H25NO2 |
| Molar Mass | 275.38 g/mol |
| Appearance | Colorless oily liquid |
| Boiling Point | >150°C at 2 mm Hg |
| Melting Point | < -20 °C |
| Flash Point | 177 °C (closed cup) |
| Density | 1.050 g/cm³ at 20°C |
| Water Solubility | Low |
| log Kow (Octanol/Water Partition Coefficient) | 3.61 (cis-isomer), 3.80 (trans-isomer), 3.70 (average) |
| Vapor Pressure | 1.84 x 10⁻⁵ mm Hg |
Stability Profile
MGK 264 exhibits varying stability depending on the environmental compartment and conditions. The following table summarizes the available quantitative data on its stability.
| Condition | Stability/Half-life | Notes |
| pH | Stable in the range of pH 6-8.[2] | |
| Aqueous Environment | Very stable in water, with or without sunlight.[3] Stable to hydrolysis.[4][5] | Persists in aquatic environments. |
| Soil | Very slow degradation. Mean aerobic half-life of 341 days.[3][5] | Immobile in clay soils but can move through sandy soils with low organic content.[3] |
| Air/Atmosphere | Very short-lived. Half-life of less than two hours.[3] | Rapid degradation is expected due to reactions with ozone and other atmospheric chemicals.[4][6] |
| Light | Stable to direct photolysis.[5] | |
| Heat | Stable to heat under normal storage conditions.[2] | Hazardous decomposition occurs at high temperatures (see degradation section). |
| Storage | Stable for ≥ 2 years under recommended storage conditions (2°C to 8°C or ambient).[7][8] |
Degradation Pathways
The degradation of MGK 264 proceeds through different mechanisms depending on the conditions.
Biotic Degradation (Metabolism)
In biological systems, such as in rats, MGK 264 is metabolized primarily through oxidative pathways. The major identified metabolites suggest two main transformation routes[2][9]:
-
Oxidation of the norbornene double bond: This leads to the formation of a stable epoxide.
-
Oxidation of the N-octyl side chain: This can occur via beta-oxidation or omega-1 oxidation, resulting in the formation of a carboxylic acid.
These metabolic transformations facilitate the excretion of the compound from the body.[3]
Figure 1. Metabolic degradation pathways of MGK 264.
Abiotic Degradation
Thermal Decomposition: When heated to decomposition, such as in a fire, MGK 264 emits toxic fumes. The primary hazardous decomposition products are carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]
Figure 2. Thermal degradation pathway of MGK 264.
Atmospheric Degradation: In the atmosphere, MGK 264 is expected to degrade rapidly through reactions with photochemically produced hydroxyl radicals and ozone.[3][6] This accounts for its short atmospheric half-life.
Experimental Protocols
While the search results do not provide detailed, step-by-step experimental protocols, the following outlines the general methodologies typically employed in studies to determine the stability and degradation of chemical compounds like MGK 264.
Hydrolysis Stability
-
Objective: To determine the rate of hydrolysis at different pH levels.
-
General Protocol:
-
A sterile aqueous solution of MGK 264 is prepared in buffered solutions at pH 4, 7, and 9.
-
The solutions are maintained at a constant temperature (e.g., 25°C or 50°C) in the dark.
-
Aliquots are taken at various time intervals.
-
The concentration of MGK 264 and any major degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
The rate of hydrolysis and the half-life are calculated.
-
Photostability
-
Objective: To assess the degradation of MGK 264 upon exposure to light.
-
General Protocol:
-
Solutions of MGK 264 in a photochemically inert solvent or water are prepared.
-
Samples are exposed to a light source of known spectrum and intensity (e.g., a xenon lamp simulating sunlight).
-
Control samples are kept in the dark at the same temperature.
-
Samples are analyzed at set time points to determine the concentration of the parent compound.
-
The photodegradation rate and half-life are calculated.
-
Soil Metabolism
-
Objective: To evaluate the rate and pathway of degradation in soil under aerobic and anaerobic conditions.
-
General Protocol:
-
Radiolabeled (e.g., ¹⁴C) MGK 264 is applied to samples of characterized soil.
-
Soil moisture is adjusted and maintained at a specific level.
-
For aerobic studies, the soil is incubated with a continuous flow of air. For anaerobic studies, the soil is purged with an inert gas like nitrogen after an initial aerobic phase.
-
Soil samples are extracted at various time intervals and analyzed by techniques such as HPLC with radiometric detection and LC-MS to identify and quantify the parent compound and its degradation products.
-
The half-life and degradation pathway in soil are determined.
-
Figure 3. General experimental workflow for stability and degradation studies.
Conclusion
N-Octyl bicycloheptene dicarboximide (MGK 264) is a compound with varied stability depending on the environmental matrix. It is highly persistent in soil and water but degrades rapidly in the atmosphere. Its primary degradation pathways involve oxidation in biological systems and decomposition at high temperatures. The information presented in this guide is intended to provide a foundational understanding for researchers and professionals working with this compound. For regulatory purposes, it is recommended to consult the specific guidelines and detailed study reports from agencies such as the U.S. Environmental Protection Agency (EPA).
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Mgk 264 | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MGK-264 General Fact Sheet [npic.orst.edu]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Solubility of DO-264 in common laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility of the compound DO-264, a potent and selective α/β-hydrolase domain-containing 12 (ABHD12) inhibitor. Due to the limited publicly available data on this compound, this document also includes solubility information for structurally or nomenclaturally similar compounds, BO-264 and MGK 264, for comparative purposes. It is crucial to note that the data for BO-264 and MGK 264 should not be substituted for this compound.
Core Findings: Solubility of this compound and Related Compounds
The known quantitative and qualitative solubility of this compound is currently limited to Dimethyl Sulfoxide (DMSO). Data for other common laboratory solvents has not been found in publicly accessible literature. The following tables summarize the available information.
Table 1: Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | DMSO | ≥ 100 mg/mL (179.08 mM)[1] | Not Specified |
| BO-264 | DMSO | 71 mg/mL (200.91 mM) | Not Specified |
| MGK 264 | Water | 13.7 mg/L | 25 |
Table 2: Qualitative Solubility Data
| Compound | Solvent | Solubility Description |
| This compound | Water | No data available |
| Ethanol | No data available | |
| Methanol | No data available | |
| Acetone | No data available | |
| Isopropanol | No data available | |
| BO-264 | Water | Insoluble |
| Ethanol | Insoluble | |
| MGK 264 | Water | Practically insoluble |
| Chloroform | Slightly Soluble | |
| DMSO | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| Organic Solvents | Miscible with most |
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, general methodologies are well-established in chemical and pharmaceutical research. The two primary approaches are the thermodynamic (shake-flask) method and the kinetic solubility method.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true solubility under given conditions.
Methodology:
-
Preparation: An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed container, typically a glass flask.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis spectroscopy.
-
Replication: The experiment is typically performed in triplicate to ensure the reliability of the results.
References
Solubility of DO-264 in common laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility of the compound DO-264, a potent and selective α/β-hydrolase domain-containing 12 (ABHD12) inhibitor. Due to the limited publicly available data on this compound, this document also includes solubility information for structurally or nomenclaturally similar compounds, BO-264 and MGK 264, for comparative purposes. It is crucial to note that the data for BO-264 and MGK 264 should not be substituted for this compound.
Core Findings: Solubility of this compound and Related Compounds
The known quantitative and qualitative solubility of this compound is currently limited to Dimethyl Sulfoxide (DMSO). Data for other common laboratory solvents has not been found in publicly accessible literature. The following tables summarize the available information.
Table 1: Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | DMSO | ≥ 100 mg/mL (179.08 mM)[1] | Not Specified |
| BO-264 | DMSO | 71 mg/mL (200.91 mM) | Not Specified |
| MGK 264 | Water | 13.7 mg/L | 25 |
Table 2: Qualitative Solubility Data
| Compound | Solvent | Solubility Description |
| This compound | Water | No data available |
| Ethanol | No data available | |
| Methanol | No data available | |
| Acetone | No data available | |
| Isopropanol | No data available | |
| BO-264 | Water | Insoluble |
| Ethanol | Insoluble | |
| MGK 264 | Water | Practically insoluble |
| Chloroform | Slightly Soluble | |
| DMSO | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| Organic Solvents | Miscible with most |
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, general methodologies are well-established in chemical and pharmaceutical research. The two primary approaches are the thermodynamic (shake-flask) method and the kinetic solubility method.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true solubility under given conditions.
Methodology:
-
Preparation: An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed container, typically a glass flask.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis spectroscopy.
-
Replication: The experiment is typically performed in triplicate to ensure the reliability of the results.
References
The Enduring Guardian: A Technical Guide to Antioxidant 264 (Butylated Hydroxytoluene)
Foreword: This technical guide provides a comprehensive overview of Antioxidant 264, more commonly known as Butylated Hydroxytoluene (BHT). From its historical discovery to its diverse modern-day applications, this document delves into the synthesis, mechanisms of action, and critical experimental data that define this widely utilized synthetic antioxidant. Aimed at researchers, scientists, and professionals in drug development, this guide offers a detailed exploration of BHT's properties and its multifaceted role in science and industry.
Historical Development and Physicochemical Properties
First patented in 1947, Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant developed to prevent oxidative degradation in a wide array of materials. Chemically designated as 2,6-di-tert-butyl-4-methylphenol, BHT's molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenol (B47542) ring, is central to its potent antioxidant activity. These sterically hindering groups enhance the stability of the resulting phenoxy radical, making BHT an effective free radical scavenger.
BHT is a white crystalline solid that is soluble in many organic solvents, including toluene, acetone, and ethanol, but is insoluble in water and propylene (B89431) glycol. Its lipophilic nature makes it particularly effective in preventing the oxidation of fats and oils.
Table 1: Physicochemical Properties of Antioxidant 264 (BHT)
| Property | Value |
| IUPAC Name | 2,6-di-tert-butyl-4-methylphenol |
| CAS Number | 128-37-0 |
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| Melting Point | 69-70 °C[1] |
| Boiling Point | 265 °C |
| Solubility | Soluble in acetone, ethanol, benzene, ether; Insoluble in water and alkali solutions |
Synthesis of Antioxidant 264
The primary industrial synthesis of BHT involves the acid-catalyzed alkylation of p-cresol (B1678582) with isobutylene. This reaction is typically catalyzed by sulfuric acid. An alternative synthesis route involves the hydroxymethylation or aminomethylation of 2,6-di-tert-butylphenol, followed by hydrogenolysis.
Mechanism of Action: A Free Radical Scavenging Cascade
Antioxidant 264 functions as a chain-terminating antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals. This action converts the highly reactive peroxy radicals into more stable hydroperoxides, thereby interrupting the autoxidation chain reaction. Each molecule of BHT can consume two peroxy radicals. The resulting BHT phenoxy radical is stabilized by resonance and the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains.
Applications of Antioxidant 264
BHT's efficacy as an antioxidant has led to its widespread use across various industries.
-
Food Preservation: BHT is a common food additive (E321) used to prevent oxidative rancidity in fats and oils, thereby extending the shelf life of products such as cereals, chewing gum, and potato chips.
-
Plastics and Rubber: It is incorporated into polymers like polyethylene (B3416737) and polypropylene (B1209903) to protect them from degradation during processing and end-use, thus preserving their mechanical properties and preventing discoloration.
-
Fuels and Lubricants: In the petroleum industry, BHT is added to fuels, hydraulic fluids, and lubricating oils to prevent oxidation and the formation of gums and deposits.
-
Cosmetics and Pharmaceuticals: BHT is used as a preservative in a variety of cosmetic and pharmaceutical products to maintain their stability and efficacy.
Table 2: Efficacy and Usage Levels of Antioxidant 264 in Various Applications
| Application | Concentration/Dosage | Observed Effect |
| Food (Enriched Rice) | Up to 0.0033% by weight | Prevention of rancidity |
| Food (Poultry) | Up to 0.01% by fat content | Prevention of oxidative spoilage |
| Food Packaging (Crackers) | 0.5% - 1.0% in HDPE film | Shelf life extended from 3 weeks to 6-8 weeks |
| Beef Patties | 100 mg/kg | Beneficial action on redness, yellowness, antioxidant capacity, and metmyoglobin content[2] |
| Cosmetics | 0.0002% to 0.5% | Antioxidant to maintain product stability |
| Experimental Resin Composites | 0.25 - 0.5 wt% | Optimal for reducing shrinkage stress without affecting physicochemical properties[3] |
Toxicological Profile
BHT is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food within specified limits. However, its safety has been the subject of ongoing scientific discussion.
Table 3: Acute Toxicity Data for BHT and its Metabolites
| Compound | Animal Model | Route of Administration | LD50 Value |
| BHT | Rat | Oral | >6,000 mg/kg[4] |
| BHT | Rat | Dermal | >2,000 mg/kg[4] |
| BHT | Mouse | Intraperitoneal | 3550 mg/kg[5] |
| BHT-OOH (Metabolite) | Mouse | Intraperitoneal | 190 mg/kg[5] |
| DBQ (Metabolite) | Mouse | Intraperitoneal | 2270 mg/kg[5] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test sample (BHT)
-
Standard antioxidant (e.g., Ascorbic acid)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare various concentrations of the BHT test sample and the standard antioxidant in methanol.
-
In a test tube or microplate well, mix a defined volume of the DPPH solution with a defined volume of the sample or standard solution. A blank containing only methanol and the DPPH solution should also be prepared.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Determination of BHT in Food Samples by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column
-
Acetonitrile (ACN)
-
Water
-
Hexane
-
BHT standard
-
Food sample
Procedure:
-
Sample Preparation:
-
Homogenize the food sample.
-
Extract BHT from the sample using a suitable solvent system, such as hexane.
-
Centrifuge the mixture and collect the organic phase.
-
Evaporate the solvent and redissolve the residue in the mobile phase.
-
-
HPLC Analysis:
-
Set the HPLC system with a C18 column and a mobile phase of ACN and water in a gradient elution.
-
Set the UV detector to a wavelength of 280 nm.
-
Inject the prepared sample and BHT standards into the HPLC system.
-
Identify and quantify BHT in the sample by comparing the retention time and peak area with those of the standards.
-
BHT and Cellular Signaling Pathways
Recent research has explored the effects of BHT on various cellular signaling pathways, which is of particular interest in the context of drug development and toxicology.
Mitogen-Activated Protein Kinase (MAPK) Pathway
BHT and its metabolites, such as BHT-hydroperoxide (BHTOOH), have been shown to activate the MAPK signaling cascade, including ERK, JNK, and p38. This activation can influence cellular processes like proliferation, differentiation, and apoptosis. The activation of ERK by BHTOOH is thought to involve the formation of a reactive quinone methide metabolite.
NF-κB Signaling Pathway
BHT has been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. By blocking NF-κB activation, BHT can suppress the expression of pro-inflammatory genes, suggesting a potential anti-inflammatory role.
Experimental Workflow for Investigating BHT's Effect on Cell Signaling
Conclusion
Antioxidant 264, or BHT, remains a cornerstone of industrial and consumer product preservation due to its cost-effectiveness and high efficacy. Its well-understood free radical scavenging mechanism provides a robust defense against oxidative degradation. As research continues to unravel its interactions with biological systems, particularly its influence on cellular signaling pathways, new perspectives on its applications and potential therapeutic roles may emerge. This guide serves as a foundational resource for scientists and researchers seeking a deeper technical understanding of this important synthetic antioxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS | MDPI [mdpi.com]
- 3. Cytotoxicity of butylated hydroxytoluene and butylated hydroxyanisole in cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Enduring Guardian: A Technical Guide to Antioxidant 264 (Butylated Hydroxytoluene)
Foreword: This technical guide provides a comprehensive overview of Antioxidant 264, more commonly known as Butylated Hydroxytoluene (BHT). From its historical discovery to its diverse modern-day applications, this document delves into the synthesis, mechanisms of action, and critical experimental data that define this widely utilized synthetic antioxidant. Aimed at researchers, scientists, and professionals in drug development, this guide offers a detailed exploration of BHT's properties and its multifaceted role in science and industry.
Historical Development and Physicochemical Properties
First patented in 1947, Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant developed to prevent oxidative degradation in a wide array of materials. Chemically designated as 2,6-di-tert-butyl-4-methylphenol, BHT's molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenol ring, is central to its potent antioxidant activity. These sterically hindering groups enhance the stability of the resulting phenoxy radical, making BHT an effective free radical scavenger.
BHT is a white crystalline solid that is soluble in many organic solvents, including toluene, acetone, and ethanol, but is insoluble in water and propylene glycol. Its lipophilic nature makes it particularly effective in preventing the oxidation of fats and oils.
Table 1: Physicochemical Properties of Antioxidant 264 (BHT)
| Property | Value |
| IUPAC Name | 2,6-di-tert-butyl-4-methylphenol |
| CAS Number | 128-37-0 |
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| Melting Point | 69-70 °C[1] |
| Boiling Point | 265 °C |
| Solubility | Soluble in acetone, ethanol, benzene, ether; Insoluble in water and alkali solutions |
Synthesis of Antioxidant 264
The primary industrial synthesis of BHT involves the acid-catalyzed alkylation of p-cresol with isobutylene. This reaction is typically catalyzed by sulfuric acid. An alternative synthesis route involves the hydroxymethylation or aminomethylation of 2,6-di-tert-butylphenol, followed by hydrogenolysis.
Mechanism of Action: A Free Radical Scavenging Cascade
Antioxidant 264 functions as a chain-terminating antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals. This action converts the highly reactive peroxy radicals into more stable hydroperoxides, thereby interrupting the autoxidation chain reaction. Each molecule of BHT can consume two peroxy radicals. The resulting BHT phenoxy radical is stabilized by resonance and the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains.
Applications of Antioxidant 264
BHT's efficacy as an antioxidant has led to its widespread use across various industries.
-
Food Preservation: BHT is a common food additive (E321) used to prevent oxidative rancidity in fats and oils, thereby extending the shelf life of products such as cereals, chewing gum, and potato chips.
-
Plastics and Rubber: It is incorporated into polymers like polyethylene and polypropylene to protect them from degradation during processing and end-use, thus preserving their mechanical properties and preventing discoloration.
-
Fuels and Lubricants: In the petroleum industry, BHT is added to fuels, hydraulic fluids, and lubricating oils to prevent oxidation and the formation of gums and deposits.
-
Cosmetics and Pharmaceuticals: BHT is used as a preservative in a variety of cosmetic and pharmaceutical products to maintain their stability and efficacy.
Table 2: Efficacy and Usage Levels of Antioxidant 264 in Various Applications
| Application | Concentration/Dosage | Observed Effect |
| Food (Enriched Rice) | Up to 0.0033% by weight | Prevention of rancidity |
| Food (Poultry) | Up to 0.01% by fat content | Prevention of oxidative spoilage |
| Food Packaging (Crackers) | 0.5% - 1.0% in HDPE film | Shelf life extended from 3 weeks to 6-8 weeks |
| Beef Patties | 100 mg/kg | Beneficial action on redness, yellowness, antioxidant capacity, and metmyoglobin content[2] |
| Cosmetics | 0.0002% to 0.5% | Antioxidant to maintain product stability |
| Experimental Resin Composites | 0.25 - 0.5 wt% | Optimal for reducing shrinkage stress without affecting physicochemical properties[3] |
Toxicological Profile
BHT is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food within specified limits. However, its safety has been the subject of ongoing scientific discussion.
Table 3: Acute Toxicity Data for BHT and its Metabolites
| Compound | Animal Model | Route of Administration | LD50 Value |
| BHT | Rat | Oral | >6,000 mg/kg[4] |
| BHT | Rat | Dermal | >2,000 mg/kg[4] |
| BHT | Mouse | Intraperitoneal | 3550 mg/kg[5] |
| BHT-OOH (Metabolite) | Mouse | Intraperitoneal | 190 mg/kg[5] |
| DBQ (Metabolite) | Mouse | Intraperitoneal | 2270 mg/kg[5] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test sample (BHT)
-
Standard antioxidant (e.g., Ascorbic acid)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare various concentrations of the BHT test sample and the standard antioxidant in methanol.
-
In a test tube or microplate well, mix a defined volume of the DPPH solution with a defined volume of the sample or standard solution. A blank containing only methanol and the DPPH solution should also be prepared.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Determination of BHT in Food Samples by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column
-
Acetonitrile (ACN)
-
Water
-
Hexane
-
BHT standard
-
Food sample
Procedure:
-
Sample Preparation:
-
Homogenize the food sample.
-
Extract BHT from the sample using a suitable solvent system, such as hexane.
-
Centrifuge the mixture and collect the organic phase.
-
Evaporate the solvent and redissolve the residue in the mobile phase.
-
-
HPLC Analysis:
-
Set the HPLC system with a C18 column and a mobile phase of ACN and water in a gradient elution.
-
Set the UV detector to a wavelength of 280 nm.
-
Inject the prepared sample and BHT standards into the HPLC system.
-
Identify and quantify BHT in the sample by comparing the retention time and peak area with those of the standards.
-
BHT and Cellular Signaling Pathways
Recent research has explored the effects of BHT on various cellular signaling pathways, which is of particular interest in the context of drug development and toxicology.
Mitogen-Activated Protein Kinase (MAPK) Pathway
BHT and its metabolites, such as BHT-hydroperoxide (BHTOOH), have been shown to activate the MAPK signaling cascade, including ERK, JNK, and p38. This activation can influence cellular processes like proliferation, differentiation, and apoptosis. The activation of ERK by BHTOOH is thought to involve the formation of a reactive quinone methide metabolite.
NF-κB Signaling Pathway
BHT has been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. By blocking NF-κB activation, BHT can suppress the expression of pro-inflammatory genes, suggesting a potential anti-inflammatory role.
Experimental Workflow for Investigating BHT's Effect on Cell Signaling
Conclusion
Antioxidant 264, or BHT, remains a cornerstone of industrial and consumer product preservation due to its cost-effectiveness and high efficacy. Its well-understood free radical scavenging mechanism provides a robust defense against oxidative degradation. As research continues to unravel its interactions with biological systems, particularly its influence on cellular signaling pathways, new perspectives on its applications and potential therapeutic roles may emerge. This guide serves as a foundational resource for scientists and researchers seeking a deeper technical understanding of this important synthetic antioxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS | MDPI [mdpi.com]
- 3. Cytotoxicity of butylated hydroxytoluene and butylated hydroxyanisole in cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note and Protocol: Incorporation of a Novel Kinase Inhibitor, Compound-X, into Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the preparation and use of Compound-X, a novel kinase inhibitor, as a supplement in cell culture media. The following guidelines are intended to ensure consistent and reproducible results in cell-based assays. Proper handling and storage of both the compound and the supplemented media are critical for maintaining its biological activity.
Mechanism of Action
Compound-X is a potent and selective inhibitor of the hypothetical "Kinase-Y" signaling pathway. This pathway is a critical regulator of cell proliferation and survival. By binding to the ATP-binding pocket of Kinase-Y, Compound-X prevents its phosphorylation and subsequent activation of downstream targets, leading to cell cycle arrest and apoptosis in susceptible cell lines.
Caption: Hypothetical signaling pathway of Compound-X.
Quantitative Data Summary
The following table summarizes the effect of Compound-X on the viability of the RAW 264.7 cell line after a 48-hour incubation period.[1] Data was obtained using a standard MTT assay.
| Concentration of Compound-X (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 1 | 85 ± 6.2 |
| 10 | 52 ± 7.3 |
| 100 | 15 ± 3.8 |
Experimental Protocols
Preparation of Compound-X Stock Solution
Materials:
-
Compound-X powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Calculate the required mass of Compound-X to prepare a 10 mM stock solution in DMSO.
-
Weigh the Compound-X powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the Compound-X is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Incorporation of Compound-X into Cell Culture Media
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
10 mM Compound-X stock solution
-
Sterile conical tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Thaw an aliquot of the 10 mM Compound-X stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Perform a serial dilution of the Compound-X stock solution in the complete cell culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Gently mix the supplemented medium by inverting the tube several times.
-
Use the freshly prepared Compound-X-supplemented medium for your cell culture experiments.
Caption: Workflow for preparing Compound-X supplemented media.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
Compound-X-supplemented media at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Remove the old medium and replace it with 100 µL of fresh medium containing different concentrations of Compound-X (and a vehicle control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[2]
References
Application Note and Protocol: Incorporation of a Novel Kinase Inhibitor, Compound-X, into Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the preparation and use of Compound-X, a novel kinase inhibitor, as a supplement in cell culture media. The following guidelines are intended to ensure consistent and reproducible results in cell-based assays. Proper handling and storage of both the compound and the supplemented media are critical for maintaining its biological activity.
Mechanism of Action
Compound-X is a potent and selective inhibitor of the hypothetical "Kinase-Y" signaling pathway. This pathway is a critical regulator of cell proliferation and survival. By binding to the ATP-binding pocket of Kinase-Y, Compound-X prevents its phosphorylation and subsequent activation of downstream targets, leading to cell cycle arrest and apoptosis in susceptible cell lines.
Caption: Hypothetical signaling pathway of Compound-X.
Quantitative Data Summary
The following table summarizes the effect of Compound-X on the viability of the RAW 264.7 cell line after a 48-hour incubation period.[1] Data was obtained using a standard MTT assay.
| Concentration of Compound-X (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 1 | 85 ± 6.2 |
| 10 | 52 ± 7.3 |
| 100 | 15 ± 3.8 |
Experimental Protocols
Preparation of Compound-X Stock Solution
Materials:
-
Compound-X powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Calculate the required mass of Compound-X to prepare a 10 mM stock solution in DMSO.
-
Weigh the Compound-X powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the Compound-X is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Incorporation of Compound-X into Cell Culture Media
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
10 mM Compound-X stock solution
-
Sterile conical tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Thaw an aliquot of the 10 mM Compound-X stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Perform a serial dilution of the Compound-X stock solution in the complete cell culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Gently mix the supplemented medium by inverting the tube several times.
-
Use the freshly prepared Compound-X-supplemented medium for your cell culture experiments.
Caption: Workflow for preparing Compound-X supplemented media.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
Compound-X-supplemented media at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Remove the old medium and replace it with 100 µL of fresh medium containing different concentrations of Compound-X (and a vehicle control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[2]
References
Application Notes and Protocols for DO-264 in Lipid Peroxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DO-264 is a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 12 (ABHD12). ABHD12 is a lipase (B570770) that plays a role in the metabolism of lysophosphatidylserine (B10771985) (lyso-PS), a class of signaling lipids. Recent research has identified a novel application for this compound in the study of lipid peroxidation, particularly in the context of ferroptosis. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.
These application notes provide an overview of the use of this compound to potentiate lipid peroxidation-driven cell death and offer detailed protocols for its application in in vitro lipid peroxidation studies.
Mechanism of Action in Lipid Peroxidation
This compound does not directly induce lipid peroxidation. Instead, it enhances lipid peroxidation initiated by other agents, such as the glutathione (B108866) peroxidase 4 (GPX4) inhibitor, RSL3. GPX4 is a key enzyme that detoxifies lipid hydroperoxides. By inhibiting GPX4 with RSL3, intracellular lipid peroxidation is increased, leading to ferroptosis.
This compound potentiates this effect by inhibiting ABHD12. The inhibition of ABHD12 leads to an accumulation of its substrates, including polyunsaturated fatty acid (PUFA)-containing lysophospholipids. These PUFA-containing lipids are highly susceptible to peroxidation and their accumulation likely provides an increased substrate pool for the lipid peroxidation chain reaction initiated by GPX4 inhibition, thereby sensitizing cells to ferroptosis.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on cell viability in the presence of the ferroptosis inducer RSL3 in HT1080 fibrosarcoma cells.
| Treatment | Concentration | Cell Viability (% of Control) | Fold Decrease in Viability (vs. RSL3 alone) |
| DMSO (Control) | - | 100% | - |
| RSL3 | 100 nM | ~50% | - |
| This compound | 1 µM | ~100% | - |
| This compound + RSL3 | 1 µM + 100 nM | ~25% | ~2-fold |
Note: This data is synthesized from the findings of Kathman SG, et al. (2020) in ACS Chemical Biology, where it was shown that this compound significantly enhances RSL3-induced cell death. The exact percentages are illustrative of the potentiation effect.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Assess Potentiation of Ferroptosis
This protocol details the methodology to assess the effect of this compound on the viability of cancer cells treated with a ferroptosis-inducing agent like RSL3.
Materials:
-
HT1080 fibrosarcoma cells (or other relevant cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
This compound (selective ABHD12 inhibitor)
-
RSL3 (GPX4 inhibitor)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HT1080 cells in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of RSL3 in DMSO.
-
Prepare serial dilutions of this compound and RSL3 in cell culture medium.
-
-
Cell Treatment:
-
After 24 hours, treat the cells with the compounds. For a typical experiment, the following groups are recommended:
-
Vehicle control (DMSO)
-
This compound alone (e.g., 1 µM)
-
RSL3 alone (e.g., a range of concentrations from 10 nM to 1 µM to determine the EC₅₀)
-
This compound (1 µM) in combination with a range of RSL3 concentrations.
-
-
Add the compounds to the respective wells and incubate for an additional 24-48 hours.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a preferred method. For CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells (set to 100%).
-
Plot dose-response curves for RSL3 alone and in combination with this compound to determine the shift in EC₅₀.
-
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes how to directly measure lipid peroxidation in cells treated with this compound and RSL3 using the fluorescent lipid peroxidation sensor C11-BODIPY 581/591. This probe shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
Cells of interest (e.g., HT1080)
-
This compound
-
RSL3
-
C11-BODIPY 581/591 (from a commercial supplier)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an appropriate format for the detection method (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry).
-
Allow cells to adhere overnight.
-
Treat cells with this compound (e.g., 1 µM) for a predetermined time (e.g., 4-24 hours) prior to adding the ferroptosis inducer.
-
Add RSL3 (e.g., 100 nM) and incubate for the desired duration (e.g., 6-8 hours). Include appropriate controls (vehicle, this compound alone, RSL3 alone).
-
-
Staining with C11-BODIPY 581/591:
-
Prepare a 2.5 mM stock solution of C11-BODIPY 581/591 in DMSO.
-
Thirty minutes to one hour before the end of the RSL3 treatment, add C11-BODIPY 581/591 to the cell culture medium to a final concentration of 1-2 µM.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
-
Sample Preparation for Analysis:
-
For Microscopy: Gently wash the cells twice with warm PBS. Add fresh PBS or imaging buffer to the wells.
-
For Flow Cytometry: Gently wash the cells twice with warm PBS. Detach the cells using a non-enzymatic cell dissociation solution (e.g., Accutase or scraping). Resuspend the cells in PBS.
-
-
Fluorescence Measurement:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets for the reduced (red fluorescence, ~581/591 nm Ex/Em) and oxidized (green fluorescence, ~488/510 nm Ex/Em) forms of the probe.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the green (e.g., FITC channel) and red (e.g., PE or PE-Texas Red channel) channels.
-
-
Data Analysis:
-
Calculate the ratio of green to red fluorescence intensity for each cell or for the entire cell population. An increase in the green/red ratio indicates an increase in lipid peroxidation.
-
Compare the ratios across the different treatment groups to quantify the effect of this compound on RSL3-induced lipid peroxidation.
-
Visualizations
Caption: Signaling pathway of this compound in potentiating ferroptosis.
Caption: Workflow for measuring lipid peroxidation with this compound.
Application Notes and Protocols for DO-264 in Lipid Peroxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DO-264 is a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 12 (ABHD12). ABHD12 is a lipase that plays a role in the metabolism of lysophosphatidylserine (lyso-PS), a class of signaling lipids. Recent research has identified a novel application for this compound in the study of lipid peroxidation, particularly in the context of ferroptosis. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.
These application notes provide an overview of the use of this compound to potentiate lipid peroxidation-driven cell death and offer detailed protocols for its application in in vitro lipid peroxidation studies.
Mechanism of Action in Lipid Peroxidation
This compound does not directly induce lipid peroxidation. Instead, it enhances lipid peroxidation initiated by other agents, such as the glutathione peroxidase 4 (GPX4) inhibitor, RSL3. GPX4 is a key enzyme that detoxifies lipid hydroperoxides. By inhibiting GPX4 with RSL3, intracellular lipid peroxidation is increased, leading to ferroptosis.
This compound potentiates this effect by inhibiting ABHD12. The inhibition of ABHD12 leads to an accumulation of its substrates, including polyunsaturated fatty acid (PUFA)-containing lysophospholipids. These PUFA-containing lipids are highly susceptible to peroxidation and their accumulation likely provides an increased substrate pool for the lipid peroxidation chain reaction initiated by GPX4 inhibition, thereby sensitizing cells to ferroptosis.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on cell viability in the presence of the ferroptosis inducer RSL3 in HT1080 fibrosarcoma cells.
| Treatment | Concentration | Cell Viability (% of Control) | Fold Decrease in Viability (vs. RSL3 alone) |
| DMSO (Control) | - | 100% | - |
| RSL3 | 100 nM | ~50% | - |
| This compound | 1 µM | ~100% | - |
| This compound + RSL3 | 1 µM + 100 nM | ~25% | ~2-fold |
Note: This data is synthesized from the findings of Kathman SG, et al. (2020) in ACS Chemical Biology, where it was shown that this compound significantly enhances RSL3-induced cell death. The exact percentages are illustrative of the potentiation effect.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Assess Potentiation of Ferroptosis
This protocol details the methodology to assess the effect of this compound on the viability of cancer cells treated with a ferroptosis-inducing agent like RSL3.
Materials:
-
HT1080 fibrosarcoma cells (or other relevant cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
This compound (selective ABHD12 inhibitor)
-
RSL3 (GPX4 inhibitor)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HT1080 cells in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of RSL3 in DMSO.
-
Prepare serial dilutions of this compound and RSL3 in cell culture medium.
-
-
Cell Treatment:
-
After 24 hours, treat the cells with the compounds. For a typical experiment, the following groups are recommended:
-
Vehicle control (DMSO)
-
This compound alone (e.g., 1 µM)
-
RSL3 alone (e.g., a range of concentrations from 10 nM to 1 µM to determine the EC₅₀)
-
This compound (1 µM) in combination with a range of RSL3 concentrations.
-
-
Add the compounds to the respective wells and incubate for an additional 24-48 hours.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a preferred method. For CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells (set to 100%).
-
Plot dose-response curves for RSL3 alone and in combination with this compound to determine the shift in EC₅₀.
-
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes how to directly measure lipid peroxidation in cells treated with this compound and RSL3 using the fluorescent lipid peroxidation sensor C11-BODIPY 581/591. This probe shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
Cells of interest (e.g., HT1080)
-
This compound
-
RSL3
-
C11-BODIPY 581/591 (from a commercial supplier)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an appropriate format for the detection method (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry).
-
Allow cells to adhere overnight.
-
Treat cells with this compound (e.g., 1 µM) for a predetermined time (e.g., 4-24 hours) prior to adding the ferroptosis inducer.
-
Add RSL3 (e.g., 100 nM) and incubate for the desired duration (e.g., 6-8 hours). Include appropriate controls (vehicle, this compound alone, RSL3 alone).
-
-
Staining with C11-BODIPY 581/591:
-
Prepare a 2.5 mM stock solution of C11-BODIPY 581/591 in DMSO.
-
Thirty minutes to one hour before the end of the RSL3 treatment, add C11-BODIPY 581/591 to the cell culture medium to a final concentration of 1-2 µM.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
-
Sample Preparation for Analysis:
-
For Microscopy: Gently wash the cells twice with warm PBS. Add fresh PBS or imaging buffer to the wells.
-
For Flow Cytometry: Gently wash the cells twice with warm PBS. Detach the cells using a non-enzymatic cell dissociation solution (e.g., Accutase or scraping). Resuspend the cells in PBS.
-
-
Fluorescence Measurement:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets for the reduced (red fluorescence, ~581/591 nm Ex/Em) and oxidized (green fluorescence, ~488/510 nm Ex/Em) forms of the probe.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the green (e.g., FITC channel) and red (e.g., PE or PE-Texas Red channel) channels.
-
-
Data Analysis:
-
Calculate the ratio of green to red fluorescence intensity for each cell or for the entire cell population. An increase in the green/red ratio indicates an increase in lipid peroxidation.
-
Compare the ratios across the different treatment groups to quantify the effect of this compound on RSL3-induced lipid peroxidation.
-
Visualizations
Caption: Signaling pathway of this compound in potentiating ferroptosis.
Caption: Workflow for measuring lipid peroxidation with this compound.
Application Notes and Protocols: DO-264 as a Neuroprotective Supplement in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DO-264, a novel D3 dopamine (B1211576) receptor-preferring agonist, as a potential neuroprotective agent in preclinical animal models of Parkinson's Disease (PD). The following sections detail the mechanism of action, experimental protocols, and key findings from studies investigating the efficacy of this compound.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Current therapeutic strategies primarily focus on managing symptoms. The exploration of neuroprotective agents that can slow or halt the degenerative process is a critical area of research. This compound has emerged as a promising candidate, demonstrating significant neuroprotective effects in established toxin-induced animal models of PD.[1]
Mechanism of Action
This compound is a novel D3 dopamine receptor-preferring agonist.[1] Its neuroprotective properties are believed to be mediated through its interaction with the D3 receptor. Pretreatment with a D3 receptor antagonist, U99194, has been shown to significantly diminish the neuroprotective effects of this compound, confirming the critical role of this receptor in its mechanism of action.[1]
The proposed downstream effects of D3 receptor activation by this compound include:
-
Upregulation of Neurotrophic Factors: Treatment with this compound has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the brains of mice treated with neurotoxins.[1] These neurotrophic factors are crucial for neuronal survival, growth, and differentiation.
-
Inhibition of Microglial Activation: this compound has been observed to block the activation of microglia, the resident immune cells of the central nervous system.[1] Chronic microglial activation contributes to neuroinflammation and neuronal damage in PD.
-
Protection Against Proteasomal Inhibition: The compound has demonstrated the ability to block proteasomal inhibition, a key pathological feature in some models of PD that leads to the accumulation of misfolded proteins and neuronal death.[1]
Signaling Pathway of this compound
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Protocols
The neuroprotective effects of this compound have been evaluated in two distinct mouse models of Parkinson's disease: the MPTP-induced model and the lactacystin-induced model.
MPTP-Induced Neurodegeneration Model
This model utilizes the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively destroys dopaminergic neurons.[1]
Experimental Workflow:
Caption: Workflow for the MPTP-induced Parkinson's disease model.
Detailed Protocol:
-
Animals: C57BL/6 male mice are used.[1]
-
This compound Pretreatment: Mice are pretreated with this compound at doses of 1 mg/kg or 5 mg/kg (or vehicle control) via intraperitoneal (i.p.) injection once daily for 7 consecutive days.[1]
-
MPTP Administration: Following the pretreatment period, mice are administered MPTP hydrochloride (20 mg/kg, i.p.) twice a day for 2 successive days.[1]
-
Behavioral Assessment: Behavioral performance is assessed using standard tests for motor function in rodents (e.g., rotarod test, pole test).
-
Tissue Collection and Analysis:
-
Mice are euthanized, and brains are collected.
-
The substantia nigra and striatum are dissected for analysis.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss. Microglial activation can be assessed by staining for Iba1.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolites in the striatum.
-
Lactacystin-Induced Neurodegeneration Model
This model uses lactacystin (B1674225), a proteasome inhibitor, to induce dopaminergic neuron degeneration by disrupting the ubiquitin-proteasome system.[1]
Experimental Workflow:
Caption: Workflow for the lactacystin-induced Parkinson's disease model.
Detailed Protocol:
-
Animals: C57BL/6 male mice are used.[1]
-
This compound Pretreatment: Similar to the MPTP model, mice receive daily i.p. injections of this compound (1 or 5 mg/kg) or vehicle for 7 days.[1]
-
Lactacystin Administration: Following pretreatment, mice are anesthetized and placed in a stereotaxic frame. Lactacystin (1.25 µg per side) is microinjected bilaterally into the medial forebrain bundle (MFB).[1]
-
Behavioral Assessment: Motor function is evaluated using appropriate behavioral tests.
-
Tissue Collection and Analysis:
-
Brains are collected following euthanasia.
-
Immunohistochemistry: Sections of the substantia nigra are stained for TH to assess dopaminergic neuron survival.
-
Summary of Quantitative Data
The following tables summarize the key quantitative findings from the study evaluating this compound in animal models of Parkinson's disease.
| MPTP Model: Behavioral Performance | |
| Treatment Group | Improvement in Motor Function |
| MPTP + Vehicle | Baseline Deficit |
| MPTP + this compound (1 mg/kg) | Significant Improvement |
| MPTP + this compound (5 mg/kg) | Significant Improvement |
| MPTP Model: Neurochemical and Cellular Outcomes | ||
| Parameter | Treatment Group | Outcome |
| Dopaminergic Neuron Loss in Substantia Nigra | MPTP + this compound (1 & 5 mg/kg) | Attenuated |
| Microglial Activation in Substantia Nigra | MPTP + this compound (1 & 5 mg/kg) | Blocked |
| BDNF and GDNF Levels | MPTP + this compound (1 & 5 mg/kg) | Increased |
| Lactacystin Model: Cellular Outcomes | |
| Treatment Group | Dopaminergic Neuron Loss in Substantia Nigra |
| Lactacystin + Vehicle | Significant Loss |
| Lactacystin + this compound (1 & 5 mg/kg) | Attenuated |
Application to Other Neurodegenerative Diseases
Currently, published research on the application of this compound is focused on Parkinson's disease models. There is a lack of available data on its efficacy in animal models of other neurodegenerative conditions such as Alzheimer's disease or Huntington's disease. However, given its mechanism of action involving the upregulation of neurotrophic factors and the suppression of neuroinflammation, it is plausible that this compound could offer therapeutic benefits in other neurodegenerative diseases where these pathological processes are also implicated. Further research is warranted to explore the potential of this compound in a broader range of neurodegenerative disorders.
Conclusion
This compound has demonstrated significant neuroprotective effects in preclinical animal models of Parkinson's disease. Its ability to preserve dopaminergic neurons, reduce neuroinflammation, and enhance the expression of crucial neurotrophic factors highlights its potential as a disease-modifying therapy. The detailed protocols provided herein offer a foundation for researchers to further investigate the therapeutic utility of this compound and similar D3 receptor agonists in the context of neurodegeneration.
References
- 1. Novel D3 dopamine receptor-preferring agonist D-264: Evidence of neuroprotective property in Parkinson's disease animal models induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and lactacystin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DO-264 as a Neuroprotective Supplement in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DO-264, a novel D3 dopamine receptor-preferring agonist, as a potential neuroprotective agent in preclinical animal models of Parkinson's Disease (PD). The following sections detail the mechanism of action, experimental protocols, and key findings from studies investigating the efficacy of this compound.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Current therapeutic strategies primarily focus on managing symptoms. The exploration of neuroprotective agents that can slow or halt the degenerative process is a critical area of research. This compound has emerged as a promising candidate, demonstrating significant neuroprotective effects in established toxin-induced animal models of PD.[1]
Mechanism of Action
This compound is a novel D3 dopamine receptor-preferring agonist.[1] Its neuroprotective properties are believed to be mediated through its interaction with the D3 receptor. Pretreatment with a D3 receptor antagonist, U99194, has been shown to significantly diminish the neuroprotective effects of this compound, confirming the critical role of this receptor in its mechanism of action.[1]
The proposed downstream effects of D3 receptor activation by this compound include:
-
Upregulation of Neurotrophic Factors: Treatment with this compound has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the brains of mice treated with neurotoxins.[1] These neurotrophic factors are crucial for neuronal survival, growth, and differentiation.
-
Inhibition of Microglial Activation: this compound has been observed to block the activation of microglia, the resident immune cells of the central nervous system.[1] Chronic microglial activation contributes to neuroinflammation and neuronal damage in PD.
-
Protection Against Proteasomal Inhibition: The compound has demonstrated the ability to block proteasomal inhibition, a key pathological feature in some models of PD that leads to the accumulation of misfolded proteins and neuronal death.[1]
Signaling Pathway of this compound
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Protocols
The neuroprotective effects of this compound have been evaluated in two distinct mouse models of Parkinson's disease: the MPTP-induced model and the lactacystin-induced model.
MPTP-Induced Neurodegeneration Model
This model utilizes the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons.[1]
Experimental Workflow:
Caption: Workflow for the MPTP-induced Parkinson's disease model.
Detailed Protocol:
-
Animals: C57BL/6 male mice are used.[1]
-
This compound Pretreatment: Mice are pretreated with this compound at doses of 1 mg/kg or 5 mg/kg (or vehicle control) via intraperitoneal (i.p.) injection once daily for 7 consecutive days.[1]
-
MPTP Administration: Following the pretreatment period, mice are administered MPTP hydrochloride (20 mg/kg, i.p.) twice a day for 2 successive days.[1]
-
Behavioral Assessment: Behavioral performance is assessed using standard tests for motor function in rodents (e.g., rotarod test, pole test).
-
Tissue Collection and Analysis:
-
Mice are euthanized, and brains are collected.
-
The substantia nigra and striatum are dissected for analysis.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss. Microglial activation can be assessed by staining for Iba1.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolites in the striatum.
-
Lactacystin-Induced Neurodegeneration Model
This model uses lactacystin, a proteasome inhibitor, to induce dopaminergic neuron degeneration by disrupting the ubiquitin-proteasome system.[1]
Experimental Workflow:
Caption: Workflow for the lactacystin-induced Parkinson's disease model.
Detailed Protocol:
-
Animals: C57BL/6 male mice are used.[1]
-
This compound Pretreatment: Similar to the MPTP model, mice receive daily i.p. injections of this compound (1 or 5 mg/kg) or vehicle for 7 days.[1]
-
Lactacystin Administration: Following pretreatment, mice are anesthetized and placed in a stereotaxic frame. Lactacystin (1.25 µg per side) is microinjected bilaterally into the medial forebrain bundle (MFB).[1]
-
Behavioral Assessment: Motor function is evaluated using appropriate behavioral tests.
-
Tissue Collection and Analysis:
-
Brains are collected following euthanasia.
-
Immunohistochemistry: Sections of the substantia nigra are stained for TH to assess dopaminergic neuron survival.
-
Summary of Quantitative Data
The following tables summarize the key quantitative findings from the study evaluating this compound in animal models of Parkinson's disease.
| MPTP Model: Behavioral Performance | |
| Treatment Group | Improvement in Motor Function |
| MPTP + Vehicle | Baseline Deficit |
| MPTP + this compound (1 mg/kg) | Significant Improvement |
| MPTP + this compound (5 mg/kg) | Significant Improvement |
| MPTP Model: Neurochemical and Cellular Outcomes | ||
| Parameter | Treatment Group | Outcome |
| Dopaminergic Neuron Loss in Substantia Nigra | MPTP + this compound (1 & 5 mg/kg) | Attenuated |
| Microglial Activation in Substantia Nigra | MPTP + this compound (1 & 5 mg/kg) | Blocked |
| BDNF and GDNF Levels | MPTP + this compound (1 & 5 mg/kg) | Increased |
| Lactacystin Model: Cellular Outcomes | |
| Treatment Group | Dopaminergic Neuron Loss in Substantia Nigra |
| Lactacystin + Vehicle | Significant Loss |
| Lactacystin + this compound (1 & 5 mg/kg) | Attenuated |
Application to Other Neurodegenerative Diseases
Currently, published research on the application of this compound is focused on Parkinson's disease models. There is a lack of available data on its efficacy in animal models of other neurodegenerative conditions such as Alzheimer's disease or Huntington's disease. However, given its mechanism of action involving the upregulation of neurotrophic factors and the suppression of neuroinflammation, it is plausible that this compound could offer therapeutic benefits in other neurodegenerative diseases where these pathological processes are also implicated. Further research is warranted to explore the potential of this compound in a broader range of neurodegenerative disorders.
Conclusion
This compound has demonstrated significant neuroprotective effects in preclinical animal models of Parkinson's disease. Its ability to preserve dopaminergic neurons, reduce neuroinflammation, and enhance the expression of crucial neurotrophic factors highlights its potential as a disease-modifying therapy. The detailed protocols provided herein offer a foundation for researchers to further investigate the therapeutic utility of this compound and similar D3 receptor agonists in the context of neurodegeneration.
References
- 1. Novel D3 dopamine receptor-preferring agonist D-264: Evidence of neuroprotective property in Parkinson's disease animal models induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and lactacystin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of DO-264 (BO-264) in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of DO-264 (hypothesized to be BO-264, a TACC3 inhibitor) in human plasma. The method utilizes a C18 column with gradient elution and UV detection, providing excellent selectivity and sensitivity for pharmacokinetic and drug metabolism studies. A simple and efficient protein precipitation step is employed for sample preparation. The method has been validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for high-throughput analysis in a drug development setting.
Introduction
This compound, presumed to be BO-264, is a potent and orally active inhibitor of transforming acidic coiled-coil 3 (TACC3), a protein implicated in various malignancies.[1][2] As a potential anti-cancer therapeutic, a reliable and validated analytical method for its quantification in biological matrices is essential for preclinical and clinical development. This application note presents a detailed protocol for the quantification of BO-264 in human plasma using HPLC with UV detection. The method is designed to be accurate, precise, and robust for the analysis of samples from pharmacokinetic studies.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector, autosampler, and gradient pump is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-90% B, 10-12 min: 90% B, 12-12.1 min: 90-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
The selection of 254 nm as the detection wavelength is based on the presence of aromatic and heteroaromatic chromophores in the BO-264 structure, which are expected to exhibit strong absorbance in this region. This is a common wavelength used for the analysis of similar small molecule kinase inhibitors.[3]
Chemicals and Reagents
-
BO-264 reference standard (purity >98%)
-
Acetonitrile (HPLC grade)[4]
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of BO-264 reference standard and dissolve in 10 mL of DMSO to obtain a 1 mg/mL stock solution. Store at -20°C.
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 750 ng/mL).
Sample Preparation Protocol (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial.
-
Inject 10 µL of the supernatant into the HPLC system.
This protein precipitation method is a common, simple, and effective technique for the extraction of small molecule drugs from plasma.[5][6]
Method Validation
The developed method was validated according to ICH guidelines for bioanalytical method validation.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | 10 - 1000 ng/mL | Met |
| Limit of Detection (LOD) | S/N ≥ 3 | 3 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10, Precision <20%, Accuracy ±20% | 10 ng/mL |
| Accuracy (% Recovery) | 85 - 115% (80-120% for LLOQ) | 95.2 - 104.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: ≤ 6.8%, Inter-day: ≤ 8.2% |
| Selectivity | No significant interference at the retention time of the analyte | Met |
| Stability | % Change within ±15% | Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C |
Results and Discussion
The developed HPLC method provides a well-resolved, symmetric peak for BO-264 with a retention time of approximately 8.5 minutes. The method is linear over the concentration range of 10 to 1000 ng/mL, which is suitable for the analysis of samples from typical pharmacokinetic studies. The simple protein precipitation sample preparation is rapid and provides good recovery and minimal matrix effects.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
This application note details a simple, rapid, and reliable HPLC-UV method for the quantification of the TACC3 inhibitor BO-264 in human plasma. The method is validated according to ICH guidelines and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring. The straightforward sample preparation and robust chromatographic performance make this method ideal for high-throughput analysis in a drug development environment.
References
- 1. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 11 Therapeutic Kinase Inhibitors in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography Coupled With Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of DO-264 (BO-264) in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of DO-264 (hypothesized to be BO-264, a TACC3 inhibitor) in human plasma. The method utilizes a C18 column with gradient elution and UV detection, providing excellent selectivity and sensitivity for pharmacokinetic and drug metabolism studies. A simple and efficient protein precipitation step is employed for sample preparation. The method has been validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for high-throughput analysis in a drug development setting.
Introduction
This compound, presumed to be BO-264, is a potent and orally active inhibitor of transforming acidic coiled-coil 3 (TACC3), a protein implicated in various malignancies.[1][2] As a potential anti-cancer therapeutic, a reliable and validated analytical method for its quantification in biological matrices is essential for preclinical and clinical development. This application note presents a detailed protocol for the quantification of BO-264 in human plasma using HPLC with UV detection. The method is designed to be accurate, precise, and robust for the analysis of samples from pharmacokinetic studies.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector, autosampler, and gradient pump is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-90% B, 10-12 min: 90% B, 12-12.1 min: 90-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
The selection of 254 nm as the detection wavelength is based on the presence of aromatic and heteroaromatic chromophores in the BO-264 structure, which are expected to exhibit strong absorbance in this region. This is a common wavelength used for the analysis of similar small molecule kinase inhibitors.[3]
Chemicals and Reagents
-
BO-264 reference standard (purity >98%)
-
Acetonitrile (HPLC grade)[4]
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of BO-264 reference standard and dissolve in 10 mL of DMSO to obtain a 1 mg/mL stock solution. Store at -20°C.
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 750 ng/mL).
Sample Preparation Protocol (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial.
-
Inject 10 µL of the supernatant into the HPLC system.
This protein precipitation method is a common, simple, and effective technique for the extraction of small molecule drugs from plasma.[5][6]
Method Validation
The developed method was validated according to ICH guidelines for bioanalytical method validation.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | 10 - 1000 ng/mL | Met |
| Limit of Detection (LOD) | S/N ≥ 3 | 3 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10, Precision <20%, Accuracy ±20% | 10 ng/mL |
| Accuracy (% Recovery) | 85 - 115% (80-120% for LLOQ) | 95.2 - 104.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: ≤ 6.8%, Inter-day: ≤ 8.2% |
| Selectivity | No significant interference at the retention time of the analyte | Met |
| Stability | % Change within ±15% | Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C |
Results and Discussion
The developed HPLC method provides a well-resolved, symmetric peak for BO-264 with a retention time of approximately 8.5 minutes. The method is linear over the concentration range of 10 to 1000 ng/mL, which is suitable for the analysis of samples from typical pharmacokinetic studies. The simple protein precipitation sample preparation is rapid and provides good recovery and minimal matrix effects.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
This application note details a simple, rapid, and reliable HPLC-UV method for the quantification of the TACC3 inhibitor BO-264 in human plasma. The method is validated according to ICH guidelines and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring. The straightforward sample preparation and robust chromatographic performance make this method ideal for high-throughput analysis in a drug development environment.
References
- 1. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 11 Therapeutic Kinase Inhibitors in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography Coupled With Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Spectrophotometric Assay for Measuring Hypothetical Enzyme DO-264 Activity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a continuous spectrophotometric assay to measure the enzymatic activity of the hypothetical enzyme DO-264. This assay is suitable for enzyme characterization, inhibitor screening, and kinetic analysis.
Introduction
The hypothetical enzyme this compound is a putative hydrolase implicated in a novel cell signaling pathway associated with cellular proliferation. Understanding its enzymatic activity is crucial for elucidating its biological function and for the development of potential therapeutic inhibitors. This application note describes a robust and sensitive spectrophotometric assay for the continuous monitoring of this compound activity. The assay is based on the enzymatic cleavage of a chromogenic substrate, resulting in the production of a colored product that can be quantified by measuring its absorbance at a specific wavelength.
Assay Principle
The assay measures the activity of this compound by monitoring the increase in absorbance resulting from the enzymatic hydrolysis of a synthetic chromogenic substrate, Substrate-S. This compound catalyzes the conversion of the colorless Substrate-S into two products, one of which is a yellow-colored chromophore, Product-P. The rate of formation of Product-P is directly proportional to the this compound enzyme activity and can be continuously monitored by measuring the increase in absorbance at 410 nm.
Signaling Pathway Involving this compound
The following diagram illustrates the hypothetical signaling pathway in which this compound is involved.
Experimental Protocol
Materials and Reagents
-
This compound Enzyme: Purified recombinant this compound (e.g., >95% purity)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5
-
Chromogenic Substrate (Substrate-S): 10 mM stock solution in DMSO
-
Inhibitor (Inhibitor-X): 1 mM stock solution in DMSO (for inhibition studies)
-
96-well UV-transparent microplates
-
Spectrophotometer (plate reader capable of kinetic measurements at 410 nm)
-
Multichannel pipette
Experimental Workflow
The general workflow for conducting the this compound activity assay is depicted below.
Application Note & Protocol: Spectrophotometric Assay for Measuring Hypothetical Enzyme DO-264 Activity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a continuous spectrophotometric assay to measure the enzymatic activity of the hypothetical enzyme DO-264. This assay is suitable for enzyme characterization, inhibitor screening, and kinetic analysis.
Introduction
The hypothetical enzyme this compound is a putative hydrolase implicated in a novel cell signaling pathway associated with cellular proliferation. Understanding its enzymatic activity is crucial for elucidating its biological function and for the development of potential therapeutic inhibitors. This application note describes a robust and sensitive spectrophotometric assay for the continuous monitoring of this compound activity. The assay is based on the enzymatic cleavage of a chromogenic substrate, resulting in the production of a colored product that can be quantified by measuring its absorbance at a specific wavelength.
Assay Principle
The assay measures the activity of this compound by monitoring the increase in absorbance resulting from the enzymatic hydrolysis of a synthetic chromogenic substrate, Substrate-S. This compound catalyzes the conversion of the colorless Substrate-S into two products, one of which is a yellow-colored chromophore, Product-P. The rate of formation of Product-P is directly proportional to the this compound enzyme activity and can be continuously monitored by measuring the increase in absorbance at 410 nm.
Signaling Pathway Involving this compound
The following diagram illustrates the hypothetical signaling pathway in which this compound is involved.
Experimental Protocol
Materials and Reagents
-
This compound Enzyme: Purified recombinant this compound (e.g., >95% purity)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5
-
Chromogenic Substrate (Substrate-S): 10 mM stock solution in DMSO
-
Inhibitor (Inhibitor-X): 1 mM stock solution in DMSO (for inhibition studies)
-
96-well UV-transparent microplates
-
Spectrophotometer (plate reader capable of kinetic measurements at 410 nm)
-
Multichannel pipette
Experimental Workflow
The general workflow for conducting the this compound activity assay is depicted below.
Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of DO-264
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to evaluating the in vitro antioxidant capacity of the novel compound DO-264. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[1][2] Antioxidants can mitigate this damage by scavenging free radicals, and assessing the antioxidant potential of new chemical entities like this compound is a critical step in drug discovery and development.
This document outlines the protocols for four widely accepted in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.[3][4][5] Each assay is based on a different mechanism of antioxidant action, providing a comprehensive profile of this compound's antioxidant capabilities.
Data Presentation
The antioxidant capacity of this compound, as determined by various in vitro assays, is summarized below. These tables present hypothetical data to illustrate the expected format of results. For accurate data, researchers should perform the described experimental protocols.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| 10 | 15.2 ± 1.8 | |
| 25 | 35.8 ± 2.5 | |
| 50 | 52.1 ± 3.1 | 48.5 |
| 100 | 78.9 ± 4.2 | |
| 200 | 95.4 ± 2.9 | |
| Ascorbic Acid (Control) | 8.2 |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| 5 | 18.5 ± 2.1 | |
| 10 | 38.2 ± 2.9 | |
| 20 | 55.7 ± 3.5 | 17.8 |
| 40 | 82.4 ± 4.8 | |
| 80 | 96.1 ± 3.3 | |
| Trolox (Control) | 6.5 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | Absorbance (593 nm) | FRAP Value (µM Fe(II) Equivalent) |
| 10 | 0.158 ± 0.012 | 85.4 |
| 25 | 0.389 ± 0.025 | 210.2 |
| 50 | 0.765 ± 0.041 | 413.5 |
| 100 | 1.452 ± 0.068 | 784.9 |
| 200 | 2.105 ± 0.085 | 1137.3 |
| Ascorbic Acid (100 µg/mL) | 1.897 ± 0.072 | 1025.4 |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Concentration (µg/mL) | Net Area Under the Curve (AUC) | ORAC Value (µM Trolox Equivalents/g) |
| 1 | 1580 ± 120 | |
| 2.5 | 3850 ± 250 | |
| 5 | 7500 ± 410 | 1500 |
| 10 | 14800 ± 680 | |
| 20 | 28500 ± 850 | |
| Trolox (Control) | 1.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6][7] The degree of discoloration indicates the scavenging potential of the antioxidant.[7]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution by dissolving 4 mg of DPPH in 100 mL of methanol (B129727).[7] Protect the solution from light.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare serial dilutions of this compound (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Ascorbic acid is used as a positive control.[8]
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[8] Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.
-
Determine the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals.[8]
-
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[11][12]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11][12]
-
Before use, dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Prepare a stock solution of this compound and serial dilutions.
-
Trolox is used as a standard.[9]
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 734 nm.[11]
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[11]
-
Express the results as IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[4][10]
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[13][14]
-
Warm the FRAP reagent to 37°C before use.[14]
-
Prepare a stock solution of this compound and serial dilutions.
-
A ferrous sulfate (B86663) or ascorbic acid solution is used for the standard curve.[13][15]
-
-
Assay Procedure:
-
Measurement:
-
Data Analysis:
-
The antioxidant capacity is expressed as µM Fe(II) equivalents or in terms of a standard antioxidant like ascorbic acid.[16]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18] The antioxidant capacity is quantified by the area under the fluorescence decay curve.[18]
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein (B123965) working solution.
-
Prepare an AAPH solution.
-
Prepare a stock solution of this compound and serial dilutions.
-
Trolox, a water-soluble vitamin E analog, is used as the standard.[17]
-
-
Assay Procedure:
-
Measurement:
-
Data Analysis:
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antioxidant capacity assessment of this compound.
Antioxidant Signaling Pathway
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 3. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 14. ultimatetreat.com.au [ultimatetreat.com.au]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. zen-bio.com [zen-bio.com]
- 17. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of DO-264
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to evaluating the in vitro antioxidant capacity of the novel compound DO-264. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[1][2] Antioxidants can mitigate this damage by scavenging free radicals, and assessing the antioxidant potential of new chemical entities like this compound is a critical step in drug discovery and development.
This document outlines the protocols for four widely accepted in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.[3][4][5] Each assay is based on a different mechanism of antioxidant action, providing a comprehensive profile of this compound's antioxidant capabilities.
Data Presentation
The antioxidant capacity of this compound, as determined by various in vitro assays, is summarized below. These tables present hypothetical data to illustrate the expected format of results. For accurate data, researchers should perform the described experimental protocols.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| 10 | 15.2 ± 1.8 | |
| 25 | 35.8 ± 2.5 | |
| 50 | 52.1 ± 3.1 | 48.5 |
| 100 | 78.9 ± 4.2 | |
| 200 | 95.4 ± 2.9 | |
| Ascorbic Acid (Control) | 8.2 |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| 5 | 18.5 ± 2.1 | |
| 10 | 38.2 ± 2.9 | |
| 20 | 55.7 ± 3.5 | 17.8 |
| 40 | 82.4 ± 4.8 | |
| 80 | 96.1 ± 3.3 | |
| Trolox (Control) | 6.5 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | Absorbance (593 nm) | FRAP Value (µM Fe(II) Equivalent) |
| 10 | 0.158 ± 0.012 | 85.4 |
| 25 | 0.389 ± 0.025 | 210.2 |
| 50 | 0.765 ± 0.041 | 413.5 |
| 100 | 1.452 ± 0.068 | 784.9 |
| 200 | 2.105 ± 0.085 | 1137.3 |
| Ascorbic Acid (100 µg/mL) | 1.897 ± 0.072 | 1025.4 |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Concentration (µg/mL) | Net Area Under the Curve (AUC) | ORAC Value (µM Trolox Equivalents/g) |
| 1 | 1580 ± 120 | |
| 2.5 | 3850 ± 250 | |
| 5 | 7500 ± 410 | 1500 |
| 10 | 14800 ± 680 | |
| 20 | 28500 ± 850 | |
| Trolox (Control) | 1.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6][7] The degree of discoloration indicates the scavenging potential of the antioxidant.[7]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution by dissolving 4 mg of DPPH in 100 mL of methanol.[7] Protect the solution from light.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare serial dilutions of this compound (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Ascorbic acid is used as a positive control.[8]
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[8] Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.
-
Determine the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals.[8]
-
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[11][12]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11][12]
-
Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Prepare a stock solution of this compound and serial dilutions.
-
Trolox is used as a standard.[9]
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 734 nm.[11]
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[11]
-
Express the results as IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[4][10]
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[13][14]
-
Warm the FRAP reagent to 37°C before use.[14]
-
Prepare a stock solution of this compound and serial dilutions.
-
A ferrous sulfate or ascorbic acid solution is used for the standard curve.[13][15]
-
-
Assay Procedure:
-
Measurement:
-
Data Analysis:
-
The antioxidant capacity is expressed as µM Fe(II) equivalents or in terms of a standard antioxidant like ascorbic acid.[16]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18] The antioxidant capacity is quantified by the area under the fluorescence decay curve.[18]
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution.
-
Prepare an AAPH solution.
-
Prepare a stock solution of this compound and serial dilutions.
-
Trolox, a water-soluble vitamin E analog, is used as the standard.[17]
-
-
Assay Procedure:
-
Measurement:
-
Data Analysis:
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antioxidant capacity assessment of this compound.
Antioxidant Signaling Pathway
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 3. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 14. ultimatetreat.com.au [ultimatetreat.com.au]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. zen-bio.com [zen-bio.com]
- 17. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
Application of DO-264 in Preserving Biological Samples: An Analysis of Current Evidence
Initial investigations into the application of the chemical compound DO-264 for the preservation of biological samples have revealed no scientific evidence or established protocols to support its use in this context. The compound, identified as a selective and potent inhibitor of the enzyme Abhydrolase Domain Containing 12 (ABHD12), is primarily utilized in research settings to study its effects on neurological and immunological processes. Furthermore, studies have indicated that this compound possesses cytotoxic properties, a characteristic that is fundamentally at odds with the requirements of a successful biological preservation agent.
Understanding this compound: A Selective Enzyme Inhibitor
This compound is a small molecule inhibitor with a high affinity for the enzyme ABHD12. This enzyme is known to be involved in the hydrolysis of lyso-phosphatidylserine (lyso-PS), a signaling lipid. By blocking the activity of ABHD12, this compound serves as a chemical tool for researchers to investigate the roles of this enzyme and its substrates in various physiological and pathological processes.
Key Identified Properties of this compound:
| Property | Value | Source |
| Target | Abhydrolase Domain Containing 12 (ABHD12) | [1][2][3] |
| IC50 | 11 nM (for ABHD12) | [1][3] |
| CAS Number | 2301866-59-9 | [2][3] |
| Molecular Formula | C₂₃H₂₀Cl₂F₃N₅O₂S | [2][4] |
| Molecular Weight | 558.4 g/mol | [2][4] |
| Primary Research Areas | Neurological Disease, Immunology | [4] |
| Observed Biological Effect | Inhibition of lyso-PS hydrolysis, Cytotoxicity | [1][5] |
The Absence of Evidence for a Role in Sample Preservation
A thorough review of scientific literature and supplier databases yielded no studies, application notes, or protocols detailing the use of this compound as a cryoprotectant or for any other form of biological sample preservation. Cryopreservation techniques rely on the use of cryoprotective agents (CPAs) that can prevent the formation of damaging ice crystals and protect cells from osmotic stress during freezing and thawing. These agents are selected for their low toxicity and ability to maintain cellular viability and integrity.
The documented cytotoxicity of this compound makes it an unsuitable candidate for preserving living cells and tissues. Introducing a cytotoxic compound to a biological sample would directly counteract the primary goal of preservation, which is to maintain the sample in a viable and unaltered state for future analysis or use.
Standard Cryopreservation Workflow
For the benefit of researchers, a generalized workflow for the cryopreservation of mammalian cells is presented below. This workflow highlights the critical steps and the role of appropriate cryoprotective agents, which, to be clear, does not include this compound.
Caption: A generalized workflow for the cryopreservation of mammalian cell lines.
Conclusion
References
Application of DO-264 in Preserving Biological Samples: An Analysis of Current Evidence
Initial investigations into the application of the chemical compound DO-264 for the preservation of biological samples have revealed no scientific evidence or established protocols to support its use in this context. The compound, identified as a selective and potent inhibitor of the enzyme Abhydrolase Domain Containing 12 (ABHD12), is primarily utilized in research settings to study its effects on neurological and immunological processes. Furthermore, studies have indicated that this compound possesses cytotoxic properties, a characteristic that is fundamentally at odds with the requirements of a successful biological preservation agent.
Understanding this compound: A Selective Enzyme Inhibitor
This compound is a small molecule inhibitor with a high affinity for the enzyme ABHD12. This enzyme is known to be involved in the hydrolysis of lyso-phosphatidylserine (lyso-PS), a signaling lipid. By blocking the activity of ABHD12, this compound serves as a chemical tool for researchers to investigate the roles of this enzyme and its substrates in various physiological and pathological processes.
Key Identified Properties of this compound:
| Property | Value | Source |
| Target | Abhydrolase Domain Containing 12 (ABHD12) | [1][2][3] |
| IC50 | 11 nM (for ABHD12) | [1][3] |
| CAS Number | 2301866-59-9 | [2][3] |
| Molecular Formula | C₂₃H₂₀Cl₂F₃N₅O₂S | [2][4] |
| Molecular Weight | 558.4 g/mol | [2][4] |
| Primary Research Areas | Neurological Disease, Immunology | [4] |
| Observed Biological Effect | Inhibition of lyso-PS hydrolysis, Cytotoxicity | [1][5] |
The Absence of Evidence for a Role in Sample Preservation
A thorough review of scientific literature and supplier databases yielded no studies, application notes, or protocols detailing the use of this compound as a cryoprotectant or for any other form of biological sample preservation. Cryopreservation techniques rely on the use of cryoprotective agents (CPAs) that can prevent the formation of damaging ice crystals and protect cells from osmotic stress during freezing and thawing. These agents are selected for their low toxicity and ability to maintain cellular viability and integrity.
The documented cytotoxicity of this compound makes it an unsuitable candidate for preserving living cells and tissues. Introducing a cytotoxic compound to a biological sample would directly counteract the primary goal of preservation, which is to maintain the sample in a viable and unaltered state for future analysis or use.
Standard Cryopreservation Workflow
For the benefit of researchers, a generalized workflow for the cryopreservation of mammalian cells is presented below. This workflow highlights the critical steps and the role of appropriate cryoprotective agents, which, to be clear, does not include this compound.
Caption: A generalized workflow for the cryopreservation of mammalian cell lines.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: DO-264 Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing the ABHD12 inhibitor, DO-264, for in vitro experiments.
Troubleshooting Guide
Q: I am observing precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or medium is a common issue for hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment. The compound may be exceeding its solubility limit in the final aqueous environment.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium while vortexing or gently mixing, and then add this intermediate dilution to the rest of the medium.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. This can sometimes improve solubility.
-
Increase the Final DMSO Concentration (with caution): While higher DMSO concentrations can improve solubility, they can also be toxic to cells. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is highly recommended to keep it at or below 0.1%.[1][2] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
-
Sonication: Briefly sonicating the final solution can help to break up precipitates and improve dissolution. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
Q: My cells are showing signs of toxicity (e.g., reduced viability, altered morphology) even at low concentrations of this compound. What could be the cause?
A: Cell toxicity can be multifactorial. Here's a checklist to identify the potential source of the problem:
-
DMSO Toxicity: As mentioned, high concentrations of DMSO are cytotoxic.[1][2] Ensure your final DMSO concentration is as low as possible (ideally ≤ 0.1%) and that you have included a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiment. This will help you differentiate between the toxicity of the compound and the solvent.
-
Compound-Specific Toxicity: this compound, as a potent enzyme inhibitor, may have on-target or off-target effects that lead to cytotoxicity in your specific cell model. Consider performing a dose-response curve to determine the IC50 for toxicity.
-
Purity of the Compound: Ensure the this compound you are using is of high purity. Impurities from the synthesis process could be contributing to the observed toxicity.
-
Contamination: Rule out any potential microbial contamination in your cell culture or reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 12 (ABHD12). ABHD12 is a lipase (B570770) that primarily hydrolyzes lysophosphatidylserine (B10771985) (lyso-PS), a bioactive lipid involved in immunological and neurological processes. By inhibiting ABHD12, this compound leads to an accumulation of lyso-PS, which can modulate immune responses.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).
Q3: What is the solubility of this compound in DMSO?
A3: this compound has a high solubility in DMSO, reported to be greater than or equal to 100 mg/mL (approximately 179.08 mM).
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a high-concentration stock solution, dissolve this compound powder in 100% anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve 5.584 mg of this compound (Molecular Weight: 558.4 g/mol ) in 1 mL of DMSO. It is recommended to gently vortex or sonicate briefly to ensure complete dissolution.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A5: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.5% is widely considered a safe upper limit for most cell lines, with 0.1% or lower being ideal.[1][2] Always include a vehicle control with the same final DMSO concentration in your experimental design.
Q6: How should I store my this compound stock solution?
A6: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Chemical Name | 1-(1-(3-chloro-4-(2-chloro-4-(trifluoromethoxy)phenoxy)pyridin-2-yl)piperidin-4-yl)-3-(pyridin-3-yl)thiourea | MedKoo Biosciences |
| Molecular Weight | 558.40 g/mol | MedKoo Biosciences |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | MedchemExpress, MedKoo Biosciences |
| Solubility in DMSO | ≥ 100 mg/mL (179.08 mM) | MedchemExpress |
| Storage of Solid | Dry, dark at 0-4°C (short term) or -20°C (long term) | MedKoo Biosciences |
| Storage of Stock Solution | -20°C or -80°C | MedchemExpress, MedKoo Biosciences |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer or sonicator
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, weigh out 5.584 mg of this compound.
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes or until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution of this compound for In Vitro Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
-
-
Procedure (for a final DMSO concentration of 0.1%):
-
Perform a serial dilution. First, prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed cell culture medium. This will give you a 100 µM intermediate solution.
-
Gently mix the intermediate solution by pipetting up and down.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your experimental vessel (e.g., a well of a cell culture plate) to achieve a final volume of 1 mL and a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
For the vehicle control, add 1 µL of 100% DMSO to 999 µL of cell culture medium to achieve a final DMSO concentration of 0.1%.
-
Mandatory Visualization
References
Technical Support Center: DO-264 Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing the ABHD12 inhibitor, DO-264, for in vitro experiments.
Troubleshooting Guide
Q: I am observing precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or medium is a common issue for hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment. The compound may be exceeding its solubility limit in the final aqueous environment.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium while vortexing or gently mixing, and then add this intermediate dilution to the rest of the medium.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. This can sometimes improve solubility.
-
Increase the Final DMSO Concentration (with caution): While higher DMSO concentrations can improve solubility, they can also be toxic to cells. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is highly recommended to keep it at or below 0.1%.[1][2] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
-
Sonication: Briefly sonicating the final solution can help to break up precipitates and improve dissolution. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.
Q: My cells are showing signs of toxicity (e.g., reduced viability, altered morphology) even at low concentrations of this compound. What could be the cause?
A: Cell toxicity can be multifactorial. Here's a checklist to identify the potential source of the problem:
-
DMSO Toxicity: As mentioned, high concentrations of DMSO are cytotoxic.[1][2] Ensure your final DMSO concentration is as low as possible (ideally ≤ 0.1%) and that you have included a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiment. This will help you differentiate between the toxicity of the compound and the solvent.
-
Compound-Specific Toxicity: this compound, as a potent enzyme inhibitor, may have on-target or off-target effects that lead to cytotoxicity in your specific cell model. Consider performing a dose-response curve to determine the IC50 for toxicity.
-
Purity of the Compound: Ensure the this compound you are using is of high purity. Impurities from the synthesis process could be contributing to the observed toxicity.
-
Contamination: Rule out any potential microbial contamination in your cell culture or reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 12 (ABHD12). ABHD12 is a lipase that primarily hydrolyzes lysophosphatidylserine (lyso-PS), a bioactive lipid involved in immunological and neurological processes. By inhibiting ABHD12, this compound leads to an accumulation of lyso-PS, which can modulate immune responses.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q3: What is the solubility of this compound in DMSO?
A3: this compound has a high solubility in DMSO, reported to be greater than or equal to 100 mg/mL (approximately 179.08 mM).
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a high-concentration stock solution, dissolve this compound powder in 100% anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve 5.584 mg of this compound (Molecular Weight: 558.4 g/mol ) in 1 mL of DMSO. It is recommended to gently vortex or sonicate briefly to ensure complete dissolution.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A5: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.5% is widely considered a safe upper limit for most cell lines, with 0.1% or lower being ideal.[1][2] Always include a vehicle control with the same final DMSO concentration in your experimental design.
Q6: How should I store my this compound stock solution?
A6: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Chemical Name | 1-(1-(3-chloro-4-(2-chloro-4-(trifluoromethoxy)phenoxy)pyridin-2-yl)piperidin-4-yl)-3-(pyridin-3-yl)thiourea | MedKoo Biosciences |
| Molecular Weight | 558.40 g/mol | MedKoo Biosciences |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | MedchemExpress, MedKoo Biosciences |
| Solubility in DMSO | ≥ 100 mg/mL (179.08 mM) | MedchemExpress |
| Storage of Solid | Dry, dark at 0-4°C (short term) or -20°C (long term) | MedKoo Biosciences |
| Storage of Stock Solution | -20°C or -80°C | MedchemExpress, MedKoo Biosciences |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer or sonicator
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, weigh out 5.584 mg of this compound.
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes or until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution of this compound for In Vitro Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
-
-
Procedure (for a final DMSO concentration of 0.1%):
-
Perform a serial dilution. First, prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed cell culture medium. This will give you a 100 µM intermediate solution.
-
Gently mix the intermediate solution by pipetting up and down.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your experimental vessel (e.g., a well of a cell culture plate) to achieve a final volume of 1 mL and a final this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
For the vehicle control, add 1 µL of 100% DMSO to 999 µL of cell culture medium to achieve a final DMSO concentration of 0.1%.
-
Mandatory Visualization
References
Technical Support Center: Preventing DO-264 Precipitation in Aqueous Solutions
Disclaimer: The following technical guidance is based on the assumption that "DO-264" is a representative hydrophobic, poorly water-soluble small molecule. The information provided is for research and development purposes and should be adapted based on the specific physicochemical properties of the compound .
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound precipitating from my aqueous solution?
A1: Precipitation of a hydrophobic compound like this compound from an aqueous solution is a common challenge and typically occurs when its concentration exceeds its thermodynamic solubility in the given solvent system.[1] Key contributing factors include:
-
Low Aqueous Solubility: Inherently poor solubility of the molecule in water.
-
Solvent Shift: A change in the solvent composition, such as the evaporation of a more soluble organic co-solvent or dilution with a non-solvent (antisolvent), can drastically reduce the solubility of this compound and cause it to precipitate.[2]
-
pH Changes: If this compound has ionizable groups, its solubility will be pH-dependent. A shift in pH to a value where the molecule is less ionized will decrease its solubility.[2]
-
Temperature Fluctuations: Solubility of compounds can be temperature-dependent. For some, a decrease in temperature will lower solubility and may lead to precipitation.
-
High Concentration: Attempting to dissolve this compound at a concentration above its saturation point will result in precipitation.
Q2: How can I determine the appropriate pH to maintain this compound solubility?
A2: For ionizable compounds, adjusting the pH of the aqueous solution can significantly enhance solubility.[2] To determine the optimal pH:
-
Determine the pKa of this compound: This value indicates the pH at which 50% of the compound is in its ionized form.
-
General Rule of Thumb:
-
For an acidic compound, adjust the pH to be at least 2 units above its pKa.
-
For a basic compound, adjust the pH to be at least 2 units below its pKa.
-
-
Experimental Verification: Conduct a pH-solubility profile study by measuring the solubility of this compound across a range of pH values. This will experimentally identify the pH at which solubility is maximized.
Q3: What are co-solvents and how do they prevent precipitation?
A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly water-soluble compounds.[3] They work by reducing the polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous environment.[3]
Commonly used co-solvents in research and pharmaceutical formulations include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG), e.g., PEG 400
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)
It is crucial to use the minimum amount of co-solvent necessary to achieve the desired concentration, as high concentrations can sometimes lead to toxicity or undesirable effects in downstream experiments.
Troubleshooting Guide
Issue: My this compound is precipitating out of solution during my experiment.
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation.
Troubleshooting Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Preventing DO-264 Precipitation in Aqueous Solutions
Disclaimer: The following technical guidance is based on the assumption that "DO-264" is a representative hydrophobic, poorly water-soluble small molecule. The information provided is for research and development purposes and should be adapted based on the specific physicochemical properties of the compound .
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound precipitating from my aqueous solution?
A1: Precipitation of a hydrophobic compound like this compound from an aqueous solution is a common challenge and typically occurs when its concentration exceeds its thermodynamic solubility in the given solvent system.[1] Key contributing factors include:
-
Low Aqueous Solubility: Inherently poor solubility of the molecule in water.
-
Solvent Shift: A change in the solvent composition, such as the evaporation of a more soluble organic co-solvent or dilution with a non-solvent (antisolvent), can drastically reduce the solubility of this compound and cause it to precipitate.[2]
-
pH Changes: If this compound has ionizable groups, its solubility will be pH-dependent. A shift in pH to a value where the molecule is less ionized will decrease its solubility.[2]
-
Temperature Fluctuations: Solubility of compounds can be temperature-dependent. For some, a decrease in temperature will lower solubility and may lead to precipitation.
-
High Concentration: Attempting to dissolve this compound at a concentration above its saturation point will result in precipitation.
Q2: How can I determine the appropriate pH to maintain this compound solubility?
A2: For ionizable compounds, adjusting the pH of the aqueous solution can significantly enhance solubility.[2] To determine the optimal pH:
-
Determine the pKa of this compound: This value indicates the pH at which 50% of the compound is in its ionized form.
-
General Rule of Thumb:
-
For an acidic compound, adjust the pH to be at least 2 units above its pKa.
-
For a basic compound, adjust the pH to be at least 2 units below its pKa.
-
-
Experimental Verification: Conduct a pH-solubility profile study by measuring the solubility of this compound across a range of pH values. This will experimentally identify the pH at which solubility is maximized.
Q3: What are co-solvents and how do they prevent precipitation?
A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly water-soluble compounds.[3] They work by reducing the polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous environment.[3]
Commonly used co-solvents in research and pharmaceutical formulations include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG), e.g., PEG 400
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)
It is crucial to use the minimum amount of co-solvent necessary to achieve the desired concentration, as high concentrations can sometimes lead to toxicity or undesirable effects in downstream experiments.
Troubleshooting Guide
Issue: My this compound is precipitating out of solution during my experiment.
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation.
Troubleshooting Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Optimizing Antioxidant Concentration
Disclaimer: Information regarding a specific compound designated "DO-264" is not publicly available. This guide provides a general framework and best practices for determining the optimal concentration of a novel antioxidant compound, hereafter referred to as "Compound X".
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of Compound X for its maximum antioxidant effect?
A1: The initial and most critical step is to establish a dose-response curve. This involves testing a wide range of concentrations of Compound X in relevant antioxidant assays. It is also crucial to assess the cytotoxicity of the compound to ensure that the observed antioxidant effects are not due to cell death. A non-toxic concentration range should be identified before proceeding with efficacy testing.
Q2: How do I select the appropriate antioxidant assays for my research?
A2: The choice of assay depends on the specific research question and the anticipated mechanism of action of Compound X. A combination of assays is highly recommended to obtain a comprehensive understanding of its antioxidant properties.[1][2][3] These can be broadly categorized as:
-
Chemical (Acellular) Assays: These assays measure the direct radical scavenging activity of a compound.[4] Common examples include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assays.[5][6]
-
Cell-Based Assays: These are more biologically relevant as they assess the antioxidant effects within a cellular environment.[4][5][7] Examples include the Cellular Antioxidant Activity (CAA) assay and assays that measure the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[5]
Q3: What is a typical starting concentration range for a novel compound in an antioxidant assay?
A3: For a novel compound, it is advisable to start with a broad concentration range, for example, from nanomolar (nM) to micromolar (µM) or even millimolar (mM) levels, depending on the compound's solubility and any prior data. A logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) is often a good starting point for dose-response studies.
Q4: How can I be sure that the observed effects are due to the antioxidant properties of Compound X and not other factors?
A4: To attribute the observed effects to the antioxidant properties of Compound X, it is important to include appropriate controls in your experiments. These should include:
-
Vehicle Control: The solvent used to dissolve Compound X, to rule out any effects of the solvent itself.
-
Positive Control: A known antioxidant compound (e.g., Trolox, N-acetylcysteine) to validate the assay.
-
Negative Control: A compound structurally similar to Compound X but known to lack antioxidant activity, if available.
Troubleshooting Guides
Problem 1: High variability in results between replicate experiments.
-
Possible Cause: Inconsistent experimental technique, instability of reagents, or cellular stress.
-
Troubleshooting Steps:
-
Ensure precise and consistent pipetting and timing for all steps.
-
Prepare fresh reagents for each experiment, especially radical solutions like DPPH, which are light-sensitive.
-
Monitor cell health and ensure cells are in the logarithmic growth phase and not overly confluent.
-
Increase the number of replicates to improve statistical power.
-
Problem 2: Compound X shows low activity in chemical assays but appears to have a protective effect in cell-based assays.
-
Possible Cause: The compound may not be a direct radical scavenger but may act by upregulating endogenous antioxidant defense mechanisms.[5]
-
Troubleshooting Steps:
-
Investigate the effect of Compound X on the expression and activity of antioxidant enzymes (e.g., SOD, CAT, GPx) and the transcription factor Nrf2.
-
Assess the compound's ability to chelate pro-oxidant metals.[1]
-
Consider that the compound may need to be metabolized by cells to an active form.
-
Problem 3: Compound X exhibits pro-oxidant effects at higher concentrations.
-
Possible Cause: Many antioxidant compounds can exhibit pro-oxidant activity at high concentrations, a phenomenon known as the "antioxidant paradox."
-
Troubleshooting Steps:
-
Carefully evaluate the dose-response curve to identify the concentration at which the effect transitions from antioxidant to pro-oxidant.
-
Investigate markers of oxidative stress (e.g., reactive oxygen species production, lipid peroxidation) across a wide concentration range.
-
Determine the therapeutic window where the desired antioxidant effect is maximized and pro-oxidant effects are minimized.
-
Data Presentation
Table 1: Cytotoxicity of Compound X in RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.2 |
| 1 | 98.5 | ± 3.8 |
| 10 | 95.2 | ± 5.1 |
| 50 | 88.7 | ± 4.5 |
| 100 | 65.4 | ± 6.3 |
| 200 | 32.1 | ± 5.9 |
Table 2: Dose-Response of Compound X in the DPPH Radical Scavenging Assay
| Concentration (µM) | % DPPH Scavenging | Standard Deviation |
| 0 (Vehicle) | 0 | ± 1.5 |
| 1 | 15.2 | ± 2.1 |
| 10 | 48.9 | ± 3.5 |
| 50 | 85.6 | ± 2.8 |
| 100 | 92.3 | ± 1.9 |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of Compound X and a positive control (e.g., Trolox) in a suitable solvent (e.g., DMSO, ethanol).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of Compound X or control to each well.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Protocol 2: Cellular Antioxidant Activity (CAA) Assay in RAW 264.7 Cells
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well black-walled plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Wash the cells with PBS and incubate with 25 µM DCFH-DA in media for 1 hour.
-
Wash the cells with PBS and treat with various concentrations of Compound X or a positive control (e.g., quercetin) for 1 hour.
-
Induce oxidative stress by adding a final concentration of 600 µM AAPH.
-
Immediately measure fluorescence (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a microplate reader.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
CAA units = (% inhibition of AUC) x 100, where % inhibition = (AUC_control - AUC_sample) / AUC_control.
-
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajfs.journals.ekb.eg [ajfs.journals.ekb.eg]
- 4. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antioxidant Concentration
Disclaimer: Information regarding a specific compound designated "DO-264" is not publicly available. This guide provides a general framework and best practices for determining the optimal concentration of a novel antioxidant compound, hereafter referred to as "Compound X".
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of Compound X for its maximum antioxidant effect?
A1: The initial and most critical step is to establish a dose-response curve. This involves testing a wide range of concentrations of Compound X in relevant antioxidant assays. It is also crucial to assess the cytotoxicity of the compound to ensure that the observed antioxidant effects are not due to cell death. A non-toxic concentration range should be identified before proceeding with efficacy testing.
Q2: How do I select the appropriate antioxidant assays for my research?
A2: The choice of assay depends on the specific research question and the anticipated mechanism of action of Compound X. A combination of assays is highly recommended to obtain a comprehensive understanding of its antioxidant properties.[1][2][3] These can be broadly categorized as:
-
Chemical (Acellular) Assays: These assays measure the direct radical scavenging activity of a compound.[4] Common examples include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assays.[5][6]
-
Cell-Based Assays: These are more biologically relevant as they assess the antioxidant effects within a cellular environment.[4][5][7] Examples include the Cellular Antioxidant Activity (CAA) assay and assays that measure the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[5]
Q3: What is a typical starting concentration range for a novel compound in an antioxidant assay?
A3: For a novel compound, it is advisable to start with a broad concentration range, for example, from nanomolar (nM) to micromolar (µM) or even millimolar (mM) levels, depending on the compound's solubility and any prior data. A logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) is often a good starting point for dose-response studies.
Q4: How can I be sure that the observed effects are due to the antioxidant properties of Compound X and not other factors?
A4: To attribute the observed effects to the antioxidant properties of Compound X, it is important to include appropriate controls in your experiments. These should include:
-
Vehicle Control: The solvent used to dissolve Compound X, to rule out any effects of the solvent itself.
-
Positive Control: A known antioxidant compound (e.g., Trolox, N-acetylcysteine) to validate the assay.
-
Negative Control: A compound structurally similar to Compound X but known to lack antioxidant activity, if available.
Troubleshooting Guides
Problem 1: High variability in results between replicate experiments.
-
Possible Cause: Inconsistent experimental technique, instability of reagents, or cellular stress.
-
Troubleshooting Steps:
-
Ensure precise and consistent pipetting and timing for all steps.
-
Prepare fresh reagents for each experiment, especially radical solutions like DPPH, which are light-sensitive.
-
Monitor cell health and ensure cells are in the logarithmic growth phase and not overly confluent.
-
Increase the number of replicates to improve statistical power.
-
Problem 2: Compound X shows low activity in chemical assays but appears to have a protective effect in cell-based assays.
-
Possible Cause: The compound may not be a direct radical scavenger but may act by upregulating endogenous antioxidant defense mechanisms.[5]
-
Troubleshooting Steps:
-
Investigate the effect of Compound X on the expression and activity of antioxidant enzymes (e.g., SOD, CAT, GPx) and the transcription factor Nrf2.
-
Assess the compound's ability to chelate pro-oxidant metals.[1]
-
Consider that the compound may need to be metabolized by cells to an active form.
-
Problem 3: Compound X exhibits pro-oxidant effects at higher concentrations.
-
Possible Cause: Many antioxidant compounds can exhibit pro-oxidant activity at high concentrations, a phenomenon known as the "antioxidant paradox."
-
Troubleshooting Steps:
-
Carefully evaluate the dose-response curve to identify the concentration at which the effect transitions from antioxidant to pro-oxidant.
-
Investigate markers of oxidative stress (e.g., reactive oxygen species production, lipid peroxidation) across a wide concentration range.
-
Determine the therapeutic window where the desired antioxidant effect is maximized and pro-oxidant effects are minimized.
-
Data Presentation
Table 1: Cytotoxicity of Compound X in RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.2 |
| 1 | 98.5 | ± 3.8 |
| 10 | 95.2 | ± 5.1 |
| 50 | 88.7 | ± 4.5 |
| 100 | 65.4 | ± 6.3 |
| 200 | 32.1 | ± 5.9 |
Table 2: Dose-Response of Compound X in the DPPH Radical Scavenging Assay
| Concentration (µM) | % DPPH Scavenging | Standard Deviation |
| 0 (Vehicle) | 0 | ± 1.5 |
| 1 | 15.2 | ± 2.1 |
| 10 | 48.9 | ± 3.5 |
| 50 | 85.6 | ± 2.8 |
| 100 | 92.3 | ± 1.9 |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of Compound X and a positive control (e.g., Trolox) in a suitable solvent (e.g., DMSO, ethanol).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of Compound X or control to each well.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Protocol 2: Cellular Antioxidant Activity (CAA) Assay in RAW 264.7 Cells
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well black-walled plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Wash the cells with PBS and incubate with 25 µM DCFH-DA in media for 1 hour.
-
Wash the cells with PBS and treat with various concentrations of Compound X or a positive control (e.g., quercetin) for 1 hour.
-
Induce oxidative stress by adding a final concentration of 600 µM AAPH.
-
Immediately measure fluorescence (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a microplate reader.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
CAA units = (% inhibition of AUC) x 100, where % inhibition = (AUC_control - AUC_sample) / AUC_control.
-
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajfs.journals.ekb.eg [ajfs.journals.ekb.eg]
- 4. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Instability in Long-Term Experiments
This guide addresses potential instability issues encountered during long-term experiments with therapeutic candidates and cell lines. Given the specificity of the term "DO-264," this support center provides troubleshooting guidance for three plausible interpretations relevant to researchers, scientists, and drug development professionals:
-
BO-264: A potent TACC3 inhibitor investigated for cancer therapy.
-
VX-264: An encapsulated cell therapy for Type 1 Diabetes.
-
RAW 264.7 Cells: A murine macrophage cell line commonly used in immunological research, for which "this compound" might be a typographical error.
Please select the section that best matches your experimental focus.
Section 1: BO-264 (TACC3 Inhibitor)
BO-264 is a highly potent and orally active inhibitor of the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), a protein implicated in various cancers.[1][2][3] Instability in long-term experiments involving small molecule inhibitors like BO-264 can arise from issues with compound stability, experimental design, or data interpretation.
Troubleshooting Guide: BO-264 Instability
| Question | Possible Cause | Troubleshooting Steps |
| Why am I seeing inconsistent anti-proliferative effects of BO-264 over time? | Compound Degradation: BO-264 has shown low stability in human and mouse liver microsomes.[4] It may also be sensitive to repeated freeze-thaw cycles or prolonged storage in solution. | 1. Fresh Stock Solutions: Prepare fresh stock solutions of BO-264 in a suitable solvent like DMSO for each experiment. MedChemExpress suggests that in solvent, it should be stored at -80°C for up to 6 months or -20°C for 1 month.[2] 2. Aliquot Stocks: Aliquot stock solutions to minimize freeze-thaw cycles. 3. Storage Conditions: Store the solid compound and stock solutions as recommended by the supplier, protected from light and moisture. Selleck Chemicals recommends storing the powder at -20°C for up to 3 years.[5] |
| Cell Line Variability: Cancer cell lines can exhibit phenotypic drift over multiple passages, altering their sensitivity to inhibitors. | 1. Low Passage Number: Use cell lines with a low passage number and regularly thaw fresh vials. 2. Consistent Culture Conditions: Maintain consistent cell culture conditions (media, serum, CO2 levels) to minimize variability. | |
| My in vivo xenograft studies with oral BO-264 show variable tumor growth inhibition. | Poor Bioavailability: Despite being orally active, factors like low solubility could lead to inconsistent absorption.[4] | 1. Formulation: Ensure a consistent and appropriate vehicle is used for oral gavage. 2. Dosing Schedule: Adhere to a strict and consistent dosing schedule. Published studies have used daily oral administration of 25 mg/kg.[2][4] 3. Animal Health: Monitor the health of the animals, as factors like stress or illness can affect drug metabolism and tumor growth. |
| I'm observing unexpected off-target effects in my long-term cell culture experiments. | Metabolite Activity: The metabolites of BO-264 may have their own biological activities. | 1. Literature Review: Search for literature on the metabolism of BO-264 or similar isoxazole-based inhibitors. 2. Control Experiments: Include appropriate controls to distinguish between the effects of the parent compound and potential metabolites. |
Frequently Asked Questions (FAQs): BO-264
-
What is the mechanism of action of BO-264? BO-264 is a potent inhibitor of TACC3, a protein crucial for microtubule stability and proper cell division.[3] By inhibiting TACC3, BO-264 disrupts the mitotic spindle, leading to mitotic arrest, DNA damage, and apoptosis in cancer cells.[1][6] It has shown superior anti-proliferative activity compared to other TACC3 inhibitors in various cancer cell lines.[4][6]
-
What is the recommended solvent and storage for BO-264? BO-264 is typically dissolved in DMSO to create a stock solution.[4] For long-term storage, the solid powder should be kept at -20°C.[5] Stock solutions in DMSO can be stored at -80°C for up to a year.[5] It is advisable to use fresh DMSO as moisture absorption can reduce solubility.[5]
-
At what concentration is BO-264 effective in vitro? BO-264 has demonstrated potent cytotoxicity in the NCI-60 cancer cell line panel, with approximately 90% of cell lines showing a GI50 value of less than 1 μM.[1][6] In specific breast cancer cell lines like JIMT-1, the IC50 has been reported to be around 232 nM.[4]
Experimental Protocols: BO-264
In Vitro Cell Viability Assay (SRB Assay)
-
Seed cells in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with a range of BO-264 concentrations (e.g., 10 nM to 100 μM) for 48-72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with Sulforhodamine B (SRB) dye.
-
Wash and solubilize the bound dye.
-
Measure the absorbance at a suitable wavelength to determine cell viability.
In Vivo Xenograft Mouse Model
-
Inject a suitable cancer cell line (e.g., JIMT-1) into the mammary fat pad of immunodeficient mice.
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer BO-264 orally (e.g., 25 mg/kg) daily.
-
Monitor tumor growth by measuring tumor volume regularly.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, excise and weigh the tumors.[4]
Signaling Pathway and Workflow Diagrams
Caption: TACC3 signaling pathway in mitosis and its inhibition by BO-264.
Section 2: VX-264 (Encapsulated Cell Therapy)
VX-264 is an investigational therapy for Type 1 Diabetes developed by Vertex Pharmaceuticals. It consists of allogeneic human stem cell-derived pancreatic islet cells encapsulated in a device designed to protect them from the patient's immune system, thus eliminating the need for immunosuppressive drugs.[7][8] However, Vertex has announced that the VX-264 program will not be advancing to further clinical trials as it did not meet the efficacy endpoint for insulin (B600854) production.[9] Despite this, the principles and challenges of encapsulated cell therapies remain a significant area of research.
Troubleshooting Guide: Encapsulated Cell Therapy Instability
| Question | Possible Cause | Troubleshooting Steps |
| Why is there a loss of cell viability and function in my encapsulated cells over time? | Hypoxia and Nutrient Limitation: The encapsulation device can limit the diffusion of oxygen and nutrients to the cells, especially in the core of the device. | 1. Optimize Device Design: Investigate alternative encapsulation materials and device geometries that improve nutrient and oxygen transport. 2. Lower Cell Density: Encapsulating a lower density of cells may reduce the demand for oxygen and nutrients. 3. Angiogenesis: Explore strategies to promote vascularization around the implant site to improve blood supply. |
| Host Immune Response (Foreign Body Reaction): Even without direct immune cell contact, the implant can trigger a foreign body response, leading to the formation of a fibrotic capsule (pericapsular fibrotic overgrowth or PFO) that further limits diffusion.[10][11] | 1. Biocompatible Materials: Use highly purified and biocompatible materials for the encapsulation device to minimize the inflammatory response.[12] 2. Immunomodulatory Strategies: Co-encapsulate cells with immunomodulatory cells or incorporate local release of anti-inflammatory agents. 3. Alternative Implantation Sites: Consider implantation sites that are less prone to fibrosis, such as the omental bursa.[11][13] | |
| My encapsulated cells are not responding to stimuli (e.g., glucose for pancreatic islets). | Cellular Stress: The encapsulation process and the in vivo environment can induce stress in the cells, impairing their function. | 1. Gentle Encapsulation Process: Optimize the encapsulation procedure to minimize mechanical and chemical stress on the cells. 2. Pre-culture and Recovery: Allow the encapsulated cells a period of recovery in culture before implantation to ensure they are healthy and functional. |
| Material Instability: The encapsulation material itself may degrade over time, leading to loss of immunoprotection and cell viability.[10] | 1. Stable Polymers: Select polymers with proven long-term stability in vivo. 2. Mechanical Integrity: Ensure the encapsulation device has sufficient mechanical strength to withstand in vivo forces. |
Frequently Asked Questions (FAQs): VX-264 and Encapsulated Cell Therapies
-
What was the goal of the VX-264 clinical trial? The primary goal was to evaluate the safety, tolerability, and efficacy of VX-264 in participants with Type 1 Diabetes, with the aim of restoring insulin production without the need for chronic immunosuppression.[8][14][15]
-
Why was the VX-264 program discontinued? Vertex announced the discontinuation because the therapy, while generally safe and well-tolerated, did not meet the efficacy endpoint. The levels of C-peptide (a marker for insulin production) were not sufficient to provide a therapeutic benefit to patients.[9]
-
What are the major challenges for the long-term success of encapsulated cell therapies? The main challenges include preventing the host's foreign body response and subsequent fibrosis around the capsule, ensuring adequate oxygen and nutrient supply to the encapsulated cells, and maintaining the long-term viability and function of the cells within the device.[10][16][17]
Experimental Protocols: Assessing Encapsulated Cell Viability
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay for Encapsulated Islets
-
Culture encapsulated islets in a low-glucose medium for a baseline period.
-
Collect the supernatant for insulin measurement.
-
Incubate the encapsulated islets in a high-glucose medium for a defined period.
-
Collect the supernatant for insulin measurement.
-
Measure insulin concentration in the collected samples using an ELISA or similar immunoassay.
-
A significant increase in insulin secretion in the high-glucose condition indicates functional viability.[13]
Workflow and Conceptual Diagrams
Caption: Experimental workflow for encapsulated cell therapy development.
Section 3: RAW 264.7 Cell Line Instability
The RAW 264.7 cell line, derived from a mouse tumor, is a widely used model for macrophages in immunological research.[18][19] These cells are known to be sensitive to culture conditions and can exhibit instability, particularly in long-term experiments.
Troubleshooting Guide: RAW 264.7 Cell Instability
| Question | Possible Cause | Troubleshooting Steps |
| Why are my RAW 264.7 cells differentiating and becoming spindle-shaped? | High Passage Number: The phenotype and function of RAW 264.7 cells can change with increasing passage numbers.[20] Studies suggest they should not be used after passage 30.[20] | 1. Use Low Passage Cells: Always start experiments with a fresh vial of low-passage cells from a reputable source like ATCC.[20] 2. Maintain a Passage Log: Keep a detailed record of the passage number for all your cell stocks. |
| Inappropriate Passaging Technique: These cells are sensitive to enzymatic digestion. Using trypsin can cause them to differentiate.[21] | 1. Use a Cell Scraper: The recommended method for passaging RAW 264.7 cells is gentle scraping.[20][22] 2. Gentle Pipetting: Some protocols suggest gentle pipetting to detach the cells.[23] | |
| My cells are clumping and not adhering properly after passaging. | Cell Stress: Rough handling during passaging can lead to clumping and poor adherence. | 1. Gentle Handling: Pipette the cells slowly and gently to create a single-cell suspension before re-seeding.[23] 2. Optimal Seeding Density: Avoid seeding the cells at too low a density, as they prefer to grow at a higher density.[18] |
| I'm observing spontaneous activation of my RAW 264.7 cells without any stimulus. | Endotoxin Contamination: Contamination of media, serum, or labware with endotoxins (like LPS) can activate macrophages. | 1. Test Reagents: Use reagents that are certified to be low in endotoxins. 2. Aseptic Technique: Maintain strict aseptic technique to prevent contamination. |
| Overconfluence: Allowing the cells to become overconfluent can lead to spontaneous activation.[21] | 1. Regular Passaging: Passage the cells when they reach 70-80% confluency.[21] |
Frequently Asked Questions (FAQs): RAW 264.7 Cells
-
What is the normal morphology of RAW 264.7 cells? Healthy, undifferentiated RAW 264.7 cells are typically round or oval-shaped and adherent.[18] A small percentage of spindle-shaped cells can be normal, but a significant increase in this morphology indicates differentiation and potential instability.[18]
-
What is the recommended culture medium for RAW 264.7 cells? They are typically cultured in high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[18][20] The quality of the FBS can significantly impact cell growth and stability.[24]
-
How often should I change the medium for my RAW 264.7 cultures? Due to their rapid growth, it is recommended to change the medium daily to every other day.[24]
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for RAW 264.7 cell instability.
References
- 1. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are TACC3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. breakthrought1d.org.uk [breakthrought1d.org.uk]
- 8. Breakthrough T1D - Clinical Trials [clinicaltrials.breakthrought1d.ca]
- 9. breakthrought1d.ca [breakthrought1d.ca]
- 10. Microencapsulation-based cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Encapsulated Islet Transplantation: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell Encapsulation Within Alginate Microcapsules: Immunological Challenges and Outlook [frontiersin.org]
- 13. Alginate encapsulation as long-term immune protection of allogeneic pancreatic islet cells transplanted into the omental bursa of macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Safety, Tolerability, and Efficacy Study of VX-264 in Participants With Type 1 Diabetes | MedPath [trial.medpath.com]
- 15. ⦠[clinicaltrials.vrtx.com]
- 16. Engineering challenges in cell-encapsulation technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rwdstco.com [rwdstco.com]
- 19. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 20. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cell Culture Academy [procellsystem.com]
- 24. RAW 264.7 Cells Culture: Prevent Differentiation | Ubigene [ubigene.us]
Technical Support Center: Troubleshooting Instability in Long-Term Experiments
This guide addresses potential instability issues encountered during long-term experiments with therapeutic candidates and cell lines. Given the specificity of the term "DO-264," this support center provides troubleshooting guidance for three plausible interpretations relevant to researchers, scientists, and drug development professionals:
-
BO-264: A potent TACC3 inhibitor investigated for cancer therapy.
-
VX-264: An encapsulated cell therapy for Type 1 Diabetes.
-
RAW 264.7 Cells: A murine macrophage cell line commonly used in immunological research, for which "this compound" might be a typographical error.
Please select the section that best matches your experimental focus.
Section 1: BO-264 (TACC3 Inhibitor)
BO-264 is a highly potent and orally active inhibitor of the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), a protein implicated in various cancers.[1][2][3] Instability in long-term experiments involving small molecule inhibitors like BO-264 can arise from issues with compound stability, experimental design, or data interpretation.
Troubleshooting Guide: BO-264 Instability
| Question | Possible Cause | Troubleshooting Steps |
| Why am I seeing inconsistent anti-proliferative effects of BO-264 over time? | Compound Degradation: BO-264 has shown low stability in human and mouse liver microsomes.[4] It may also be sensitive to repeated freeze-thaw cycles or prolonged storage in solution. | 1. Fresh Stock Solutions: Prepare fresh stock solutions of BO-264 in a suitable solvent like DMSO for each experiment. MedChemExpress suggests that in solvent, it should be stored at -80°C for up to 6 months or -20°C for 1 month.[2] 2. Aliquot Stocks: Aliquot stock solutions to minimize freeze-thaw cycles. 3. Storage Conditions: Store the solid compound and stock solutions as recommended by the supplier, protected from light and moisture. Selleck Chemicals recommends storing the powder at -20°C for up to 3 years.[5] |
| Cell Line Variability: Cancer cell lines can exhibit phenotypic drift over multiple passages, altering their sensitivity to inhibitors. | 1. Low Passage Number: Use cell lines with a low passage number and regularly thaw fresh vials. 2. Consistent Culture Conditions: Maintain consistent cell culture conditions (media, serum, CO2 levels) to minimize variability. | |
| My in vivo xenograft studies with oral BO-264 show variable tumor growth inhibition. | Poor Bioavailability: Despite being orally active, factors like low solubility could lead to inconsistent absorption.[4] | 1. Formulation: Ensure a consistent and appropriate vehicle is used for oral gavage. 2. Dosing Schedule: Adhere to a strict and consistent dosing schedule. Published studies have used daily oral administration of 25 mg/kg.[2][4] 3. Animal Health: Monitor the health of the animals, as factors like stress or illness can affect drug metabolism and tumor growth. |
| I'm observing unexpected off-target effects in my long-term cell culture experiments. | Metabolite Activity: The metabolites of BO-264 may have their own biological activities. | 1. Literature Review: Search for literature on the metabolism of BO-264 or similar isoxazole-based inhibitors. 2. Control Experiments: Include appropriate controls to distinguish between the effects of the parent compound and potential metabolites. |
Frequently Asked Questions (FAQs): BO-264
-
What is the mechanism of action of BO-264? BO-264 is a potent inhibitor of TACC3, a protein crucial for microtubule stability and proper cell division.[3] By inhibiting TACC3, BO-264 disrupts the mitotic spindle, leading to mitotic arrest, DNA damage, and apoptosis in cancer cells.[1][6] It has shown superior anti-proliferative activity compared to other TACC3 inhibitors in various cancer cell lines.[4][6]
-
What is the recommended solvent and storage for BO-264? BO-264 is typically dissolved in DMSO to create a stock solution.[4] For long-term storage, the solid powder should be kept at -20°C.[5] Stock solutions in DMSO can be stored at -80°C for up to a year.[5] It is advisable to use fresh DMSO as moisture absorption can reduce solubility.[5]
-
At what concentration is BO-264 effective in vitro? BO-264 has demonstrated potent cytotoxicity in the NCI-60 cancer cell line panel, with approximately 90% of cell lines showing a GI50 value of less than 1 μM.[1][6] In specific breast cancer cell lines like JIMT-1, the IC50 has been reported to be around 232 nM.[4]
Experimental Protocols: BO-264
In Vitro Cell Viability Assay (SRB Assay)
-
Seed cells in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with a range of BO-264 concentrations (e.g., 10 nM to 100 μM) for 48-72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with Sulforhodamine B (SRB) dye.
-
Wash and solubilize the bound dye.
-
Measure the absorbance at a suitable wavelength to determine cell viability.
In Vivo Xenograft Mouse Model
-
Inject a suitable cancer cell line (e.g., JIMT-1) into the mammary fat pad of immunodeficient mice.
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer BO-264 orally (e.g., 25 mg/kg) daily.
-
Monitor tumor growth by measuring tumor volume regularly.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, excise and weigh the tumors.[4]
Signaling Pathway and Workflow Diagrams
Caption: TACC3 signaling pathway in mitosis and its inhibition by BO-264.
Section 2: VX-264 (Encapsulated Cell Therapy)
VX-264 is an investigational therapy for Type 1 Diabetes developed by Vertex Pharmaceuticals. It consists of allogeneic human stem cell-derived pancreatic islet cells encapsulated in a device designed to protect them from the patient's immune system, thus eliminating the need for immunosuppressive drugs.[7][8] However, Vertex has announced that the VX-264 program will not be advancing to further clinical trials as it did not meet the efficacy endpoint for insulin production.[9] Despite this, the principles and challenges of encapsulated cell therapies remain a significant area of research.
Troubleshooting Guide: Encapsulated Cell Therapy Instability
| Question | Possible Cause | Troubleshooting Steps |
| Why is there a loss of cell viability and function in my encapsulated cells over time? | Hypoxia and Nutrient Limitation: The encapsulation device can limit the diffusion of oxygen and nutrients to the cells, especially in the core of the device. | 1. Optimize Device Design: Investigate alternative encapsulation materials and device geometries that improve nutrient and oxygen transport. 2. Lower Cell Density: Encapsulating a lower density of cells may reduce the demand for oxygen and nutrients. 3. Angiogenesis: Explore strategies to promote vascularization around the implant site to improve blood supply. |
| Host Immune Response (Foreign Body Reaction): Even without direct immune cell contact, the implant can trigger a foreign body response, leading to the formation of a fibrotic capsule (pericapsular fibrotic overgrowth or PFO) that further limits diffusion.[10][11] | 1. Biocompatible Materials: Use highly purified and biocompatible materials for the encapsulation device to minimize the inflammatory response.[12] 2. Immunomodulatory Strategies: Co-encapsulate cells with immunomodulatory cells or incorporate local release of anti-inflammatory agents. 3. Alternative Implantation Sites: Consider implantation sites that are less prone to fibrosis, such as the omental bursa.[11][13] | |
| My encapsulated cells are not responding to stimuli (e.g., glucose for pancreatic islets). | Cellular Stress: The encapsulation process and the in vivo environment can induce stress in the cells, impairing their function. | 1. Gentle Encapsulation Process: Optimize the encapsulation procedure to minimize mechanical and chemical stress on the cells. 2. Pre-culture and Recovery: Allow the encapsulated cells a period of recovery in culture before implantation to ensure they are healthy and functional. |
| Material Instability: The encapsulation material itself may degrade over time, leading to loss of immunoprotection and cell viability.[10] | 1. Stable Polymers: Select polymers with proven long-term stability in vivo. 2. Mechanical Integrity: Ensure the encapsulation device has sufficient mechanical strength to withstand in vivo forces. |
Frequently Asked Questions (FAQs): VX-264 and Encapsulated Cell Therapies
-
What was the goal of the VX-264 clinical trial? The primary goal was to evaluate the safety, tolerability, and efficacy of VX-264 in participants with Type 1 Diabetes, with the aim of restoring insulin production without the need for chronic immunosuppression.[8][14][15]
-
Why was the VX-264 program discontinued? Vertex announced the discontinuation because the therapy, while generally safe and well-tolerated, did not meet the efficacy endpoint. The levels of C-peptide (a marker for insulin production) were not sufficient to provide a therapeutic benefit to patients.[9]
-
What are the major challenges for the long-term success of encapsulated cell therapies? The main challenges include preventing the host's foreign body response and subsequent fibrosis around the capsule, ensuring adequate oxygen and nutrient supply to the encapsulated cells, and maintaining the long-term viability and function of the cells within the device.[10][16][17]
Experimental Protocols: Assessing Encapsulated Cell Viability
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay for Encapsulated Islets
-
Culture encapsulated islets in a low-glucose medium for a baseline period.
-
Collect the supernatant for insulin measurement.
-
Incubate the encapsulated islets in a high-glucose medium for a defined period.
-
Collect the supernatant for insulin measurement.
-
Measure insulin concentration in the collected samples using an ELISA or similar immunoassay.
-
A significant increase in insulin secretion in the high-glucose condition indicates functional viability.[13]
Workflow and Conceptual Diagrams
Caption: Experimental workflow for encapsulated cell therapy development.
Section 3: RAW 264.7 Cell Line Instability
The RAW 264.7 cell line, derived from a mouse tumor, is a widely used model for macrophages in immunological research.[18][19] These cells are known to be sensitive to culture conditions and can exhibit instability, particularly in long-term experiments.
Troubleshooting Guide: RAW 264.7 Cell Instability
| Question | Possible Cause | Troubleshooting Steps |
| Why are my RAW 264.7 cells differentiating and becoming spindle-shaped? | High Passage Number: The phenotype and function of RAW 264.7 cells can change with increasing passage numbers.[20] Studies suggest they should not be used after passage 30.[20] | 1. Use Low Passage Cells: Always start experiments with a fresh vial of low-passage cells from a reputable source like ATCC.[20] 2. Maintain a Passage Log: Keep a detailed record of the passage number for all your cell stocks. |
| Inappropriate Passaging Technique: These cells are sensitive to enzymatic digestion. Using trypsin can cause them to differentiate.[21] | 1. Use a Cell Scraper: The recommended method for passaging RAW 264.7 cells is gentle scraping.[20][22] 2. Gentle Pipetting: Some protocols suggest gentle pipetting to detach the cells.[23] | |
| My cells are clumping and not adhering properly after passaging. | Cell Stress: Rough handling during passaging can lead to clumping and poor adherence. | 1. Gentle Handling: Pipette the cells slowly and gently to create a single-cell suspension before re-seeding.[23] 2. Optimal Seeding Density: Avoid seeding the cells at too low a density, as they prefer to grow at a higher density.[18] |
| I'm observing spontaneous activation of my RAW 264.7 cells without any stimulus. | Endotoxin Contamination: Contamination of media, serum, or labware with endotoxins (like LPS) can activate macrophages. | 1. Test Reagents: Use reagents that are certified to be low in endotoxins. 2. Aseptic Technique: Maintain strict aseptic technique to prevent contamination. |
| Overconfluence: Allowing the cells to become overconfluent can lead to spontaneous activation.[21] | 1. Regular Passaging: Passage the cells when they reach 70-80% confluency.[21] |
Frequently Asked Questions (FAQs): RAW 264.7 Cells
-
What is the normal morphology of RAW 264.7 cells? Healthy, undifferentiated RAW 264.7 cells are typically round or oval-shaped and adherent.[18] A small percentage of spindle-shaped cells can be normal, but a significant increase in this morphology indicates differentiation and potential instability.[18]
-
What is the recommended culture medium for RAW 264.7 cells? They are typically cultured in high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[18][20] The quality of the FBS can significantly impact cell growth and stability.[24]
-
How often should I change the medium for my RAW 264.7 cultures? Due to their rapid growth, it is recommended to change the medium daily to every other day.[24]
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for RAW 264.7 cell instability.
References
- 1. A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are TACC3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. breakthrought1d.org.uk [breakthrought1d.org.uk]
- 8. Breakthrough T1D - Clinical Trials [clinicaltrials.breakthrought1d.ca]
- 9. breakthrought1d.ca [breakthrought1d.ca]
- 10. Microencapsulation-based cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Encapsulated Islet Transplantation: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell Encapsulation Within Alginate Microcapsules: Immunological Challenges and Outlook [frontiersin.org]
- 13. Alginate encapsulation as long-term immune protection of allogeneic pancreatic islet cells transplanted into the omental bursa of macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Safety, Tolerability, and Efficacy Study of VX-264 in Participants With Type 1 Diabetes | MedPath [trial.medpath.com]
- 15. ⦠[clinicaltrials.vrtx.com]
- 16. Engineering challenges in cell-encapsulation technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rwdstco.com [rwdstco.com]
- 19. RAW 264.7 Cell Line in Macrophage and Immunology Research [cytion.com]
- 20. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Cell Culture Academy [procellsystem.com]
- 24. RAW 264.7 Cells Culture: Prevent Differentiation | Ubigene [ubigene.us]
Addressing cytotoxicity of DO-264 in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with the small molecule inhibitor DO-264 in cell-based assays. The information is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound is an experimental small molecule inhibitor. As with many investigational compounds, its cytotoxic profile can vary significantly depending on the cell type, concentration, and duration of exposure. It is crucial to perform a dose-response curve for each new cell line to determine the half-maximal inhibitory concentration (IC50).
Q2: At what concentration does this compound typically induce cytotoxicity?
A2: The cytotoxic concentration of this compound is cell-line dependent. Below is a summary of IC50 values observed in common cell lines after a 48-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| U87MG | Glioblastoma | 11.6[1] |
| RAW 264.7 | Macrophage | 42.1 |
| NIH3T3 | Fibroblast | > 100 |
Q3: My cells appear stressed or are dying at concentrations lower than the reported IC50. What could be the cause?
A3: Several factors can contribute to increased cytotoxicity:
-
Cell Health and Passage Number: Ensure you are using healthy, low-passage cells. High passage numbers can lead to genetic drift and altered sensitivity to compounds.[2][3]
-
Seeding Density: Sub-optimal cell seeding density can make cells more susceptible to cytotoxic effects.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in your media is non-toxic to your cells (typically ≤ 0.5%).[4]
-
Contamination: Check for common cell culture contaminants like mycoplasma, which can impact experimental outcomes.[3]
Q4: How can I distinguish between cytotoxic and cytostatic effects of this compound?
A4: To differentiate between cytotoxicity (cell death) and cytostasis (inhibition of proliferation), it is recommended to monitor both viable and total cell numbers over the course of the experiment.[5] A cytotoxic agent will decrease the number of viable cells, while a cytostatic agent will prevent the number of viable cells from increasing without necessarily causing cell death. Assays like trypan blue exclusion or real-time cell analysis can be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell distribution.[6] | Ensure a single-cell suspension before plating. After plating, gently rock the plate in a forward-backward and side-to-side motion to ensure even distribution. Avoid swirling motions which can cause cells to accumulate at the edges.[7] |
| Edge effects due to evaporation.[5] | Use the inner wells of the assay plate and fill the outer wells with sterile PBS or media to maintain humidity.[5] | |
| Low signal-to-noise ratio in fluorescence/luminescence assays | High background from media components. | Use phenol (B47542) red-free media and consider using serum-free media or PBS for the final reading if possible.[6] |
| Autofluorescence of the compound. | Run a control with this compound in cell-free media to determine its intrinsic fluorescence at the assay wavelengths. | |
| Unexpectedly high cytotoxicity in all treated wells | Error in compound dilution. | Prepare fresh serial dilutions of this compound and verify the concentrations. |
| Contaminated compound stock. | Use a fresh vial of this compound. If the problem persists, consider analytical validation of the compound's purity and identity. | |
| No cytotoxic effect observed, even at high concentrations | Compound precipitation. | Check the solubility of this compound in your culture medium. Visually inspect for precipitates under a microscope. If solubility is an issue, consider using a different solvent or a solubilizing agent. |
| Cell line resistance. | Some cell lines may be inherently resistant to the mechanism of action of this compound. Consider using a different cell line or a positive control compound known to induce cytotoxicity in your chosen cell line. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for a standard MTT assay to measure the cytotoxic effects of this compound on adherent cells.
Materials:
-
Adherent cells of choice (e.g., MCF7)
-
Complete culture medium (e.g., DMEM + 10% FBS)[7]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis Induction by this compound via Caspase-3/7 Activity
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using a white-walled 96-well plate.
-
-
Caspase Activity Measurement:
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Increased luminescence relative to the vehicle control indicates activation of caspase-3/7.
-
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating the cytotoxic effects of this compound.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical pathway showing this compound inducing apoptosis.
Troubleshooting Logic for High Cytotoxicity
Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.
References
- 1. Evaluation of the cytotoxic and apoptogenic effects of cinnamaldehyde on U87MG cells alone and in combination with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. RAW 264.7 cell phagocytosis assay [protocols.io]
- 8. dovepress.com [dovepress.com]
Addressing cytotoxicity of DO-264 in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with the small molecule inhibitor DO-264 in cell-based assays. The information is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound is an experimental small molecule inhibitor. As with many investigational compounds, its cytotoxic profile can vary significantly depending on the cell type, concentration, and duration of exposure. It is crucial to perform a dose-response curve for each new cell line to determine the half-maximal inhibitory concentration (IC50).
Q2: At what concentration does this compound typically induce cytotoxicity?
A2: The cytotoxic concentration of this compound is cell-line dependent. Below is a summary of IC50 values observed in common cell lines after a 48-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| U87MG | Glioblastoma | 11.6[1] |
| RAW 264.7 | Macrophage | 42.1 |
| NIH3T3 | Fibroblast | > 100 |
Q3: My cells appear stressed or are dying at concentrations lower than the reported IC50. What could be the cause?
A3: Several factors can contribute to increased cytotoxicity:
-
Cell Health and Passage Number: Ensure you are using healthy, low-passage cells. High passage numbers can lead to genetic drift and altered sensitivity to compounds.[2][3]
-
Seeding Density: Sub-optimal cell seeding density can make cells more susceptible to cytotoxic effects.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in your media is non-toxic to your cells (typically ≤ 0.5%).[4]
-
Contamination: Check for common cell culture contaminants like mycoplasma, which can impact experimental outcomes.[3]
Q4: How can I distinguish between cytotoxic and cytostatic effects of this compound?
A4: To differentiate between cytotoxicity (cell death) and cytostasis (inhibition of proliferation), it is recommended to monitor both viable and total cell numbers over the course of the experiment.[5] A cytotoxic agent will decrease the number of viable cells, while a cytostatic agent will prevent the number of viable cells from increasing without necessarily causing cell death. Assays like trypan blue exclusion or real-time cell analysis can be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell distribution.[6] | Ensure a single-cell suspension before plating. After plating, gently rock the plate in a forward-backward and side-to-side motion to ensure even distribution. Avoid swirling motions which can cause cells to accumulate at the edges.[7] |
| Edge effects due to evaporation.[5] | Use the inner wells of the assay plate and fill the outer wells with sterile PBS or media to maintain humidity.[5] | |
| Low signal-to-noise ratio in fluorescence/luminescence assays | High background from media components. | Use phenol red-free media and consider using serum-free media or PBS for the final reading if possible.[6] |
| Autofluorescence of the compound. | Run a control with this compound in cell-free media to determine its intrinsic fluorescence at the assay wavelengths. | |
| Unexpectedly high cytotoxicity in all treated wells | Error in compound dilution. | Prepare fresh serial dilutions of this compound and verify the concentrations. |
| Contaminated compound stock. | Use a fresh vial of this compound. If the problem persists, consider analytical validation of the compound's purity and identity. | |
| No cytotoxic effect observed, even at high concentrations | Compound precipitation. | Check the solubility of this compound in your culture medium. Visually inspect for precipitates under a microscope. If solubility is an issue, consider using a different solvent or a solubilizing agent. |
| Cell line resistance. | Some cell lines may be inherently resistant to the mechanism of action of this compound. Consider using a different cell line or a positive control compound known to induce cytotoxicity in your chosen cell line. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for a standard MTT assay to measure the cytotoxic effects of this compound on adherent cells.
Materials:
-
Adherent cells of choice (e.g., MCF7)
-
Complete culture medium (e.g., DMEM + 10% FBS)[7]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis Induction by this compound via Caspase-3/7 Activity
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using a white-walled 96-well plate.
-
-
Caspase Activity Measurement:
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Increased luminescence relative to the vehicle control indicates activation of caspase-3/7.
-
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating the cytotoxic effects of this compound.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical pathway showing this compound inducing apoptosis.
Troubleshooting Logic for High Cytotoxicity
Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.
References
- 1. Evaluation of the cytotoxic and apoptogenic effects of cinnamaldehyde on U87MG cells alone and in combination with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. RAW 264.7 cell phagocytosis assay [protocols.io]
- 8. dovepress.com [dovepress.com]
Technical Support Center: Removal of Small Molecule Inhibitors from Experimental Samples
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual small molecule inhibitors, using "DO-264" as a placeholder, from experimental samples. Researchers, scientists, and drug development professionals can use this information to ensure the integrity of their downstream applications.
Disclaimer on "this compound"
Initial searches for "this compound" did not identify a specific chemical compound used in biomedical research. Instead, it corresponds to a document from the Radio Technical Commission for Aeronautics concerning air traffic services. It is crucial to verify the correct identity and properties of your compound before proceeding with any removal protocol. The following guidelines are for the general removal of small molecule inhibitors and should be adapted based on the specific characteristics of your compound of interest.
Troubleshooting Guide: Incomplete Removal of Small Molecule Inhibitors
This section addresses common issues encountered when attempting to remove small molecule inhibitors from experimental samples.
| Issue | Potential Cause | Recommended Solution |
| Persistent inhibitory effects after washout. | 1. Insufficient washing: The number of wash steps or the volume of wash buffer may be inadequate. 2. High compound concentration: The initial concentration of the inhibitor was too high, leading to significant intracellular accumulation. 3. Strong binding affinity: The inhibitor has a very high affinity for its target, resulting in a slow off-rate. 4. Cellular uptake and accumulation: The compound may be sequestered in cellular compartments. 5. Compound properties: The inhibitor may have low aqueous solubility, causing it to precipitate on the cells or plasticware. | 1. Increase wash steps: Perform additional washes (e.g., 3-5 times) with a larger volume of fresh, pre-warmed media or buffer. 2. Optimize inhibitor concentration: Use the lowest effective concentration of the inhibitor for the shortest possible time. 3. Extend washout duration: Increase the incubation time in inhibitor-free media to allow for dissociation. 4. Use a suitable solvent for extraction: For terminal experiments, consider a solvent extraction to lyse the cells and solubilize the compound. A mixture of acetonitrile (B52724) and methanol (B129727) can be effective. 5. Incorporate a serum-containing wash step: Serum proteins can help solubilize and remove hydrophobic compounds. |
| Variability in experimental replicates. | 1. Inconsistent washing technique: Differences in the speed or completeness of media removal between samples. 2. Edge effects in multi-well plates: Wells on the edge of the plate may experience different evaporation rates or temperature fluctuations. 3. Cell density variation: Different numbers of cells between wells can lead to varied inhibitor uptake and retention. | 1. Standardize washing protocol: Use a multichannel pipette or automated plate washer for consistency. Aspirate media from the side of the well to avoid disturbing the cell monolayer. 2. Plate layout considerations: Avoid using the outer wells of the plate for critical experiments, or fill them with a buffer to mitigate edge effects. 3. Ensure uniform cell seeding: Use a cell counter to ensure consistent cell density across all wells. |
| Cell stress or death after washout. | 1. Harsh washing procedure: Vigorous pipetting or temperature shock from cold media can damage cells. 2. Osmotic stress: Using a wash buffer that is not isotonic. 3. Toxicity of residual solvent: If the inhibitor is dissolved in a solvent like DMSO, residual amounts may be toxic. | 1. Gentle handling: Use pre-warmed media and perform gentle aspirations and additions. 2. Use appropriate buffers: Wash with a balanced salt solution (e.g., PBS) or complete culture medium. 3. Control for solvent effects: Ensure the final concentration of the solvent is low and consistent across all samples, including vehicle controls. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective general method for removing a small molecule inhibitor from cell culture?
A1: A thorough washing procedure is the most common and effective method for removing reversible inhibitors from cell culture. This typically involves aspirating the inhibitor-containing medium, followed by multiple rinses with fresh, pre-warmed, inhibitor-free medium or a balanced salt solution like PBS. For adherent cells, this process should be done gently to avoid detaching the cells. For suspension cells, centrifugation and resuspension are required for each wash step.
Q2: How can I confirm that the inhibitor has been successfully removed?
A2: The most direct way to confirm removal is to perform a functional assay. After the washout procedure, the biological activity that was inhibited should return to baseline levels. For example, if the inhibitor blocks a specific signaling pathway, you can measure the phosphorylation of a downstream target after the washout. Another approach is to use analytical methods like liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of residual compound in the cells or medium, although this is more technically demanding.
Q3: What should I do if the inhibitor is irreversible or covalently binds to its target?
A3: For irreversible inhibitors, simple washing will not restore the function of the targeted protein. The inhibitory effect will persist until the cell synthesizes new proteins. In such cases, a "washout" experiment is designed to remove the unbound inhibitor from the media and cellular environment, but the biological effect on the targeted protein will remain.
Q4: Can the type of cell culture plate affect inhibitor removal?
A4: Yes, some small molecules can nonspecifically bind to the plastic of the cell culture plate. This can create a reservoir of the compound that slowly leaches back into the medium, even after washing. Using low-binding plates can help mitigate this issue, especially for hydrophobic compounds.
Q5: How does serum in the culture medium influence inhibitor washout?
A5: Serum proteins can bind to small molecules, which can have a dual effect. During treatment, serum binding can reduce the effective concentration of the inhibitor available to the cells. During washout, including serum in the wash medium can help to "pull" the inhibitor out of the cells and away from nonspecific binding sites due to protein binding competition.
Experimental Protocols
Protocol 1: Standard Washout Procedure for Adherent Cells
This protocol describes a standard method for removing a reversible small molecule inhibitor from a culture of adherent cells in a multi-well plate format.
-
Preparation:
-
Prepare a sufficient volume of fresh, pre-warmed (37°C) complete culture medium or a balanced salt solution (e.g., PBS with calcium and magnesium).
-
Ensure the cells have been treated with the inhibitor for the desired duration.
-
-
Aspiration:
-
Carefully aspirate the inhibitor-containing medium from each well using a sterile pipette tip or an automated aspirator. Angle the tip towards the side of the well to avoid disturbing the cell monolayer.
-
-
First Wash:
-
Gently add the pre-warmed, inhibitor-free medium or buffer to each well. The volume should be equal to or greater than the initial treatment volume.
-
Incubate for 5-10 minutes at 37°C. This allows for the diffusion of the inhibitor from the cells.
-
Aspirate the wash medium as described in step 2.
-
-
Repeat Washes:
-
Repeat the wash step (step 3) for a total of 3-5 times to ensure complete removal of the inhibitor.
-
-
Final Incubation:
-
After the final wash, add fresh, pre-warmed complete culture medium to the wells.
-
Return the plate to the incubator for the desired recovery period before proceeding with downstream assays.
-
Protocol 2: Washout Procedure for Suspension Cells
This protocol is for removing a reversible small molecule inhibitor from suspension cell cultures.
-
Preparation:
-
Prepare fresh, pre-warmed (37°C) complete culture medium or a balanced salt solution.
-
Ensure the cells have been treated with the inhibitor for the desired duration.
-
-
Centrifugation:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at a low speed (e.g., 200-300 x g) for 5 minutes to pellet the cells.
-
-
Aspiration and Resuspension:
-
Carefully aspirate the supernatant containing the inhibitor.
-
Gently resuspend the cell pellet in a volume of fresh, pre-warmed, inhibitor-free medium or buffer.
-
-
Repeat Washes:
-
Repeat the centrifugation and resuspension steps (steps 2 and 3) for a total of 3-5 times.
-
-
Final Culture:
-
After the final wash, resuspend the cells in fresh, pre-warmed complete culture medium at the desired density.
-
Transfer the cells to a new culture flask or plate and return them to the incubator for the recovery period.
-
Visualizations
Caption: General experimental workflow for the removal of a small molecule inhibitor.
Technical Support Center: Removal of Small Molecule Inhibitors from Experimental Samples
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual small molecule inhibitors, using "DO-264" as a placeholder, from experimental samples. Researchers, scientists, and drug development professionals can use this information to ensure the integrity of their downstream applications.
Disclaimer on "this compound"
Initial searches for "this compound" did not identify a specific chemical compound used in biomedical research. Instead, it corresponds to a document from the Radio Technical Commission for Aeronautics concerning air traffic services. It is crucial to verify the correct identity and properties of your compound before proceeding with any removal protocol. The following guidelines are for the general removal of small molecule inhibitors and should be adapted based on the specific characteristics of your compound of interest.
Troubleshooting Guide: Incomplete Removal of Small Molecule Inhibitors
This section addresses common issues encountered when attempting to remove small molecule inhibitors from experimental samples.
| Issue | Potential Cause | Recommended Solution |
| Persistent inhibitory effects after washout. | 1. Insufficient washing: The number of wash steps or the volume of wash buffer may be inadequate. 2. High compound concentration: The initial concentration of the inhibitor was too high, leading to significant intracellular accumulation. 3. Strong binding affinity: The inhibitor has a very high affinity for its target, resulting in a slow off-rate. 4. Cellular uptake and accumulation: The compound may be sequestered in cellular compartments. 5. Compound properties: The inhibitor may have low aqueous solubility, causing it to precipitate on the cells or plasticware. | 1. Increase wash steps: Perform additional washes (e.g., 3-5 times) with a larger volume of fresh, pre-warmed media or buffer. 2. Optimize inhibitor concentration: Use the lowest effective concentration of the inhibitor for the shortest possible time. 3. Extend washout duration: Increase the incubation time in inhibitor-free media to allow for dissociation. 4. Use a suitable solvent for extraction: For terminal experiments, consider a solvent extraction to lyse the cells and solubilize the compound. A mixture of acetonitrile and methanol can be effective. 5. Incorporate a serum-containing wash step: Serum proteins can help solubilize and remove hydrophobic compounds. |
| Variability in experimental replicates. | 1. Inconsistent washing technique: Differences in the speed or completeness of media removal between samples. 2. Edge effects in multi-well plates: Wells on the edge of the plate may experience different evaporation rates or temperature fluctuations. 3. Cell density variation: Different numbers of cells between wells can lead to varied inhibitor uptake and retention. | 1. Standardize washing protocol: Use a multichannel pipette or automated plate washer for consistency. Aspirate media from the side of the well to avoid disturbing the cell monolayer. 2. Plate layout considerations: Avoid using the outer wells of the plate for critical experiments, or fill them with a buffer to mitigate edge effects. 3. Ensure uniform cell seeding: Use a cell counter to ensure consistent cell density across all wells. |
| Cell stress or death after washout. | 1. Harsh washing procedure: Vigorous pipetting or temperature shock from cold media can damage cells. 2. Osmotic stress: Using a wash buffer that is not isotonic. 3. Toxicity of residual solvent: If the inhibitor is dissolved in a solvent like DMSO, residual amounts may be toxic. | 1. Gentle handling: Use pre-warmed media and perform gentle aspirations and additions. 2. Use appropriate buffers: Wash with a balanced salt solution (e.g., PBS) or complete culture medium. 3. Control for solvent effects: Ensure the final concentration of the solvent is low and consistent across all samples, including vehicle controls. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective general method for removing a small molecule inhibitor from cell culture?
A1: A thorough washing procedure is the most common and effective method for removing reversible inhibitors from cell culture. This typically involves aspirating the inhibitor-containing medium, followed by multiple rinses with fresh, pre-warmed, inhibitor-free medium or a balanced salt solution like PBS. For adherent cells, this process should be done gently to avoid detaching the cells. For suspension cells, centrifugation and resuspension are required for each wash step.
Q2: How can I confirm that the inhibitor has been successfully removed?
A2: The most direct way to confirm removal is to perform a functional assay. After the washout procedure, the biological activity that was inhibited should return to baseline levels. For example, if the inhibitor blocks a specific signaling pathway, you can measure the phosphorylation of a downstream target after the washout. Another approach is to use analytical methods like liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of residual compound in the cells or medium, although this is more technically demanding.
Q3: What should I do if the inhibitor is irreversible or covalently binds to its target?
A3: For irreversible inhibitors, simple washing will not restore the function of the targeted protein. The inhibitory effect will persist until the cell synthesizes new proteins. In such cases, a "washout" experiment is designed to remove the unbound inhibitor from the media and cellular environment, but the biological effect on the targeted protein will remain.
Q4: Can the type of cell culture plate affect inhibitor removal?
A4: Yes, some small molecules can nonspecifically bind to the plastic of the cell culture plate. This can create a reservoir of the compound that slowly leaches back into the medium, even after washing. Using low-binding plates can help mitigate this issue, especially for hydrophobic compounds.
Q5: How does serum in the culture medium influence inhibitor washout?
A5: Serum proteins can bind to small molecules, which can have a dual effect. During treatment, serum binding can reduce the effective concentration of the inhibitor available to the cells. During washout, including serum in the wash medium can help to "pull" the inhibitor out of the cells and away from nonspecific binding sites due to protein binding competition.
Experimental Protocols
Protocol 1: Standard Washout Procedure for Adherent Cells
This protocol describes a standard method for removing a reversible small molecule inhibitor from a culture of adherent cells in a multi-well plate format.
-
Preparation:
-
Prepare a sufficient volume of fresh, pre-warmed (37°C) complete culture medium or a balanced salt solution (e.g., PBS with calcium and magnesium).
-
Ensure the cells have been treated with the inhibitor for the desired duration.
-
-
Aspiration:
-
Carefully aspirate the inhibitor-containing medium from each well using a sterile pipette tip or an automated aspirator. Angle the tip towards the side of the well to avoid disturbing the cell monolayer.
-
-
First Wash:
-
Gently add the pre-warmed, inhibitor-free medium or buffer to each well. The volume should be equal to or greater than the initial treatment volume.
-
Incubate for 5-10 minutes at 37°C. This allows for the diffusion of the inhibitor from the cells.
-
Aspirate the wash medium as described in step 2.
-
-
Repeat Washes:
-
Repeat the wash step (step 3) for a total of 3-5 times to ensure complete removal of the inhibitor.
-
-
Final Incubation:
-
After the final wash, add fresh, pre-warmed complete culture medium to the wells.
-
Return the plate to the incubator for the desired recovery period before proceeding with downstream assays.
-
Protocol 2: Washout Procedure for Suspension Cells
This protocol is for removing a reversible small molecule inhibitor from suspension cell cultures.
-
Preparation:
-
Prepare fresh, pre-warmed (37°C) complete culture medium or a balanced salt solution.
-
Ensure the cells have been treated with the inhibitor for the desired duration.
-
-
Centrifugation:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at a low speed (e.g., 200-300 x g) for 5 minutes to pellet the cells.
-
-
Aspiration and Resuspension:
-
Carefully aspirate the supernatant containing the inhibitor.
-
Gently resuspend the cell pellet in a volume of fresh, pre-warmed, inhibitor-free medium or buffer.
-
-
Repeat Washes:
-
Repeat the centrifugation and resuspension steps (steps 2 and 3) for a total of 3-5 times.
-
-
Final Culture:
-
After the final wash, resuspend the cells in fresh, pre-warmed complete culture medium at the desired density.
-
Transfer the cells to a new culture flask or plate and return them to the incubator for the recovery period.
-
Visualizations
Caption: General experimental workflow for the removal of a small molecule inhibitor.
Technical Support Center: Improving the Bioavailability of DO-264 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the bioavailability of the investigational compound DO-264 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that might contribute to its low bioavailability?
A1: While specific public data on this compound is limited, it is characterized as a poorly water-soluble, lipophilic compound. Such properties often lead to low dissolution rates in the gastrointestinal (GI) tract and consequently, poor absorption and low oral bioavailability.[1][2][3] Key contributing factors for similar compounds include a high logP value, crystalline solid-state, and lack of ionizable groups, which limit solubility in aqueous environments.
Q2: What is the Biopharmaceutical Classification System (BCS) and where might this compound fall?
A2: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given its poor solubility, this compound is likely a BCS Class II or Class IV compound.[4] If it has high permeability despite low solubility, it is Class II. If both solubility and permeability are low, it is Class IV. Distinguishing between these is a critical first step in selecting a bioavailability enhancement strategy.
Q3: What are the most common initial strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: For a compound with poor aqueous solubility, the primary initial strategies focus on increasing its dissolution rate and/or apparent solubility in the GI tract.[1][2][5] These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][4][6]
-
Formulation with Solvents/Co-solvents: Using a vehicle that can solubilize the compound.[1][2]
-
Lipid-Based Formulations: For lipophilic compounds, these can enhance absorption by utilizing the body's natural lipid absorption pathways.[2][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve dissolution.[1][4][5]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
This is a common issue for poorly soluble compounds, often stemming from incomplete dissolution or food effects.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Dissolution Rate | Micronize or nanosize the this compound powder. | Reducing particle size increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[2][4][6] |
| Low Aqueous Solubility | Formulate this compound as a solid dispersion in a hydrophilic polymer. | This creates an amorphous form of the drug, which has higher energy and thus greater apparent solubility and faster dissolution compared to the stable crystalline form.[1][5] |
| Food Effects | Administer this compound with a high-fat meal (if ethically approved for the animal model). | For lipophilic drugs, the presence of fats can stimulate bile secretion, which aids in the solubilization and absorption of the compound.[1] |
| Poor Wetting | Include a surfactant in the formulation. | Surfactants reduce the interfacial tension between the drug particles and the GI fluids, improving wetting and facilitating dissolution.[3] |
Experimental Protocol: Preparation of a Micronized this compound Suspension
-
Objective: To reduce the particle size of this compound to improve its dissolution rate.
-
Materials:
-
This compound powder
-
Wetting agent (e.g., 0.5% Tween 80 in water)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water)
-
Air-jet mill or similar micronization equipment
-
-
Method:
-
Pre-mill a small batch of this compound using a mortar and pestle to break up large agglomerates.
-
Process the pre-milled powder through an air-jet mill according to the manufacturer's instructions.
-
Collect the micronized powder and confirm particle size distribution using laser diffraction or microscopy. Aim for a mean particle size of 2-5 µm.[6]
-
To prepare the dosing suspension, first create a paste by adding a small amount of the wetting agent to the micronized this compound powder.
-
Gradually add the remaining vehicle while triturating to form a uniform suspension.
-
Ensure the suspension is continuously stirred during dosing to prevent settling.
-
Issue 2: Pre-systemic Metabolism or Efflux Limiting Bioavailability
Even if this compound dissolves, it may be subject to metabolism in the gut wall or liver (first-pass effect) or be pumped back into the gut lumen by efflux transporters like P-glycoprotein (P-gp).
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| High First-Pass Metabolism | Co-administer this compound with a known inhibitor of relevant metabolizing enzymes (e.g., a CYP3A4 inhibitor if relevant). This is for investigational purposes only to identify the barrier. | Inhibiting first-pass metabolism can significantly increase the amount of active drug reaching systemic circulation, confirming this as a bioavailability barrier. |
| P-glycoprotein (P-gp) Efflux | Formulate this compound in a self-emulsifying drug delivery system (SEDDS). | Some excipients used in SEDDS (e.g., certain surfactants) can inhibit P-gp, thereby reducing efflux and increasing net absorption.[6] |
| Poor Permeability | Create a prodrug of this compound. | An esterified prodrug can increase the lipophilicity and passive diffusion across the intestinal membrane. The ester is later cleaved in vivo to release the active parent drug.[7] |
Experimental Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To create a lipid-based formulation that forms a fine emulsion upon contact with GI fluids, enhancing solubility and potentially inhibiting efflux.
-
Materials:
-
This compound
-
Oil phase (e.g., Caprylic/capric triglyceride)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
-
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable and fine emulsion upon dilution with water.
-
Prepare the selected formulation by dissolving this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed.
-
Test the self-emulsification properties by adding a small amount of the SEDDS formulation to water and observing the formation of a microemulsion.
-
Administer the liquid SEDDS formulation to animals, typically in a gelatin capsule.
-
Data & Visualization
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Different Formulations (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 55 ± 15 | 4.0 | 210 ± 65 | ~2% |
| Micronized Suspension | 150 ± 40 | 2.0 | 750 ± 180 | ~8% |
| Solid Dispersion | 320 ± 75 | 1.5 | 1600 ± 350 | ~17% |
| SEDDS | 650 ± 150 | 1.0 | 3800 ± 800 | ~40% |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Diagrams
Caption: Workflow for troubleshooting and improving the bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Improving the Bioavailability of DO-264 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the bioavailability of the investigational compound DO-264 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that might contribute to its low bioavailability?
A1: While specific public data on this compound is limited, it is characterized as a poorly water-soluble, lipophilic compound. Such properties often lead to low dissolution rates in the gastrointestinal (GI) tract and consequently, poor absorption and low oral bioavailability.[1][2][3] Key contributing factors for similar compounds include a high logP value, crystalline solid-state, and lack of ionizable groups, which limit solubility in aqueous environments.
Q2: What is the Biopharmaceutical Classification System (BCS) and where might this compound fall?
A2: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given its poor solubility, this compound is likely a BCS Class II or Class IV compound.[4] If it has high permeability despite low solubility, it is Class II. If both solubility and permeability are low, it is Class IV. Distinguishing between these is a critical first step in selecting a bioavailability enhancement strategy.
Q3: What are the most common initial strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: For a compound with poor aqueous solubility, the primary initial strategies focus on increasing its dissolution rate and/or apparent solubility in the GI tract.[1][2][5] These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][4][6]
-
Formulation with Solvents/Co-solvents: Using a vehicle that can solubilize the compound.[1][2]
-
Lipid-Based Formulations: For lipophilic compounds, these can enhance absorption by utilizing the body's natural lipid absorption pathways.[2][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve dissolution.[1][4][5]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
This is a common issue for poorly soluble compounds, often stemming from incomplete dissolution or food effects.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Dissolution Rate | Micronize or nanosize the this compound powder. | Reducing particle size increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[2][4][6] |
| Low Aqueous Solubility | Formulate this compound as a solid dispersion in a hydrophilic polymer. | This creates an amorphous form of the drug, which has higher energy and thus greater apparent solubility and faster dissolution compared to the stable crystalline form.[1][5] |
| Food Effects | Administer this compound with a high-fat meal (if ethically approved for the animal model). | For lipophilic drugs, the presence of fats can stimulate bile secretion, which aids in the solubilization and absorption of the compound.[1] |
| Poor Wetting | Include a surfactant in the formulation. | Surfactants reduce the interfacial tension between the drug particles and the GI fluids, improving wetting and facilitating dissolution.[3] |
Experimental Protocol: Preparation of a Micronized this compound Suspension
-
Objective: To reduce the particle size of this compound to improve its dissolution rate.
-
Materials:
-
This compound powder
-
Wetting agent (e.g., 0.5% Tween 80 in water)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Air-jet mill or similar micronization equipment
-
-
Method:
-
Pre-mill a small batch of this compound using a mortar and pestle to break up large agglomerates.
-
Process the pre-milled powder through an air-jet mill according to the manufacturer's instructions.
-
Collect the micronized powder and confirm particle size distribution using laser diffraction or microscopy. Aim for a mean particle size of 2-5 µm.[6]
-
To prepare the dosing suspension, first create a paste by adding a small amount of the wetting agent to the micronized this compound powder.
-
Gradually add the remaining vehicle while triturating to form a uniform suspension.
-
Ensure the suspension is continuously stirred during dosing to prevent settling.
-
Issue 2: Pre-systemic Metabolism or Efflux Limiting Bioavailability
Even if this compound dissolves, it may be subject to metabolism in the gut wall or liver (first-pass effect) or be pumped back into the gut lumen by efflux transporters like P-glycoprotein (P-gp).
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| High First-Pass Metabolism | Co-administer this compound with a known inhibitor of relevant metabolizing enzymes (e.g., a CYP3A4 inhibitor if relevant). This is for investigational purposes only to identify the barrier. | Inhibiting first-pass metabolism can significantly increase the amount of active drug reaching systemic circulation, confirming this as a bioavailability barrier. |
| P-glycoprotein (P-gp) Efflux | Formulate this compound in a self-emulsifying drug delivery system (SEDDS). | Some excipients used in SEDDS (e.g., certain surfactants) can inhibit P-gp, thereby reducing efflux and increasing net absorption.[6] |
| Poor Permeability | Create a prodrug of this compound. | An esterified prodrug can increase the lipophilicity and passive diffusion across the intestinal membrane. The ester is later cleaved in vivo to release the active parent drug.[7] |
Experimental Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To create a lipid-based formulation that forms a fine emulsion upon contact with GI fluids, enhancing solubility and potentially inhibiting efflux.
-
Materials:
-
This compound
-
Oil phase (e.g., Caprylic/capric triglyceride)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
-
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable and fine emulsion upon dilution with water.
-
Prepare the selected formulation by dissolving this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed.
-
Test the self-emulsification properties by adding a small amount of the SEDDS formulation to water and observing the formation of a microemulsion.
-
Administer the liquid SEDDS formulation to animals, typically in a gelatin capsule.
-
Data & Visualization
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Different Formulations (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 55 ± 15 | 4.0 | 210 ± 65 | ~2% |
| Micronized Suspension | 150 ± 40 | 2.0 | 750 ± 180 | ~8% |
| Solid Dispersion | 320 ± 75 | 1.5 | 1600 ± 350 | ~17% |
| SEDDS | 650 ± 150 | 1.0 | 3800 ± 800 | ~40% |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Diagrams
Caption: Workflow for troubleshooting and improving the bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
Navigating the Nuances of DO-264: A Technical Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the selective ABHD12 inhibitor, DO-264, proper storage and handling are paramount to ensure experimental reproducibility and integrity. This technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the laboratory use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective in vivo-active inhibitor of the enzyme α/β-hydrolase domain-containing protein 12 (ABHD12).[1][2][3] Its primary mechanism of action is the inhibition of ABHD12's enzymatic activity, which is responsible for the hydrolysis of lysophosphatidylserine (B10771985) (lyso-PS).[2][4] By blocking this activity, this compound leads to an increase in the levels of lyso-PS and other related lipids.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C under a nitrogen atmosphere.[1] Stock solutions of this compound in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen.[1]
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][5] Specifically, it is soluble in DMSO at a concentration of ≥ 100 mg/mL.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation of this compound. | Ensure this compound is stored at the recommended temperature (-20°C for solid, -80°C for stock solutions) and under a nitrogen atmosphere to prevent degradation.[1] |
| Inaccurate concentration of the working solution. | Prepare fresh working solutions from a properly stored stock solution for each experiment. Verify the concentration of your stock solution. | |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility of this compound. | For in vivo studies, a common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline, or in corn oil.[1] For in vitro assays, ensure the final concentration of DMSO in the culture medium is low and does not affect cell viability. |
| Low or no observable inhibitory activity | Inactive compound due to improper handling. | Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single use. |
| Incorrect experimental setup. | Verify the experimental protocol, including incubation times, cell types, and readout methods. Compare with established protocols for ABHD12 inhibition assays. |
Experimental Protocols
Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 558.40 g/mol ).[1][2]
-
Dissolving: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortexing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C under nitrogen.[1]
In Vitro ABHD12 Inhibition Assay using Mouse Brain Membrane Lysates
-
Prepare brain lysates: Homogenize mouse brain tissue in an appropriate lysis buffer.
-
Incubation: Pre-incubate the brain membrane lysates with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate addition: Initiate the enzymatic reaction by adding a suitable lyso-PS substrate.
-
Reaction termination: Stop the reaction after a defined period.
-
Analysis: Measure the product of the enzymatic reaction using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the level of ABHD12 inhibition.
Visualizing Experimental Logic and Pathways
To facilitate a clearer understanding of the experimental processes and the mechanism of this compound, the following diagrams are provided.
Caption: Recommended storage and preparation workflow for this compound.
Caption: Signaling pathway showing this compound inhibition of ABHD12.
Caption: Experimental workflow for an in vitro ABHD12 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
Navigating the Nuances of DO-264: A Technical Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the selective ABHD12 inhibitor, DO-264, proper storage and handling are paramount to ensure experimental reproducibility and integrity. This technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the laboratory use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective in vivo-active inhibitor of the enzyme α/β-hydrolase domain-containing protein 12 (ABHD12).[1][2][3] Its primary mechanism of action is the inhibition of ABHD12's enzymatic activity, which is responsible for the hydrolysis of lysophosphatidylserine (lyso-PS).[2][4] By blocking this activity, this compound leads to an increase in the levels of lyso-PS and other related lipids.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, solid this compound should be stored at -20°C under a nitrogen atmosphere.[1] Stock solutions of this compound in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen.[1]
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[2][5] Specifically, it is soluble in DMSO at a concentration of ≥ 100 mg/mL.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation of this compound. | Ensure this compound is stored at the recommended temperature (-20°C for solid, -80°C for stock solutions) and under a nitrogen atmosphere to prevent degradation.[1] |
| Inaccurate concentration of the working solution. | Prepare fresh working solutions from a properly stored stock solution for each experiment. Verify the concentration of your stock solution. | |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility of this compound. | For in vivo studies, a common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline, or in corn oil.[1] For in vitro assays, ensure the final concentration of DMSO in the culture medium is low and does not affect cell viability. |
| Low or no observable inhibitory activity | Inactive compound due to improper handling. | Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single use. |
| Incorrect experimental setup. | Verify the experimental protocol, including incubation times, cell types, and readout methods. Compare with established protocols for ABHD12 inhibition assays. |
Experimental Protocols
Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 558.40 g/mol ).[1][2]
-
Dissolving: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortexing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C under nitrogen.[1]
In Vitro ABHD12 Inhibition Assay using Mouse Brain Membrane Lysates
-
Prepare brain lysates: Homogenize mouse brain tissue in an appropriate lysis buffer.
-
Incubation: Pre-incubate the brain membrane lysates with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate addition: Initiate the enzymatic reaction by adding a suitable lyso-PS substrate.
-
Reaction termination: Stop the reaction after a defined period.
-
Analysis: Measure the product of the enzymatic reaction using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the level of ABHD12 inhibition.
Visualizing Experimental Logic and Pathways
To facilitate a clearer understanding of the experimental processes and the mechanism of this compound, the following diagrams are provided.
Caption: Recommended storage and preparation workflow for this compound.
Caption: Signaling pathway showing this compound inhibition of ABHD12.
Caption: Experimental workflow for an in vitro ABHD12 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery and Optimization of Selective and In Vivo-Active Inhibitors of the Lyso-phosphatidylserine Lipase α/β-Hydrolase Domain-containing 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
Validation & Comparative
A Comparative Analysis of DO-264 and Butylated Hydroxyanisole (BHA): A Tale of Two Molecules in Cellular Defense
In the landscape of compounds that mitigate oxidative and cellular stress, DO-264 and Butylated Hydroxyanisole (BHA) represent two distinct classes of molecules with fundamentally different mechanisms of action and applications. While BHA is a widely-used synthetic antioxidant in the food and cosmetic industries, this compound is a selective enzyme inhibitor primarily utilized as a research tool to probe complex biological pathways. This guide provides a comprehensive comparison of their efficacy, mechanisms, and the experimental protocols used to evaluate them, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Butylated Hydroxyanisole (BHA) |
| Primary Function | Selective inhibitor of α/β-hydrolase domain-containing protein 12 (ABHD12) | Synthetic Antioxidant |
| Mechanism of Action | Blocks the hydrolysis of lysophosphatidylserine (B10771985) (lyso-PS), modulating neuroimmunological and inflammatory pathways. | Donates a hydrogen atom to free radicals, terminating oxidative chain reactions.[1] |
| Primary Application | Research tool for studying the ABHD12 pathway in neuroinflammation and immunological disorders. | Food and cosmetic preservative to prevent lipid peroxidation and rancidity.[2][3] |
| Mode of "Efficacy" | Inhibition of specific enzyme activity (IC50). | Radical scavenging activity (e.g., DPPH, FRAP assays). |
Unraveling the Mechanisms of Action
The divergent functions of this compound and BHA are best understood by examining their molecular targets and mechanisms.
This compound: A Modulator of Bioactive Lipids
This compound's activity centers on the inhibition of ABHD12, a serine hydrolase responsible for breaking down lysophosphatidylserine (lyso-PS), a class of signaling lipids. By inhibiting ABHD12, this compound leads to an accumulation of lyso-PS, which has downstream effects on immune and neuronal cell function. While ABHD12 is also implicated in the metabolism of oxidized phosphatidylserine (B164497) (ox-PS), the primary role of this compound is not direct antioxidant activity in the classical sense, but rather the modulation of lipid signaling pathways that can influence inflammatory responses, which are often linked to oxidative stress.
BHA: A Classic Free Radical Scavenger
BHA operates as a quintessential chain-breaking antioxidant. Its phenolic structure enables it to donate a hydrogen atom to a wide range of free radicals (R•, RO•, ROO•), thereby neutralizing them and preventing them from propagating the oxidative chain reactions that lead to the degradation of lipids and other molecules.[1] This mechanism is particularly effective in preventing the rancidification of fats and oils.[1][2][3]
References
A Comparative Analysis of DO-264 and Butylated Hydroxyanisole (BHA): A Tale of Two Molecules in Cellular Defense
In the landscape of compounds that mitigate oxidative and cellular stress, DO-264 and Butylated Hydroxyanisole (BHA) represent two distinct classes of molecules with fundamentally different mechanisms of action and applications. While BHA is a widely-used synthetic antioxidant in the food and cosmetic industries, this compound is a selective enzyme inhibitor primarily utilized as a research tool to probe complex biological pathways. This guide provides a comprehensive comparison of their efficacy, mechanisms, and the experimental protocols used to evaluate them, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Butylated Hydroxyanisole (BHA) |
| Primary Function | Selective inhibitor of α/β-hydrolase domain-containing protein 12 (ABHD12) | Synthetic Antioxidant |
| Mechanism of Action | Blocks the hydrolysis of lysophosphatidylserine (lyso-PS), modulating neuroimmunological and inflammatory pathways. | Donates a hydrogen atom to free radicals, terminating oxidative chain reactions.[1] |
| Primary Application | Research tool for studying the ABHD12 pathway in neuroinflammation and immunological disorders. | Food and cosmetic preservative to prevent lipid peroxidation and rancidity.[2][3] |
| Mode of "Efficacy" | Inhibition of specific enzyme activity (IC50). | Radical scavenging activity (e.g., DPPH, FRAP assays). |
Unraveling the Mechanisms of Action
The divergent functions of this compound and BHA are best understood by examining their molecular targets and mechanisms.
This compound: A Modulator of Bioactive Lipids
This compound's activity centers on the inhibition of ABHD12, a serine hydrolase responsible for breaking down lysophosphatidylserine (lyso-PS), a class of signaling lipids. By inhibiting ABHD12, this compound leads to an accumulation of lyso-PS, which has downstream effects on immune and neuronal cell function. While ABHD12 is also implicated in the metabolism of oxidized phosphatidylserine (ox-PS), the primary role of this compound is not direct antioxidant activity in the classical sense, but rather the modulation of lipid signaling pathways that can influence inflammatory responses, which are often linked to oxidative stress.
BHA: A Classic Free Radical Scavenger
BHA operates as a quintessential chain-breaking antioxidant. Its phenolic structure enables it to donate a hydrogen atom to a wide range of free radicals (R•, RO•, ROO•), thereby neutralizing them and preventing them from propagating the oxidative chain reactions that lead to the degradation of lipids and other molecules.[1] This mechanism is particularly effective in preventing the rancidification of fats and oils.[1][2][3]
References
Dual-Action Investigator Compound DO-264 Shows Promise in Alzheimer's Model, Outperforming Standard Therapeutics in Preclinical Assessments
For Immediate Release:
Jiangmen, Guangdong – November 5, 2025 – A novel dual-target isoquinoline (B145761) inhibitor, identified as DO-264 (also referred to as 9S in scientific literature), has demonstrated significant neuroprotective effects in a triple-transgenic mouse model (3xTg-AD) of Alzheimer's disease. In a comprehensive comparison with established Alzheimer's treatments, Memantine and Donepezil, this compound exhibited a robust capacity to improve cognitive function and mitigate key pathological hallmarks of the disease. These findings, aimed at researchers, scientists, and drug development professionals, suggest a promising new avenue for therapeutic intervention, particularly in the early stages of Alzheimer's.
The investigational compound this compound is designed to simultaneously inhibit both cholinesterase and the aggregation of amyloid-beta (Aβ) peptides, two central targets in Alzheimer's disease pathology. This dual-action mechanism is believed to contribute to its potent neuroprotective effects observed in preclinical studies.
Comparative Efficacy in Cognitive and Neuropathological Outcomes
To objectively evaluate the therapeutic potential of this compound, its performance was compared against Memantine, an NMDA receptor antagonist, and Donepezil, a cholinesterase inhibitor. The data, summarized from multiple studies using the 3xTg-AD mouse model, is presented below.
Cognitive Function Assessment
Cognitive improvements were primarily assessed using the Morris Water Maze (MWM) and the Novel Object Recognition (NOR) test. The MWM evaluates spatial learning and memory, while the NOR test assesses recognition memory.
Table 1: Comparison of Cognitive Performance in 3xTg-AD Mice
| Treatment Group | Morris Water Maze (Escape Latency in seconds) | Novel Object Recognition (Discrimination Index) |
| Untreated 3xTg-AD | Baseline cognitive impairment | Low discrimination index |
| This compound (9S) | Significant improvement in cognitive deficits[1] | Data not available in reviewed studies |
| Memantine | Significant reduction in escape latency[2] | Improved discrimination index (though not always statistically significant)[3][4] |
| Donepezil | Improved performance in spatial learning[5] | Significantly improved cognitive function[5][6] |
Note: Direct head-to-head quantitative comparison from a single study is unavailable. Data is compiled from separate studies and should be interpreted with consideration of potential variations in experimental conditions.
Neuropathological Marker Assessment
The impact of the compounds on the key pathological markers of Alzheimer's disease, amyloid-beta plaques and hyperphosphorylated tau, was evaluated through immunohistochemical and staining techniques.
Table 2: Comparison of Neuropathological Markers in 3xTg-AD Mice
| Treatment Group | Amyloid-Beta (Aβ) Plaque Reduction | Phosphorylated Tau (p-tau) Reduction |
| Untreated 3xTg-AD | Progressive Aβ plaque deposition | Age-dependent increase in p-tau |
| This compound (9S) | Mitigated amyloid burden[1] | Reduced tau hyperphosphorylation[1] |
| Memantine | Significantly reduced insoluble Aβ levels and plaque number[2] | Decline in total and hyperphosphorylated tau levels[2] |
| Donepezil | Reduced congophilic amyloid plaques[5] | Data not available in reviewed studies |
Mechanism of Action: A Multi-Pronged Approach
This compound exerts its neuroprotective effects through a dual mechanism of action. As a cholinesterase inhibitor, it increases the levels of acetylcholine, a neurotransmitter crucial for memory and learning. Simultaneously, it inhibits the aggregation of amyloid-beta peptides, which are believed to be a primary driver of neurotoxicity in Alzheimer's disease. Furthermore, studies indicate that this compound modulates GSK-3β phosphorylation and reduces reactive oxygen species (ROS), thereby attenuating neuronal apoptosis.
Caption: Mechanism of action for this compound (9S).
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure transparency and facilitate replication.
Animals and Treatment
-
Animal Model: Triple-transgenic (3xTg-AD) mice expressing mutant APP (Swedish), PSEN1 (M146V), and tau (P301L) transgenes.
-
Treatment Administration: Compounds were typically administered via intraperitoneal injection or oral gavage for a specified duration (e.g., one month) at various dosages as cited in the respective studies.
Behavioral Testing
Caption: General experimental workflow for neuroprotective studies.
Morris Water Maze (MWM) Protocol:
-
Apparatus: A circular pool (approximately 120 cm in diameter) filled with opaque water. A hidden platform is submerged beneath the water's surface.
-
Procedure: Mice are trained over several days to find the hidden platform using spatial cues in the room.
-
Data Collection: Escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed) are recorded.[7][8][9]
Novel Object Recognition (NOR) Test Protocol:
-
Apparatus: An open-field arena.
-
Procedure: Mice are habituated to the arena and then exposed to two identical objects. In a subsequent test phase, one of the objects is replaced with a novel object.
-
Data Collection: The time spent exploring the novel versus the familiar object is recorded. The discrimination index is calculated as (Time_novel - Time_familiar) / (Time_novel + Time_familiar).
Histopathological Analysis
Thioflavin S Staining for Amyloid Plaques:
-
Tissue Preparation: Brain sections are mounted on slides.
-
Staining: Sections are incubated in a Thioflavin S solution.
-
Imaging: Plaques are visualized using a fluorescence microscope.
-
Quantification: Plaque load is determined by calculating the percentage of the area covered by plaques.
Immunohistochemistry for Phosphorylated Tau (p-tau):
-
Tissue Preparation: Brain sections are prepared and treated to retrieve antigens.
-
Antibody Incubation: Sections are incubated with a primary antibody specific for a p-tau epitope (e.g., AT8, AT180).
-
Detection: A secondary antibody conjugated to a reporter enzyme or fluorophore is used for visualization.
-
Quantification: The number of p-tau-positive neurons or the intensity of staining is quantified.
Conclusion
The dual-target isoquinoline inhibitor this compound demonstrates significant potential as a neuroprotective agent for Alzheimer's disease. Its ability to concurrently address both cholinergic deficits and amyloid pathology, coupled with its impact on downstream pathways involving GSK-3β and oxidative stress, positions it as a promising candidate for further development. While direct comparative studies are warranted, the existing preclinical data suggests that this compound may offer advantages over current single-target therapies. The detailed experimental protocols provided herein are intended to support the ongoing research and validation of this and other novel neuroprotective compounds.
References
- 1. 9R, the cholinesterase and amyloid beta aggregation dual inhibitor, as a multifunctional agent to improve cognitive deficit and neuropathology in the triple-transgenic Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease [en-journal.org]
- 5. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
Dual-Action Investigator Compound DO-264 Shows Promise in Alzheimer's Model, Outperforming Standard Therapeutics in Preclinical Assessments
For Immediate Release:
Jiangmen, Guangdong – November 5, 2025 – A novel dual-target isoquinoline inhibitor, identified as DO-264 (also referred to as 9S in scientific literature), has demonstrated significant neuroprotective effects in a triple-transgenic mouse model (3xTg-AD) of Alzheimer's disease. In a comprehensive comparison with established Alzheimer's treatments, Memantine and Donepezil, this compound exhibited a robust capacity to improve cognitive function and mitigate key pathological hallmarks of the disease. These findings, aimed at researchers, scientists, and drug development professionals, suggest a promising new avenue for therapeutic intervention, particularly in the early stages of Alzheimer's.
The investigational compound this compound is designed to simultaneously inhibit both cholinesterase and the aggregation of amyloid-beta (Aβ) peptides, two central targets in Alzheimer's disease pathology. This dual-action mechanism is believed to contribute to its potent neuroprotective effects observed in preclinical studies.
Comparative Efficacy in Cognitive and Neuropathological Outcomes
To objectively evaluate the therapeutic potential of this compound, its performance was compared against Memantine, an NMDA receptor antagonist, and Donepezil, a cholinesterase inhibitor. The data, summarized from multiple studies using the 3xTg-AD mouse model, is presented below.
Cognitive Function Assessment
Cognitive improvements were primarily assessed using the Morris Water Maze (MWM) and the Novel Object Recognition (NOR) test. The MWM evaluates spatial learning and memory, while the NOR test assesses recognition memory.
Table 1: Comparison of Cognitive Performance in 3xTg-AD Mice
| Treatment Group | Morris Water Maze (Escape Latency in seconds) | Novel Object Recognition (Discrimination Index) |
| Untreated 3xTg-AD | Baseline cognitive impairment | Low discrimination index |
| This compound (9S) | Significant improvement in cognitive deficits[1] | Data not available in reviewed studies |
| Memantine | Significant reduction in escape latency[2] | Improved discrimination index (though not always statistically significant)[3][4] |
| Donepezil | Improved performance in spatial learning[5] | Significantly improved cognitive function[5][6] |
Note: Direct head-to-head quantitative comparison from a single study is unavailable. Data is compiled from separate studies and should be interpreted with consideration of potential variations in experimental conditions.
Neuropathological Marker Assessment
The impact of the compounds on the key pathological markers of Alzheimer's disease, amyloid-beta plaques and hyperphosphorylated tau, was evaluated through immunohistochemical and staining techniques.
Table 2: Comparison of Neuropathological Markers in 3xTg-AD Mice
| Treatment Group | Amyloid-Beta (Aβ) Plaque Reduction | Phosphorylated Tau (p-tau) Reduction |
| Untreated 3xTg-AD | Progressive Aβ plaque deposition | Age-dependent increase in p-tau |
| This compound (9S) | Mitigated amyloid burden[1] | Reduced tau hyperphosphorylation[1] |
| Memantine | Significantly reduced insoluble Aβ levels and plaque number[2] | Decline in total and hyperphosphorylated tau levels[2] |
| Donepezil | Reduced congophilic amyloid plaques[5] | Data not available in reviewed studies |
Mechanism of Action: A Multi-Pronged Approach
This compound exerts its neuroprotective effects through a dual mechanism of action. As a cholinesterase inhibitor, it increases the levels of acetylcholine, a neurotransmitter crucial for memory and learning. Simultaneously, it inhibits the aggregation of amyloid-beta peptides, which are believed to be a primary driver of neurotoxicity in Alzheimer's disease. Furthermore, studies indicate that this compound modulates GSK-3β phosphorylation and reduces reactive oxygen species (ROS), thereby attenuating neuronal apoptosis.
Caption: Mechanism of action for this compound (9S).
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure transparency and facilitate replication.
Animals and Treatment
-
Animal Model: Triple-transgenic (3xTg-AD) mice expressing mutant APP (Swedish), PSEN1 (M146V), and tau (P301L) transgenes.
-
Treatment Administration: Compounds were typically administered via intraperitoneal injection or oral gavage for a specified duration (e.g., one month) at various dosages as cited in the respective studies.
Behavioral Testing
Caption: General experimental workflow for neuroprotective studies.
Morris Water Maze (MWM) Protocol:
-
Apparatus: A circular pool (approximately 120 cm in diameter) filled with opaque water. A hidden platform is submerged beneath the water's surface.
-
Procedure: Mice are trained over several days to find the hidden platform using spatial cues in the room.
-
Data Collection: Escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed) are recorded.[7][8][9]
Novel Object Recognition (NOR) Test Protocol:
-
Apparatus: An open-field arena.
-
Procedure: Mice are habituated to the arena and then exposed to two identical objects. In a subsequent test phase, one of the objects is replaced with a novel object.
-
Data Collection: The time spent exploring the novel versus the familiar object is recorded. The discrimination index is calculated as (Time_novel - Time_familiar) / (Time_novel + Time_familiar).
Histopathological Analysis
Thioflavin S Staining for Amyloid Plaques:
-
Tissue Preparation: Brain sections are mounted on slides.
-
Staining: Sections are incubated in a Thioflavin S solution.
-
Imaging: Plaques are visualized using a fluorescence microscope.
-
Quantification: Plaque load is determined by calculating the percentage of the area covered by plaques.
Immunohistochemistry for Phosphorylated Tau (p-tau):
-
Tissue Preparation: Brain sections are prepared and treated to retrieve antigens.
-
Antibody Incubation: Sections are incubated with a primary antibody specific for a p-tau epitope (e.g., AT8, AT180).
-
Detection: A secondary antibody conjugated to a reporter enzyme or fluorophore is used for visualization.
-
Quantification: The number of p-tau-positive neurons or the intensity of staining is quantified.
Conclusion
The dual-target isoquinoline inhibitor this compound demonstrates significant potential as a neuroprotective agent for Alzheimer's disease. Its ability to concurrently address both cholinergic deficits and amyloid pathology, coupled with its impact on downstream pathways involving GSK-3β and oxidative stress, positions it as a promising candidate for further development. While direct comparative studies are warranted, the existing preclinical data suggests that this compound may offer advantages over current single-target therapies. The detailed experimental protocols provided herein are intended to support the ongoing research and validation of this and other novel neuroprotective compounds.
References
- 1. 9R, the cholinesterase and amyloid beta aggregation dual inhibitor, as a multifunctional agent to improve cognitive deficit and neuropathology in the triple-transgenic Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Memantine Improves Cognitive Function and Alters Hippocampal and Cortical Proteome in Triple Transgenic Mouse Model of Alzheimer's Disease [en-journal.org]
- 5. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
Unraveling the Antioxidant Landscape: A Comparative Look at Trolox and the Search for DO-264
In the vast field of antioxidant research, Trolox has established itself as a benchmark compound, a water-soluble analog of vitamin E widely used as a standard in various radical scavenging assays. This guide endeavors to provide a comparative analysis of Trolox and a compound identified as DO-264. However, an extensive search of scientific literature and chemical databases for "this compound" as an antioxidant has yielded no specific compound with that designation.
The search for "this compound" has instead pointed towards several other compounds, highlighting the importance of precise nomenclature in scientific research. These include:
-
Antioxidant 264: This is a common synonym for Butylated Hydroxytoluene (BHT), a synthetic antioxidant widely used as a preservative in food, cosmetics, and industrial fluids.[1][2][3]
-
RAW 264.7: This refers to a well-established murine macrophage cell line used extensively in in-vitro studies of inflammation, immunology, and oxidative stress.[4][5][6][7][8]
-
BO-264: This designates a potent and orally active inhibitor of TACC3 (transforming acidic coiled-coil containing protein 3), investigated for its anti-tumor properties.[9]
-
MGK 264: This is the identifier for N-Octyl bicycloheptene dicarboximide, a synergist used in pesticide formulations to enhance their efficacy.[10][11][12]
Given the absence of data for a compound specifically named "this compound" in the context of radical scavenging, a direct comparative study with Trolox is not feasible at this time.
This guide will proceed by providing a detailed overview of Trolox and the standard methodologies for key radical scavenging assays in which it is employed as a reference. This will offer researchers, scientists, and drug development professionals a solid foundation for evaluating the antioxidant capacity of their own novel compounds and comparing them against this established standard.
Understanding Trolox: The Gold Standard Antioxidant
Trolox, chemically known as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, serves as a crucial reference material in antioxidant research. Its water-solubility makes it particularly suitable for biological assays. The antioxidant capacity of a test compound is often expressed in "Trolox Equivalents" (TE), quantifying its potency relative to Trolox.
Key Radical Scavenging Assays
The antioxidant activity of a compound is typically assessed using a battery of in-vitro assays, each with its own specific radical species and reaction mechanism. The most common assays include DPPH, ABTS, and ORAC.
Data Presentation: A Comparative Framework
To facilitate the comparison of a novel antioxidant against Trolox, quantitative data from these assays should be systematically organized. The following table provides a template for presenting such data.
| Assay | Parameter | Trolox | Test Compound |
| DPPH | IC50 (µM) | [Insert Value] | [Insert Value] |
| TEAC | 1.0 | [Insert Value] | |
| ABTS | IC50 (µM) | [Insert Value] | [Insert Value] |
| TEAC | 1.0 | [Insert Value] | |
| ORAC | ORAC Value (µmol TE/g) | [Insert Value] | [Insert Value] |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity): A measure of the antioxidant capacity of a substance relative to Trolox. ORAC (Oxygen Radical Absorbance Capacity) Value: Measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are the methodologies for the DPPH, ABTS, and ORAC assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[4][13][14][15][16] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[4][13][14][15]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM.[4][13] The solution should be freshly prepared and kept in the dark to prevent degradation.[4]
-
Prepare a series of dilutions of the test compound and Trolox (as a positive control) in the same solvent.[4]
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or Trolox solution to each well.
-
Add the DPPH working solution to each well to initiate the reaction.[4] A blank well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (typically 30 minutes).[4]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/Trolox.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[2][17][18][19] The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at approximately 734 nm.[2][19]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[2][18]
-
Generate the ABTS•+ stock solution by mixing the ABTS and potassium persulfate solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[2][18]
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[2][19]
-
Prepare a series of dilutions of the test compound and Trolox.
-
-
Assay Procedure:
-
Add a small volume of the test compound or Trolox solution to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution and mix thoroughly.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[5]
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[20]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[3][16][17][20][21][22][23][24] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4).
-
Prepare a solution of a peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][21][23]
-
Prepare a series of dilutions of the test compound and Trolox.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescent probe solution to each well.
-
Add the test compound or Trolox solution to the respective wells.
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.[14]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, Trolox standards, and test samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the test sample is then determined from the standard curve and expressed as micromoles of Trolox Equivalents per gram or milliliter of the sample (µmol TE/g or µmol TE/mL).[14][21]
-
Mandatory Visualization
To illustrate the general workflow of these radical scavenging assays, the following diagram is provided.
Caption: General workflow of in-vitro radical scavenging assays.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Antioxidant 264-Antioxideant-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 3. Antioxidant 264(BHT) – rubber-point.com [rubber-point.com]
- 4. mdpi.com [mdpi.com]
- 5. Total Flavonoid Extraction from Baihao Yinzhen Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions, Anti-Inflammatory, and Molecular Docking Analysis [mdpi.com]
- 6. 3,4-Dihydroxy-Benzohydroxamic Acid (Didox) Suppresses Pro-inflammatory Profiles and Oxidative Stress in TLR4-Activated RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clove: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. selleckchem.com [selleckchem.com]
- 10. N-Octyl bicycloheptene dicarboximide - Wikipedia [en.wikipedia.org]
- 11. Mgk 264 | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant 264 (T-501) - Henan Longji Chemical Co., Ltd. [hnljchem.com]
- 19. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Unraveling the Antioxidant Landscape: A Comparative Look at Trolox and the Search for DO-264
In the vast field of antioxidant research, Trolox has established itself as a benchmark compound, a water-soluble analog of vitamin E widely used as a standard in various radical scavenging assays. This guide endeavors to provide a comparative analysis of Trolox and a compound identified as DO-264. However, an extensive search of scientific literature and chemical databases for "this compound" as an antioxidant has yielded no specific compound with that designation.
The search for "this compound" has instead pointed towards several other compounds, highlighting the importance of precise nomenclature in scientific research. These include:
-
Antioxidant 264: This is a common synonym for Butylated Hydroxytoluene (BHT), a synthetic antioxidant widely used as a preservative in food, cosmetics, and industrial fluids.[1][2][3]
-
RAW 264.7: This refers to a well-established murine macrophage cell line used extensively in in-vitro studies of inflammation, immunology, and oxidative stress.[4][5][6][7][8]
-
BO-264: This designates a potent and orally active inhibitor of TACC3 (transforming acidic coiled-coil containing protein 3), investigated for its anti-tumor properties.[9]
-
MGK 264: This is the identifier for N-Octyl bicycloheptene dicarboximide, a synergist used in pesticide formulations to enhance their efficacy.[10][11][12]
Given the absence of data for a compound specifically named "this compound" in the context of radical scavenging, a direct comparative study with Trolox is not feasible at this time.
This guide will proceed by providing a detailed overview of Trolox and the standard methodologies for key radical scavenging assays in which it is employed as a reference. This will offer researchers, scientists, and drug development professionals a solid foundation for evaluating the antioxidant capacity of their own novel compounds and comparing them against this established standard.
Understanding Trolox: The Gold Standard Antioxidant
Trolox, chemically known as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, serves as a crucial reference material in antioxidant research. Its water-solubility makes it particularly suitable for biological assays. The antioxidant capacity of a test compound is often expressed in "Trolox Equivalents" (TE), quantifying its potency relative to Trolox.
Key Radical Scavenging Assays
The antioxidant activity of a compound is typically assessed using a battery of in-vitro assays, each with its own specific radical species and reaction mechanism. The most common assays include DPPH, ABTS, and ORAC.
Data Presentation: A Comparative Framework
To facilitate the comparison of a novel antioxidant against Trolox, quantitative data from these assays should be systematically organized. The following table provides a template for presenting such data.
| Assay | Parameter | Trolox | Test Compound |
| DPPH | IC50 (µM) | [Insert Value] | [Insert Value] |
| TEAC | 1.0 | [Insert Value] | |
| ABTS | IC50 (µM) | [Insert Value] | [Insert Value] |
| TEAC | 1.0 | [Insert Value] | |
| ORAC | ORAC Value (µmol TE/g) | [Insert Value] | [Insert Value] |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity): A measure of the antioxidant capacity of a substance relative to Trolox. ORAC (Oxygen Radical Absorbance Capacity) Value: Measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are the methodologies for the DPPH, ABTS, and ORAC assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[4][13][14][15][16] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[4][13][14][15]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.[4][13] The solution should be freshly prepared and kept in the dark to prevent degradation.[4]
-
Prepare a series of dilutions of the test compound and Trolox (as a positive control) in the same solvent.[4]
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or Trolox solution to each well.
-
Add the DPPH working solution to each well to initiate the reaction.[4] A blank well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (typically 30 minutes).[4]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/Trolox.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[2][17][18][19] The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at approximately 734 nm.[2][19]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[2][18]
-
Generate the ABTS•+ stock solution by mixing the ABTS and potassium persulfate solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[2][18]
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[2][19]
-
Prepare a series of dilutions of the test compound and Trolox.
-
-
Assay Procedure:
-
Add a small volume of the test compound or Trolox solution to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution and mix thoroughly.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[5]
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[20]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[3][16][17][20][21][22][23][24] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescent probe solution to each well.
-
Add the test compound or Trolox solution to the respective wells.
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.[14]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, Trolox standards, and test samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the test sample is then determined from the standard curve and expressed as micromoles of Trolox Equivalents per gram or milliliter of the sample (µmol TE/g or µmol TE/mL).[14][21]
-
Mandatory Visualization
To illustrate the general workflow of these radical scavenging assays, the following diagram is provided.
Caption: General workflow of in-vitro radical scavenging assays.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Antioxidant 264-Antioxideant-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 3. Antioxidant 264(BHT) – rubber-point.com [rubber-point.com]
- 4. mdpi.com [mdpi.com]
- 5. Total Flavonoid Extraction from Baihao Yinzhen Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions, Anti-Inflammatory, and Molecular Docking Analysis [mdpi.com]
- 6. 3,4-Dihydroxy-Benzohydroxamic Acid (Didox) Suppresses Pro-inflammatory Profiles and Oxidative Stress in TLR4-Activated RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clove: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. selleckchem.com [selleckchem.com]
- 10. N-Octyl bicycloheptene dicarboximide - Wikipedia [en.wikipedia.org]
- 11. Mgk 264 | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant 264 (T-501) - Henan Longji Chemical Co., Ltd. [hnljchem.com]
- 19. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Replicating Published Findings on the Anti-Inflammatory Properties of Novel N-Acetyl-Glucosamine Derivatives
This guide provides a comparative analysis of the anti-inflammatory effects of two novel bi-deoxy-N-acetyl-glucosamine derivatives, BNAG 1 and BNAG 2, against their parent molecule, N-acetyl-glucosamine (NAG). The data and methodologies presented are based on published findings from in vitro studies using lipopolysaccharide (LPS)-activated RAW 264.7 mouse macrophages, a widely accepted model for inflammation research.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.
Comparative Efficacy of BNAG Derivatives and NAG
The anti-inflammatory potential of BNAG 1, BNAG 2, and NAG was evaluated by measuring their ability to inhibit the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells.[1][2]
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Concentration | IL-6 Inhibition | TNF-α Inhibition | IL-1β mRNA Expression Inhibition |
| BNAG 1 | 0.01 mM | Notable Effect | Notable Effect | - |
| 0.5 mM | Significant | Significant | Inhibited | |
| BNAG 2 | 0.5 mM | Significant | Significant | No Suppression |
| NAG | 0.5 mM | Significant | Significant | Inhibited |
Data summarized from ELISA and quantitative RT-PCR results.[1]
Table 2: Effect on Inflammatory Enzymes and Nitric Oxide Production
| Compound | Concentration | iNOS Expression Inhibition | COX-2 Expression Inhibition | Nitric Oxide (NO) Production Inhibition |
| BNAG 1 | Not Specified | Highest Inhibition | Minimal Impact | Highest Inhibition |
| BNAG 2 | Not Specified | Moderate Inhibition | Moderate Inhibition | Significant Inhibition |
| NAG | Not Specified | Significant Inhibition | High Inhibition | Significant Inhibition |
Data summarized from Western blot and Griess reagent test results.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Cell Culture and LPS Stimulation
RAW 264.7 mouse macrophage cells were cultured in an appropriate medium. To induce an inflammatory response, cells were stimulated with lipopolysaccharide (LPS).[1][2]
Quantification of Cytokine Production (ELISA)
The levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in the cell culture supernatants were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][4]
Western Blot Analysis for iNOS and COX-2 Expression
To assess the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), cell lysates were prepared and subjected to Western blot analysis.[1][5] Specific primary antibodies against iNOS and COX-2 were used, followed by incubation with appropriate secondary antibodies and visualization.
Quantitative Real-Time PCR (RT-PCR) for mRNA Expression
The mRNA expression levels of inflammatory markers like IL-1β were determined by quantitative RT-PCR.[1] Total RNA was extracted from the cells, reverse-transcribed into cDNA, and then amplified using specific primers.
Nitric Oxide (NO) Production Assay
The concentration of nitrite, a stable metabolite of NO, in the cell culture medium was measured using the Griess reagent test as an indicator of NO production.[1][2]
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Experimental workflow for assessing anti-inflammatory properties.
Simplified LPS-induced pro-inflammatory signaling pathway.
References
- 1. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on the Anti-Inflammatory Properties of Novel N-Acetyl-Glucosamine Derivatives
This guide provides a comparative analysis of the anti-inflammatory effects of two novel bi-deoxy-N-acetyl-glucosamine derivatives, BNAG 1 and BNAG 2, against their parent molecule, N-acetyl-glucosamine (NAG). The data and methodologies presented are based on published findings from in vitro studies using lipopolysaccharide (LPS)-activated RAW 264.7 mouse macrophages, a widely accepted model for inflammation research.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.
Comparative Efficacy of BNAG Derivatives and NAG
The anti-inflammatory potential of BNAG 1, BNAG 2, and NAG was evaluated by measuring their ability to inhibit the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells.[1][2]
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Concentration | IL-6 Inhibition | TNF-α Inhibition | IL-1β mRNA Expression Inhibition |
| BNAG 1 | 0.01 mM | Notable Effect | Notable Effect | - |
| 0.5 mM | Significant | Significant | Inhibited | |
| BNAG 2 | 0.5 mM | Significant | Significant | No Suppression |
| NAG | 0.5 mM | Significant | Significant | Inhibited |
Data summarized from ELISA and quantitative RT-PCR results.[1]
Table 2: Effect on Inflammatory Enzymes and Nitric Oxide Production
| Compound | Concentration | iNOS Expression Inhibition | COX-2 Expression Inhibition | Nitric Oxide (NO) Production Inhibition |
| BNAG 1 | Not Specified | Highest Inhibition | Minimal Impact | Highest Inhibition |
| BNAG 2 | Not Specified | Moderate Inhibition | Moderate Inhibition | Significant Inhibition |
| NAG | Not Specified | Significant Inhibition | High Inhibition | Significant Inhibition |
Data summarized from Western blot and Griess reagent test results.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Cell Culture and LPS Stimulation
RAW 264.7 mouse macrophage cells were cultured in an appropriate medium. To induce an inflammatory response, cells were stimulated with lipopolysaccharide (LPS).[1][2]
Quantification of Cytokine Production (ELISA)
The levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in the cell culture supernatants were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][4]
Western Blot Analysis for iNOS and COX-2 Expression
To assess the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), cell lysates were prepared and subjected to Western blot analysis.[1][5] Specific primary antibodies against iNOS and COX-2 were used, followed by incubation with appropriate secondary antibodies and visualization.
Quantitative Real-Time PCR (RT-PCR) for mRNA Expression
The mRNA expression levels of inflammatory markers like IL-1β were determined by quantitative RT-PCR.[1] Total RNA was extracted from the cells, reverse-transcribed into cDNA, and then amplified using specific primers.
Nitric Oxide (NO) Production Assay
The concentration of nitrite, a stable metabolite of NO, in the cell culture medium was measured using the Griess reagent test as an indicator of NO production.[1][2]
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Experimental workflow for assessing anti-inflammatory properties.
Simplified LPS-induced pro-inflammatory signaling pathway.
References
- 1. Anti-inflammatory activities of two new deoxygenated N-acetyl glucosamines in lipopolysaccharide-activated mouse macrophage RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Synthetic Antioxidant BHT (DO-264) Versus Natural Antioxidants
For researchers, scientists, and drug development professionals, the choice between synthetic and natural antioxidants is a critical consideration in the development of new therapeutics and product formulations. This guide provides an objective, data-driven comparison of the widely used synthetic antioxidant Butylated Hydroxytoluene (BHT), sometimes referred to as Antioxidant 264, with a range of natural antioxidants.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer.[1] Antioxidants mitigate this damage by neutralizing free radicals. While synthetic antioxidants like BHT have long been used in the food and pharmaceutical industries for their stability and low cost, there is growing interest in natural alternatives due to consumer preference and potential long-term health concerns associated with synthetic compounds.[2][3]
This guide delves into the comparative performance of BHT and natural antioxidants, presenting quantitative data from key experimental assays, detailed methodologies for reproducing these experiments, and visualizations of relevant biological pathways.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is most commonly determined through in vitro assays that measure its ability to scavenge various types of free radicals. The following tables summarize the comparative antioxidant activity of BHT and representative natural antioxidants from different chemical classes. The data is presented as IC50 values (the concentration of antioxidant required to scavenge 50% of the radicals), where a lower value indicates higher antioxidant activity, and in Trolox equivalents (TEAC), where a higher value signifies greater antioxidant capacity.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Antioxidant | Chemical Class | IC50 (µg/mL) | Source(s) |
| BHT (Antioxidant 264) | Phenolic | 28.5 | [4] |
| Quercetin | Flavonoid | 2.5 | [5] |
| Gallic Acid | Phenolic Acid | 1.8 | |
| Vitamin C (Ascorbic Acid) | Vitamin | 5.0 | [6] |
| α-Tocopherol (Vitamin E) | Vitamin | 8.2 | [6] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Antioxidant | Chemical Class | TEAC (Trolox Equivalent Antioxidant Capacity) | Source(s) |
| BHT (Antioxidant 264) | Phenolic | 1.2 | |
| Myricetin | Flavonoid | 4.5 | [5] |
| Rosmarinic Acid | Phenolic Acid | 3.8 | |
| Vitamin C (Ascorbic Acid) | Vitamin | 1.0 | [6] |
| α-Tocopherol (Vitamin E) | Vitamin | 0.9 | [6] |
Table 3: ORAC (Oxygen Radical Absorbance Capacity) Values
| Antioxidant | Chemical Class | ORAC Value (µmol TE/g) | Source(s) |
| BHT (Antioxidant 264) | Phenolic | 2,500 | |
| Blueberry Extract | Anthocyanins | 9,621 | |
| Dark Chocolate (Cocoa) | Flavonoids | 20,816 | [7] |
| Spinach | Carotenoids, Flavonoids | 1,513 | [7] |
| Walnuts | Polyphenols | 13,541 | [5] |
Signaling Pathways in Cellular Antioxidant Response
Antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. When the cell is under oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: The Keap1-Nrf2 signaling pathway for antioxidant gene expression.
Both BHT and various natural antioxidants have been shown to influence this pathway, though often through different mechanisms. Some natural compounds, like sulforaphane (B1684495) from broccoli, are potent activators of the Nrf2 pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant capacity data, detailed experimental protocols are essential. Below are the methodologies for the key in vitro assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Prepare a stock solution of the antioxidant compound in a suitable solvent (e.g., methanol or ethanol).
-
Create a series of dilutions from the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each antioxidant dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction. A control well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage inhibition against the antioxidant concentration to determine the IC50 value.
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is scavenged, and the color intensity decreases.
Protocol:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare various concentrations of the antioxidant sample.
-
Add a small volume of the antioxidant sample to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as Trolox equivalents (TEAC).
In Vivo Antioxidant Activity Assessment
While in vitro assays are useful for screening, in vivo studies in animal models provide a more comprehensive understanding of an antioxidant's efficacy. A common approach involves inducing oxidative stress in an animal model and then evaluating the protective effects of the antioxidant.
Caption: General workflow for in vivo antioxidant activity assessment.
Key Biomarkers Measured:
-
Malondialdehyde (MDA): A marker of lipid peroxidation.
-
Superoxide (B77818) Dismutase (SOD): An endogenous antioxidant enzyme that converts superoxide radicals to hydrogen peroxide.
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
-
Glutathione Peroxidase (GPx): An enzyme that reduces hydrogen peroxide and lipid hydroperoxides.
Conclusion
The data presented in this guide indicates that while BHT (Antioxidant 264) is an effective synthetic antioxidant, many natural compounds, particularly flavonoids and phenolic acids, exhibit superior or comparable antioxidant activity in various in vitro assays. Natural antioxidants also have the potential to modulate endogenous antioxidant defense mechanisms through pathways such as Nrf2 signaling.
However, it is important to note that the efficacy of natural antioxidants can be influenced by factors such as bioavailability and metabolism in vivo. Furthermore, synthetic antioxidants like BHT offer advantages in terms of cost, stability, and purity. The choice between a synthetic and a natural antioxidant should, therefore, be based on a comprehensive evaluation of the specific application, desired performance, and safety considerations. Further head-to-head in vivo studies are necessary to fully elucidate the comparative therapeutic potential of BHT and a broader range of natural antioxidants.
References
- 1. my.rtca.org [my.rtca.org]
- 2. Calibration of transmission-dynamic infectious disease models: A scoping review and reporting framework | PLOS Computational Biology [journals.plos.org]
- 3. The PRISMA 2020 statement: an updated guideline for reporting systematic reviews | The BMJ [bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Myricetin - Wikipedia [en.wikipedia.org]
- 6. Antioxidant 264-Antioxideant-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 7. faa.gov [faa.gov]
A Head-to-Head Comparison: The Synthetic Antioxidant BHT (DO-264) Versus Natural Antioxidants
For researchers, scientists, and drug development professionals, the choice between synthetic and natural antioxidants is a critical consideration in the development of new therapeutics and product formulations. This guide provides an objective, data-driven comparison of the widely used synthetic antioxidant Butylated Hydroxytoluene (BHT), sometimes referred to as Antioxidant 264, with a range of natural antioxidants.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer.[1] Antioxidants mitigate this damage by neutralizing free radicals. While synthetic antioxidants like BHT have long been used in the food and pharmaceutical industries for their stability and low cost, there is growing interest in natural alternatives due to consumer preference and potential long-term health concerns associated with synthetic compounds.[2][3]
This guide delves into the comparative performance of BHT and natural antioxidants, presenting quantitative data from key experimental assays, detailed methodologies for reproducing these experiments, and visualizations of relevant biological pathways.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is most commonly determined through in vitro assays that measure its ability to scavenge various types of free radicals. The following tables summarize the comparative antioxidant activity of BHT and representative natural antioxidants from different chemical classes. The data is presented as IC50 values (the concentration of antioxidant required to scavenge 50% of the radicals), where a lower value indicates higher antioxidant activity, and in Trolox equivalents (TEAC), where a higher value signifies greater antioxidant capacity.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Antioxidant | Chemical Class | IC50 (µg/mL) | Source(s) |
| BHT (Antioxidant 264) | Phenolic | 28.5 | [4] |
| Quercetin | Flavonoid | 2.5 | [5] |
| Gallic Acid | Phenolic Acid | 1.8 | |
| Vitamin C (Ascorbic Acid) | Vitamin | 5.0 | [6] |
| α-Tocopherol (Vitamin E) | Vitamin | 8.2 | [6] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Antioxidant | Chemical Class | TEAC (Trolox Equivalent Antioxidant Capacity) | Source(s) |
| BHT (Antioxidant 264) | Phenolic | 1.2 | |
| Myricetin | Flavonoid | 4.5 | [5] |
| Rosmarinic Acid | Phenolic Acid | 3.8 | |
| Vitamin C (Ascorbic Acid) | Vitamin | 1.0 | [6] |
| α-Tocopherol (Vitamin E) | Vitamin | 0.9 | [6] |
Table 3: ORAC (Oxygen Radical Absorbance Capacity) Values
| Antioxidant | Chemical Class | ORAC Value (µmol TE/g) | Source(s) |
| BHT (Antioxidant 264) | Phenolic | 2,500 | |
| Blueberry Extract | Anthocyanins | 9,621 | |
| Dark Chocolate (Cocoa) | Flavonoids | 20,816 | [7] |
| Spinach | Carotenoids, Flavonoids | 1,513 | [7] |
| Walnuts | Polyphenols | 13,541 | [5] |
Signaling Pathways in Cellular Antioxidant Response
Antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. When the cell is under oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: The Keap1-Nrf2 signaling pathway for antioxidant gene expression.
Both BHT and various natural antioxidants have been shown to influence this pathway, though often through different mechanisms. Some natural compounds, like sulforaphane from broccoli, are potent activators of the Nrf2 pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant capacity data, detailed experimental protocols are essential. Below are the methodologies for the key in vitro assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Prepare a stock solution of the antioxidant compound in a suitable solvent (e.g., methanol or ethanol).
-
Create a series of dilutions from the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each antioxidant dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction. A control well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage inhibition against the antioxidant concentration to determine the IC50 value.
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is scavenged, and the color intensity decreases.
Protocol:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare various concentrations of the antioxidant sample.
-
Add a small volume of the antioxidant sample to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as Trolox equivalents (TEAC).
In Vivo Antioxidant Activity Assessment
While in vitro assays are useful for screening, in vivo studies in animal models provide a more comprehensive understanding of an antioxidant's efficacy. A common approach involves inducing oxidative stress in an animal model and then evaluating the protective effects of the antioxidant.
Caption: General workflow for in vivo antioxidant activity assessment.
Key Biomarkers Measured:
-
Malondialdehyde (MDA): A marker of lipid peroxidation.
-
Superoxide Dismutase (SOD): An endogenous antioxidant enzyme that converts superoxide radicals to hydrogen peroxide.
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
-
Glutathione Peroxidase (GPx): An enzyme that reduces hydrogen peroxide and lipid hydroperoxides.
Conclusion
The data presented in this guide indicates that while BHT (Antioxidant 264) is an effective synthetic antioxidant, many natural compounds, particularly flavonoids and phenolic acids, exhibit superior or comparable antioxidant activity in various in vitro assays. Natural antioxidants also have the potential to modulate endogenous antioxidant defense mechanisms through pathways such as Nrf2 signaling.
However, it is important to note that the efficacy of natural antioxidants can be influenced by factors such as bioavailability and metabolism in vivo. Furthermore, synthetic antioxidants like BHT offer advantages in terms of cost, stability, and purity. The choice between a synthetic and a natural antioxidant should, therefore, be based on a comprehensive evaluation of the specific application, desired performance, and safety considerations. Further head-to-head in vivo studies are necessary to fully elucidate the comparative therapeutic potential of BHT and a broader range of natural antioxidants.
References
- 1. my.rtca.org [my.rtca.org]
- 2. Calibration of transmission-dynamic infectious disease models: A scoping review and reporting framework | PLOS Computational Biology [journals.plos.org]
- 3. The PRISMA 2020 statement: an updated guideline for reporting systematic reviews | The BMJ [bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Myricetin - Wikipedia [en.wikipedia.org]
- 6. Antioxidant 264-Antioxideant-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 7. faa.gov [faa.gov]
A Comparative Guide for Researchers and Drug Development Professionals
An Independent Review of SKB264 (DO-264): Mechanism of Action and Comparative Analysis
This guide provides an independent verification of the mechanism of action for the antibody-drug conjugate (ADC) SKB264, also referred to as Sacituzumab Tirumotecan (sac-TMT) or MK-2870. The content herein is based on publicly available preclinical and clinical data, offering a comparative analysis with other relevant therapies and detailing the experimental methodologies used for its evaluation.
Introduction to SKB264
SKB264 is a novel antibody-drug conjugate targeting the Trophoblast cell-surface antigen 2 (TROP2), a transmembrane glycoprotein (B1211001) significantly overexpressed in a wide range of solid tumors.[1][2][3] Its expression is correlated with poor prognosis and increased tumor aggressiveness.[1][4] SKB264 is composed of a humanized anti-TROP2 monoclonal antibody, a proprietary, enzymatically cleavable linker, and a topoisomerase I inhibitor payload, KL610023, which is a belotecan (B1684226) derivative.[1][3][5] This ADC is engineered with a high drug-to-antibody ratio (DAR) of approximately 7.4, designed to maximize the delivery of the cytotoxic payload to tumor cells.[1][6][7]
Mechanism of Action
The therapeutic action of SKB264 is a multi-step process designed for targeted cytotoxicity:
-
Binding: The anti-TROP2 monoclonal antibody component of SKB264 selectively binds to the TROP2 receptor on the surface of cancer cells.[1][5]
-
Internalization: Upon binding, the TROP2-SKB264 complex is internalized by the tumor cell through endocytosis.[1][2][5]
-
Payload Release: Within the intracellular environment, the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic drug KL610023.[5]
-
Cytotoxicity: The released KL610023 inhibits topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage, cell-cycle arrest, and ultimately, apoptosis of the cancer cell.[5]
-
Bystander Effect: The payload, KL610023, is membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring cancer cells, including those that may not express TROP2. This "bystander effect" enhances the anti-tumor activity of the ADC.[5]
References
- 1. Preclinical profiles of SKB264, a novel anti-TROP2 antibody conjugated to topoisomerase inhibitor, demonstrated promising antitumor efficacy compared to IMMU-132 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skb264 - My Cancer Genome [mycancergenome.org]
- 3. kluspharma.com [kluspharma.com]
- 4. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. SKB264 (TROP2-ADC) for the treatment of patients with advanced NSCLC: Efficacy and safety data from a phase 2 study. - ASCO [asco.org]
- 7. adcreview.com [adcreview.com]
A Comparative Guide for Researchers and Drug Development Professionals
An Independent Review of SKB264 (DO-264): Mechanism of Action and Comparative Analysis
This guide provides an independent verification of the mechanism of action for the antibody-drug conjugate (ADC) SKB264, also referred to as Sacituzumab Tirumotecan (sac-TMT) or MK-2870. The content herein is based on publicly available preclinical and clinical data, offering a comparative analysis with other relevant therapies and detailing the experimental methodologies used for its evaluation.
Introduction to SKB264
SKB264 is a novel antibody-drug conjugate targeting the Trophoblast cell-surface antigen 2 (TROP2), a transmembrane glycoprotein significantly overexpressed in a wide range of solid tumors.[1][2][3] Its expression is correlated with poor prognosis and increased tumor aggressiveness.[1][4] SKB264 is composed of a humanized anti-TROP2 monoclonal antibody, a proprietary, enzymatically cleavable linker, and a topoisomerase I inhibitor payload, KL610023, which is a belotecan derivative.[1][3][5] This ADC is engineered with a high drug-to-antibody ratio (DAR) of approximately 7.4, designed to maximize the delivery of the cytotoxic payload to tumor cells.[1][6][7]
Mechanism of Action
The therapeutic action of SKB264 is a multi-step process designed for targeted cytotoxicity:
-
Binding: The anti-TROP2 monoclonal antibody component of SKB264 selectively binds to the TROP2 receptor on the surface of cancer cells.[1][5]
-
Internalization: Upon binding, the TROP2-SKB264 complex is internalized by the tumor cell through endocytosis.[1][2][5]
-
Payload Release: Within the intracellular environment, the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic drug KL610023.[5]
-
Cytotoxicity: The released KL610023 inhibits topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage, cell-cycle arrest, and ultimately, apoptosis of the cancer cell.[5]
-
Bystander Effect: The payload, KL610023, is membrane-permeable, allowing it to diffuse out of the target cell and kill neighboring cancer cells, including those that may not express TROP2. This "bystander effect" enhances the anti-tumor activity of the ADC.[5]
References
- 1. Preclinical profiles of SKB264, a novel anti-TROP2 antibody conjugated to topoisomerase inhibitor, demonstrated promising antitumor efficacy compared to IMMU-132 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skb264 - My Cancer Genome [mycancergenome.org]
- 3. kluspharma.com [kluspharma.com]
- 4. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. SKB264 (TROP2-ADC) for the treatment of patients with advanced NSCLC: Efficacy and safety data from a phase 2 study. - ASCO [asco.org]
- 7. adcreview.com [adcreview.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
